Methyl 5-bromo-6-fluoro-1H-indazole-4-carboxylate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
methyl 5-bromo-6-fluoro-1H-indazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrFN2O2/c1-15-9(14)7-4-3-12-13-6(4)2-5(11)8(7)10/h2-3H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPUNGDFMRGBMOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C=NNC2=CC(=C1Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrFN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80731108 | |
| Record name | Methyl 5-bromo-6-fluoro-1H-indazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80731108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1037841-25-0 | |
| Record name | Methyl 5-bromo-6-fluoro-1H-indazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80731108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to Methyl 5-bromo-6-fluoro-1H-indazole-4-carboxylate (CAS 1037841-25-0): Synthesis, Properties, and Applications in Drug Discovery
Introduction: The Strategic Value of the Indazole Scaffold
The 1H-indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its rigid bicyclic structure and versatile substitution points make it an ideal template for designing potent and selective ligands for various biological targets. Molecules incorporating the 1H-indazole motif are found in multiple approved drugs, including treatments for cancer and inflammatory conditions.[2]
This guide focuses on a specific, highly functionalized derivative: Methyl 5-bromo-6-fluoro-1H-indazole-4-carboxylate (CAS 1037841-25-0). This compound is not merely another indazole; it is a meticulously designed building block for advanced drug discovery programs. The strategic placement of its functional groups—a bromine atom for cross-coupling, a fluorine atom for modulating electronic properties and metabolic stability, and a methyl carboxylate for amide bond formation or further derivatization—makes it a powerful synthon for creating complex molecular architectures, particularly in the realm of protein kinase inhibitors.[3] This document provides an in-depth examination of its synthesis, physicochemical properties, chemical reactivity, and strategic applications.
Section 1: Physicochemical and Structural Characteristics
Understanding the fundamental properties of a chemical building block is paramount for its effective use in synthesis and process development.
Chemical Structure:
The molecule consists of a benzene ring fused to a pyrazole ring, forming the indazole core. The key substituents are positioned as follows:
-
C4-Position: A methyl carboxylate group (-COOCH₃).
-
C5-Position: A bromine atom (-Br).
-
C6-Position: A fluorine atom (-F).
-
N1-Position: An unsubstituted nitrogen-hydrogen (N-H) bond, providing a site for alkylation or arylation.
This specific arrangement of electron-withdrawing (fluoro, carboxylate) and sterically demanding (bromo) groups dictates the molecule's reactivity and its interactions with biological targets.
Physicochemical Data Summary
| Property | Value | Source |
| CAS Number | 1037841-25-0 | [4][5] |
| Molecular Formula | C₉H₆BrFN₂O₂ | [4][5] |
| Molecular Weight | 273.06 g/mol | [4] |
| Appearance | Solid (Typical) | General Knowledge |
| Purity | ≥98% (Commercially available) | [6][7] |
| Storage | Keep in dark place, sealed in dry, room temperature | General Chemical Safety |
Note: Specific experimental data such as melting point and detailed spectroscopic analyses are not widely published and should be determined empirically upon acquisition.
Section 2: Synthesis of the Indazole Core
The construction of the polysubstituted indazole ring is a critical process. While multiple strategies exist for indazole synthesis, a highly effective and logical approach for this specific molecule involves the diazotization and subsequent cyclization of a substituted anthranilic acid derivative.[2][8]
Proposed Synthetic Pathway:
The most logical precursor for this synthesis is Methyl 2-amino-4-bromo-5-fluorobenzoate . The synthesis proceeds via a two-step, one-pot reaction.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN113912544A - Preparation method of 5-bromo-1-methylindazole - Google Patents [patents.google.com]
- 4. 1037841-25-0|this compound|BLD Pharm [bldpharm.com]
- 5. This compound;1037841-25-0 [abichem.com]
- 6. chemscene.com [chemscene.com]
- 7. Methyl 5-bromo-1H-indazole-4-carboxylate | CymitQuimica [cymitquimica.com]
- 8. researchgate.net [researchgate.net]
Synthesis of Methyl 5-bromo-6-fluoro-1H-indazole-4-carboxylate: A Technical Guide
Abstract
Introduction and Strategic Overview
The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] The specific substitution pattern of Methyl 5-bromo-6-fluoro-1H-indazole-4-carboxylate, featuring a bromine atom, a fluorine atom, and a methyl carboxylate group, offers multiple points for further chemical modification, making it a valuable intermediate for the synthesis of diverse compound libraries.
The synthetic strategy detailed herein is a convergent approach, designed to build the complexity of the molecule in a stepwise and controlled manner. The core of this strategy involves the construction of the indazole ring system from a suitably substituted aniline precursor, followed by the introduction and modification of the carboxylate functionality.
Proposed Synthetic Pathway
The proposed synthesis of this compound is a multi-step process. The overall workflow is depicted in the following diagram:
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocols
Step 1: Nitration of 2-Bromo-6-fluoro-3-methylaniline
The initial step involves the regioselective nitration of 2-bromo-6-fluoro-3-methylaniline. The directing effects of the substituents on the aromatic ring are crucial for achieving the desired product. The amino group is a strong activating group and an ortho-, para-director, while the bromine and fluorine atoms are deactivating but also ortho-, para-directing. The methyl group is weakly activating and ortho-, para-directing. The nitration is expected to occur at the position para to the amino group.
Protocol:
-
To a stirred solution of 2-bromo-6-fluoro-3-methylaniline (1.0 eq.) in concentrated sulfuric acid at 0 °C, slowly add a mixture of concentrated nitric acid (1.1 eq.) and concentrated sulfuric acid.
-
Maintain the temperature below 5 °C during the addition.
-
After the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours.
-
Pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 2-bromo-6-fluoro-3-methyl-4-nitroaniline.
| Reagent/Solvent | Molar Ratio/Concentration | Key Parameters |
| 2-Bromo-6-fluoro-3-methylaniline | 1.0 eq. | Starting Material |
| Conc. Nitric Acid | 1.1 eq. | Nitrating Agent |
| Conc. Sulfuric Acid | Solvent/Catalyst | Temperature: 0-5°C |
| Sodium Bicarbonate | Neutralizing Agent | pH adjustment |
| Ethyl Acetate | Extraction Solvent | - |
Step 2: Reduction of the Nitro Group
The nitro group of 2-bromo-6-fluoro-3-methyl-4-nitroaniline is then reduced to an amino group to provide the necessary functionality for the subsequent diazotization and cyclization step. A common and effective method for this transformation is the use of a metal in acidic conditions, such as iron in hydrochloric acid.
Protocol:
-
To a mixture of 2-bromo-6-fluoro-3-methyl-4-nitroaniline (1.0 eq.) and iron powder (3.0 eq.) in ethanol and water, add concentrated hydrochloric acid dropwise.
-
Heat the reaction mixture to reflux for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and filter through a pad of celite to remove the iron salts.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Neutralize the aqueous residue with a sodium carbonate solution and extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to give 4-amino-2-bromo-6-fluoro-3-methylaniline.
| Reagent/Solvent | Molar Ratio/Concentration | Key Parameters |
| 2-Bromo-6-fluoro-3-methyl-4-nitroaniline | 1.0 eq. | Starting Material |
| Iron Powder | 3.0 eq. | Reducing Agent |
| Ethanol/Water | Solvent | Reflux Temperature |
| Conc. Hydrochloric Acid | Acidic Medium | - |
Step 3: Diazotization and Intramolecular Cyclization
This crucial step involves the formation of the indazole ring. The newly formed amino group is diazotized with sodium nitrite in an acidic medium to form a diazonium salt. This intermediate then undergoes intramolecular cyclization to yield the indazole core.
Protocol:
-
Dissolve 4-amino-2-bromo-6-fluoro-3-methylaniline (1.0 eq.) in a mixture of concentrated hydrochloric acid and water at 0 °C.
-
Slowly add a solution of sodium nitrite (1.1 eq.) in water, keeping the temperature below 5 °C.
-
Stir the reaction mixture at 0-5 °C for 30 minutes.
-
Slowly warm the reaction mixture to room temperature and then heat to 50-60 °C for 1-2 hours to facilitate cyclization.
-
Cool the mixture and neutralize with a sodium hydroxide solution.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to obtain 5-bromo-6-fluoro-4-methyl-1H-indazole.
| Reagent/Solvent | Molar Ratio/Concentration | Key Parameters |
| 4-Amino-2-bromo-6-fluoro-3-methylaniline | 1.0 eq. | Starting Material |
| Sodium Nitrite | 1.1 eq. | Diazotizing Agent |
| Conc. Hydrochloric Acid | Acidic Medium | Temperature: 0-5°C initially |
| Sodium Hydroxide | Neutralizing Agent | - |
Step 4: Oxidation of the Methyl Group
The methyl group at the 4-position of the indazole ring is oxidized to a carboxylic acid. This transformation can be achieved using a strong oxidizing agent such as potassium permanganate.
Protocol:
-
Suspend 5-bromo-6-fluoro-4-methyl-1H-indazole (1.0 eq.) in a mixture of water and a suitable co-solvent like pyridine or t-butanol.
-
Heat the mixture to 70-80 °C.
-
Slowly add potassium permanganate (3.0-4.0 eq.) in portions, maintaining the temperature.
-
After the addition is complete, continue heating for several hours until the purple color of the permanganate disappears.
-
Cool the reaction mixture and filter off the manganese dioxide.
-
Acidify the filtrate with hydrochloric acid to precipitate the carboxylic acid.
-
Collect the precipitate by filtration, wash with cold water, and dry to yield 5-bromo-6-fluoro-1H-indazole-4-carboxylic acid.
| Reagent/Solvent | Molar Ratio/Concentration | Key Parameters |
| 5-Bromo-6-fluoro-4-methyl-1H-indazole | 1.0 eq. | Starting Material |
| Potassium Permanganate | 3.0-4.0 eq. | Oxidizing Agent |
| Water/Pyridine | Solvent | Temperature: 70-80°C |
| Hydrochloric Acid | Acidification | - |
Step 5: Fischer Esterification
The final step is the esterification of the carboxylic acid to the methyl ester. The Fischer esterification is a classic and efficient method for this purpose, using an excess of methanol in the presence of a catalytic amount of strong acid.[3][4][5][6][7]
Protocol:
-
Suspend 5-bromo-6-fluoro-1H-indazole-4-carboxylic acid (1.0 eq.) in methanol.
-
Add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq.).
-
Heat the reaction mixture to reflux for 4-6 hours.
-
Monitor the reaction by TLC.
-
Cool the reaction mixture and remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to give the crude product.
-
Purify by recrystallization or column chromatography to obtain this compound.
| Reagent/Solvent | Molar Ratio/Concentration | Key Parameters |
| 5-Bromo-6-fluoro-1H-indazole-4-carboxylic acid | 1.0 eq. | Starting Material |
| Methanol | Solvent/Reagent | Reflux Temperature |
| Conc. Sulfuric Acid | Catalyst | - |
| Sodium Bicarbonate | Neutralizing Wash | - |
Characterization Data (Predicted)
While experimental data for the target molecule is not available in the searched literature, the following are the expected characterization data based on its structure.
| Analysis | Expected Results |
| ¹H NMR | Aromatic protons, N-H proton of the indazole, and a singlet for the methyl ester protons. |
| ¹³C NMR | Carbons of the indazole ring, the methyl ester carbon, and the carbonyl carbon. |
| Mass Spec | Molecular ion peak corresponding to the molecular weight of C9H6BrFN2O2 (272.07 g/mol ). |
| IR | N-H stretching, C=O stretching of the ester, and C-F and C-Br stretching vibrations. |
Safety and Handling
All manipulations should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.
-
Nitrating agents (Nitric Acid, Sulfuric Acid): Highly corrosive. Handle with extreme care.
-
Brominated compounds: Can be toxic and irritant. Avoid inhalation and skin contact.
-
Potassium permanganate: Strong oxidizing agent. Avoid contact with combustible materials.
-
Solvents (e.g., Ethyl Acetate, Methanol): Flammable. Keep away from ignition sources.
Conclusion
This technical guide presents a logical and feasible synthetic route to this compound. The proposed pathway relies on fundamental and well-documented organic transformations. While this guide provides a solid framework, it is imperative for researchers to perform small-scale trial reactions to optimize conditions and yields for each step. The successful synthesis of this versatile intermediate will undoubtedly facilitate the development of novel and potent therapeutic agents.
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 4. Fischer Esterification [organic-chemistry.org]
- 5. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to the Physical Properties of Methyl 5-bromo-6-fluoro-1H-indazole-4-carboxylate
Foreword: The Significance of Physical Properties in Drug Discovery
In the landscape of modern drug discovery and development, the meticulous characterization of novel chemical entities is a cornerstone of success. The physical properties of a compound, such as its melting point, solubility, and spectroscopic profile, are not mere data points; they are critical determinants of a molecule's behavior, from its synthesis and purification to its formulation and in vivo performance. This guide provides a comprehensive overview of the known physical properties of Methyl 5-bromo-6-fluoro-1H-indazole-4-carboxylate, a heterocyclic compound of interest to researchers in medicinal chemistry. Given the limited availability of public data for this specific molecule, this document also serves as a practical manual, outlining the standard experimental protocols for determining its key physical and chemical characteristics.
Molecular Identity and Chemical Structure
This compound is a halogenated indazole derivative. The indazole core, a bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring, is a privileged scaffold in medicinal chemistry, appearing in a variety of pharmacologically active compounds. The specific substitutions on this core—a bromine atom at position 5, a fluorine atom at position 6, and a methyl carboxylate group at position 4—are expected to significantly influence its physicochemical properties and biological activity.
Below is a summary of the key molecular identifiers for this compound.
| Identifier | Value | Source |
| CAS Number | 1037841-25-0 | ABI Chem[1] |
| Molecular Formula | C₉H₆BrFN₂O₂ | ABI Chem[1] |
| Molecular Weight | 273.06 g/mol | ABI Chem[1] |
digraph "Methyl_5-bromo-6-fluoro-1H-indazole-4-carboxylate" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];// Atom nodes N1 [label="N", pos="0,1.5!"]; N2 [label="NH", pos="-1.2,1.5!"]; C3 [label="C", pos="-1.8,0.3!"]; C3a [label="C", pos="-0.9,-0.6!"]; C4 [label="C", pos="-1.5,-1.8!"]; C5 [label="C", pos="-0.6,-2.7!"]; C6 [label="C", pos="0.6,-2.7!"]; C7 [label="C", pos="1.2,-1.8!"]; C7a [label="C", pos="0.3,-0.6!"]; Br5 [label="Br", pos="-1.2,-4.0!"]; F6 [label="F", pos="1.5,-4.0!"]; C4_CO [label="C", pos="-2.7,-1.8!"]; O4_1 [label="O", pos="-3.3,-0.9!"]; O4_2 [label="O", pos="-3.3,-2.7!"]; C4_CH3 [label="CH3", pos="-4.5,-2.7!"];
// Bonds N1 -- N2 [len=1.5]; N2 -- C3 [len=1.5]; C3 -- C3a [len=1.5]; C3a -- C4 [len=1.5]; C4 -- C5 [len=1.5]; C5 -- C6 [len=1.5]; C6 -- C7 [len=1.5]; C7 -- C7a [len=1.5]; C7a -- N1 [len=1.5]; C3a -- C7a [len=1.5]; C5 -- Br5 [len=1.5]; C6 -- F6 [len=1.5]; C4 -- C4_CO [len=1.5]; C4_CO -- O4_1 [len=1.5, style=double]; C4_CO -- O4_2 [len=1.5]; O4_2 -- C4_CH3 [len=1.5]; }
Figure 1: Chemical structure of this compound.
Experimental Determination of Physical Properties
Due to the novelty of this compound, comprehensive, publicly available experimental data on its physical properties is limited. This section provides detailed, field-proven protocols for the experimental determination of these crucial parameters.
Melting Point Determination
The melting point is a fundamental physical property that provides an indication of a compound's purity. A sharp melting range is characteristic of a pure crystalline solid.
Protocol for Melting Point Determination (Capillary Method):
-
Sample Preparation: Ensure the sample of this compound is completely dry and in a fine powder form.
-
Loading the Capillary Tube: Pack the powdered sample into a capillary tube to a height of 2-3 mm.[1]
-
Apparatus Setup: Place the capillary tube into a calibrated melting point apparatus.
-
Heating:
-
For a preliminary determination, heat the sample rapidly to get an approximate melting range.
-
For an accurate measurement, set the starting temperature to about 15-20°C below the approximate melting point and use a slow heating rate of 1-2°C per minute.[2]
-
-
Observation and Recording:
-
Record the temperature at which the first drop of liquid appears (the onset of melting).
-
Record the temperature at which the entire sample has melted (the clear point).
-
The recorded melting range provides insight into the purity of the sample.
-
Figure 2: Workflow for melting point determination.
Solubility Profiling
Solubility is a critical parameter in drug development, influencing bioavailability and formulation strategies. A comprehensive solubility profile in various solvents is essential.
Protocol for Thermodynamic Solubility Determination:
-
Solvent Selection: Choose a range of relevant solvents, including aqueous buffers (e.g., pH 2, 7.4, 9), biorelevant media (e.g., FaSSIF, FeSSIF), and organic solvents (e.g., DMSO, ethanol, acetonitrile).
-
Sample Preparation: Add an excess amount of this compound to a known volume of each solvent in separate vials.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration.
-
Quantification: Analyze the concentration of the dissolved compound in the supernatant using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[3]
-
Data Reporting: Express solubility as mg/mL or µg/mL.
Figure 3: Workflow for thermodynamic solubility determination.
Spectroscopic Characterization
Spectroscopic techniques are indispensable for confirming the chemical structure and identifying the functional groups of a molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
Generalized Protocol for NMR Analysis:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[4]
-
¹H NMR: Acquire a proton NMR spectrum to determine the number of distinct proton environments, their chemical shifts, integration (relative number of protons), and splitting patterns (coupling with neighboring protons).
-
¹³C NMR: Obtain a carbon-13 NMR spectrum to identify the number of unique carbon environments.
-
2D NMR (COSY, HSQC, HMBC): Perform two-dimensional NMR experiments to establish connectivity between protons and carbons, confirming the overall molecular structure.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Generalized Protocol for FTIR Analysis:
-
Sample Preparation: Prepare the sample using an appropriate method, such as a KBr pellet, a thin film, or an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the infrared spectrum over the appropriate wavenumber range (typically 4000-400 cm⁻¹).
-
Spectral Interpretation: Identify the characteristic absorption bands corresponding to the functional groups present in this compound, such as N-H stretching, C=O stretching of the ester, C-F stretching, and aromatic C-H and C=C vibrations.[5]
Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound.[6][7]
Generalized Protocol for Mass Spectrometry Analysis:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically dissolved in a suitable solvent.
-
Ionization: Ionize the sample using an appropriate technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z).
-
Data Analysis: Determine the exact mass of the molecular ion to confirm the elemental composition. Analyze the fragmentation pattern to gain further structural information.
Conclusion and Future Directions
This technical guide provides the foundational information available for this compound and outlines the essential experimental protocols for a thorough characterization of its physical properties. As this compound is likely a key intermediate in the synthesis of more complex molecules for drug discovery, the methodologies detailed herein are crucial for ensuring its quality and for understanding its behavior in subsequent chemical transformations and biological assays. Further research to experimentally determine and publish the melting point, solubility profile, and comprehensive spectral data for this compound would be of significant value to the scientific community.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. westlab.com [westlab.com]
- 3. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. azooptics.com [azooptics.com]
- 6. Mass Spectrometry of Heterocyclic Compounds - Quentin Noel Porter - Google Kitaplar [books.google.com.tr]
- 7. scispace.com [scispace.com]
A Comprehensive Technical Guide to the Spectroscopic Characterization of Methyl 5-bromo-6-fluoro-1H-indazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 5-bromo-6-fluoro-1H-indazole-4-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its rigid bicyclic core, adorned with a strategic arrangement of bromo, fluoro, and methyl carboxylate substituents, presents a unique electronic and steric profile, making it a valuable scaffold for the development of novel therapeutic agents. A thorough understanding of its structural and electronic properties is paramount for its effective utilization in drug design and development. This technical guide provides an in-depth analysis of the expected spectroscopic data for this compound, including ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. The guide is intended to serve as a practical resource for researchers, offering not only predicted spectroscopic values but also the underlying principles of spectral interpretation and standardized protocols for data acquisition.
Introduction: The Significance of Spectroscopic Analysis in Drug Discovery
In the realm of modern drug discovery, the unambiguous characterization of molecular structure is a cornerstone of success. Spectroscopic techniques provide a powerful and non-destructive means to elucidate the intricate three-dimensional architecture of novel chemical entities. For a molecule such as this compound, a precise understanding of its spectroscopic signature is crucial for confirming its identity, assessing its purity, and gaining insights into its electronic environment, all of which are critical for establishing structure-activity relationships (SAR). This guide is designed to equip researchers with the foundational knowledge and practical methodologies to confidently acquire and interpret the spectroscopic data for this important indazole derivative.
Predicted ¹H NMR Spectroscopic Data and Interpretation
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is an indispensable tool for determining the number, connectivity, and chemical environment of hydrogen atoms in a molecule. The predicted ¹H NMR spectrum of this compound in a standard deuterated solvent like DMSO-d₆ is expected to exhibit distinct signals corresponding to the aromatic protons, the N-H proton of the indazole ring, and the methyl ester protons.
Table 1: Predicted ¹H NMR Chemical Shifts (δ) and Coupling Constants (J)
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J in Hz) |
| N-H | ~13.5-14.5 | br s | - |
| H-3 | ~8.0-8.2 | s | - |
| H-7 | ~7.8-8.0 | d | J(H-F) ≈ 7-9 |
| O-CH₃ | ~3.9-4.1 | s | - |
Causality Behind Predicted Chemical Shifts:
-
N-H Proton: The proton attached to the nitrogen of the indazole ring is expected to be significantly deshielded due to its acidic nature and involvement in intermolecular hydrogen bonding, resulting in a broad singlet at a high chemical shift.[1]
-
Aromatic Protons (H-3 and H-7): The electron-withdrawing effects of the bromine, fluorine, and carboxylate groups will deshield the aromatic protons, causing them to resonate in the downfield region of the spectrum.[2][3] The H-7 proton is expected to appear as a doublet due to coupling with the adjacent fluorine atom. The H-3 proton, lacking adjacent protons, should appear as a singlet.
-
Methyl Protons (O-CH₃): The protons of the methyl ester group are in a relatively shielded environment and are expected to appear as a sharp singlet in the upfield region of the aromatic spectrum.
Experimental Protocol for ¹H NMR Spectroscopy
A standardized protocol for acquiring high-quality ¹H NMR data is essential for accurate structural elucidation.
Workflow for ¹H NMR Data Acquisition
Caption: Workflow for acquiring ¹H NMR data.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry vial. Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing. Transfer the solution to a 5 mm NMR tube.
-
Instrument Setup: Insert the NMR tube into the spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Data Acquisition: Acquire the ¹H NMR spectrum using a standard one-pulse sequence. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.
-
Data Processing: Process the raw data (Free Induction Decay, FID) by applying a Fourier transform. Perform phase and baseline corrections to the resulting spectrum. Integrate the proton signals and reference the chemical shifts to the internal standard (TMS at 0.00 ppm).
Predicted ¹³C NMR Spectroscopic Data and Interpretation
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides valuable information about the carbon framework of a molecule. The predicted ¹³C NMR spectrum of this compound will show distinct signals for each unique carbon atom.
Table 2: Predicted ¹³C NMR Chemical Shifts (δ)
| Carbon Assignment | Predicted δ (ppm) |
| C=O (ester) | ~160-165 |
| C-F | ~150-160 (d, ¹J(C-F)) |
| C-Br | ~100-110 |
| Aromatic/Indazole Carbons | ~110-145 |
| C-4 | ~115-125 |
| O-CH₃ | ~52-55 |
Causality Behind Predicted Chemical Shifts:
-
Carbonyl Carbon: The carbon of the ester carbonyl group is highly deshielded due to the electronegativity of the two attached oxygen atoms and will appear at the lowest field.[4]
-
Halogenated Carbons: The carbon atom directly bonded to the highly electronegative fluorine atom will be significantly deshielded and will appear as a doublet due to one-bond coupling with the fluorine nucleus (¹J(C-F)).[1] The carbon attached to the bromine atom will also be deshielded, but to a lesser extent than the fluorine-bearing carbon.
-
Aromatic and Indazole Carbons: The remaining carbon atoms of the bicyclic indazole ring system will resonate in the typical aromatic region. Their precise chemical shifts will be influenced by the electronic effects of the various substituents.
-
Methyl Carbon: The carbon of the methyl ester group will be the most shielded carbon and will appear at the highest field.
Experimental Protocol for ¹³C NMR Spectroscopy
The acquisition of ¹³C NMR spectra generally requires a larger number of scans compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
Workflow for ¹³C NMR Data Acquisition
Caption: Workflow for acquiring ¹³C NMR data.
-
Sample Preparation: Prepare a more concentrated sample (20-50 mg in 0.6-0.7 mL of deuterated solvent) to compensate for the lower sensitivity of ¹³C NMR.
-
Instrument Setup: Follow the same locking and shimming procedures as for ¹H NMR.
-
Data Acquisition: Acquire the ¹³C NMR spectrum using a standard proton-decoupled pulse sequence to simplify the spectrum to singlets for each carbon. A larger number of scans will be necessary to obtain a good signal-to-noise ratio.
-
Data Processing: Process the FID as described for ¹H NMR. Reference the chemical shifts to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).
Predicted Mass Spectrometry (MS) Data and Interpretation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound, as well as structural information based on its fragmentation pattern.
Table 3: Predicted Mass Spectrometry Data
| Ion | Predicted m/z |
| [M+H]⁺ | 274.97/276.97 |
| [M-OCH₃]⁺ | 243.96/245.96 |
| [M-COOCH₃]⁺ | 215.95/217.95 |
Causality Behind Predicted Fragmentation:
-
Molecular Ion Peak: Due to the presence of a bromine atom, the molecular ion peak will appear as a characteristic doublet with a roughly 1:1 intensity ratio, corresponding to the two major isotopes of bromine (⁷⁹Br and ⁸¹Br).[5][6]
-
Fragmentation Pattern: The fragmentation of indazole derivatives under electron ionization (EI) or electrospray ionization (ESI) often involves the loss of substituents from the indazole core.[5][6][7] For this compound, characteristic fragments would likely arise from the loss of the methoxy radical (•OCH₃) or the entire methyl carboxylate group (•COOCH₃).
Experimental Protocol for Mass Spectrometry
High-resolution mass spectrometry (HRMS) is recommended to confirm the elemental composition of the molecule.
Workflow for Mass Spectrometry Data Acquisition
Caption: Workflow for acquiring mass spectrometry data.
-
Sample Preparation: Dissolve a small amount of the compound in a suitable volatile solvent, such as methanol or acetonitrile, to a concentration of approximately 1 mg/mL.
-
Instrument Setup: Calibrate the mass spectrometer using a known standard to ensure accurate mass measurements.
-
Data Acquisition: Introduce the sample into the mass spectrometer via an appropriate method, such as direct infusion or through a liquid chromatography (LC) system. Acquire the mass spectrum in either positive or negative ion mode, depending on the ionization technique (e.g., ESI).
-
Data Analysis: Identify the molecular ion peak and analyze its isotopic pattern to confirm the presence of bromine. Propose structures for the observed fragment ions to corroborate the molecular structure.
Predicted Infrared (IR) Spectroscopy Data and Interpretation
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations.
Table 4: Predicted Characteristic IR Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) |
| N-H stretch | 3200-3400 (broad) |
| C-H stretch (aromatic) | 3000-3100 |
| C-H stretch (aliphatic) | 2850-3000 |
| C=O stretch (ester) | 1700-1730 (strong) |
| C=C stretch (aromatic) | 1450-1600 |
| C-F stretch | 1000-1200 |
| C-Br stretch | 500-600 |
Causality Behind Predicted Absorptions:
-
N-H Stretch: The N-H bond of the indazole ring will give rise to a broad absorption band in the high-frequency region of the spectrum.[8]
-
C=O Stretch: The carbonyl group of the methyl ester will produce a very strong and sharp absorption band, which is highly characteristic.[9]
-
Aromatic C=C Stretches: The stretching vibrations of the carbon-carbon double bonds within the aromatic ring system will result in a series of absorptions in the 1450-1600 cm⁻¹ region.[3]
-
C-Halogen Stretches: The carbon-fluorine and carbon-bromine bonds will have characteristic stretching vibrations in the fingerprint region of the spectrum.
Experimental Protocol for IR Spectroscopy
IR spectra can be obtained from solid samples using techniques such as potassium bromide (KBr) pellets or attenuated total reflectance (ATR).
Workflow for IR Data Acquisition (ATR)
Caption: Workflow for acquiring IR data using ATR.
-
Sample Preparation (ATR): Place a small amount of the solid sample directly onto the diamond crystal of the ATR accessory.
-
Data Acquisition: Apply pressure to the sample using the ATR anvil to ensure good contact with the crystal. Collect a background spectrum of the clean, empty ATR crystal. Then, acquire the IR spectrum of the sample.
-
Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum. Identify and label the characteristic absorption bands corresponding to the functional groups present in the molecule.
Conclusion: An Integrated Approach to Structural Verification
The spectroscopic characterization of this compound requires an integrated approach, where data from ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy are collectively used to build a comprehensive and unambiguous structural assignment. This technical guide provides a robust framework for predicting, acquiring, and interpreting the spectroscopic data for this important molecule. By understanding the principles behind the expected spectroscopic signatures and adhering to standardized experimental protocols, researchers can confidently verify the structure and purity of their synthesized compounds, thereby accelerating the pace of drug discovery and development.
References
- 1. researchgate.net [researchgate.net]
- 2. fiveable.me [fiveable.me]
- 3. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 4. organicchemistrydata.org [organicchemistrydata.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Study of Mass Spectra of Some Indole Derivatives [scirp.org]
- 8. www1.udel.edu [www1.udel.edu]
- 9. uanlch.vscht.cz [uanlch.vscht.cz]
A Technical Guide to the ¹³C NMR of Methyl 5-bromo-6-fluoro-1H-indazole-4-carboxylate
Abstract
This technical guide provides a comprehensive analysis of the Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy of Methyl 5-bromo-6-fluoro-1H-indazole-4-carboxylate. Designed for researchers, chemists, and drug development professionals, this document delves into the theoretical underpinnings, predictive analysis, experimental protocols, and spectral interpretation for this complex heterocyclic compound. By synthesizing fundamental NMR principles with insights into the specific electronic effects of its substituents, this guide serves as an essential resource for the structural elucidation and quality control of this and related indazole derivatives.
Introduction: The Role of ¹³C NMR in Characterizing Substituted Indazoles
Indazole derivatives are a cornerstone in medicinal chemistry, forming the scaffold for numerous therapeutic agents. The precise substitution pattern on the indazole ring is critical to a compound's biological activity, making unambiguous structural verification paramount. Carbon-13 NMR spectroscopy is an indispensable tool for this purpose, providing a detailed electronic map of the carbon skeleton.
This compound presents a particularly interesting case for ¹³C NMR analysis. The combination of a fused heterocyclic system with electron-withdrawing (bromo, fluoro, carboxylate) and potentially electron-donating (NH) groups creates a nuanced electronic environment. Understanding the interplay of these substituents is key to accurately assigning the carbon signals and confirming the molecule's identity. This guide will walk through the process from theoretical prediction to practical data acquisition and interpretation.
Molecular Structure and Predicted Carbon Environments
The first step in any NMR analysis is to identify the unique carbon atoms within the molecule. This compound has ten distinct carbon environments.
Diagram 1: Molecular Structure and Carbon Numbering
A schematic of this compound with systematic numbering.
Theoretical Principles and Predictive Analysis
The chemical shift (δ) of each carbon is primarily influenced by the local electron density. Electronegative substituents deshield a carbon nucleus, shifting its signal downfield (to a higher ppm value). Conversely, electron-donating groups cause upfield shifts.[1]
The Indazole Core
The indazole ring system itself provides a baseline for chemical shifts. In unsubstituted 1H-indazole, carbons of the benzene ring typically resonate between ~110 and 140 ppm, while the pyrazole ring carbons (C3, C3a, C7a) have distinct shifts influenced by the two nitrogen atoms.[2] The tautomeric equilibrium between 1H and 2H forms can influence the observed chemical shifts, particularly in different solvents; however, the 1H-tautomer is generally dominant.[2][3]
Substituent Effects
-
Fluorine (at C6): Fluorine is the most electronegative element and exerts a strong electron-withdrawing inductive effect, deshielding adjacent carbons. Its most significant impact is on the carbon it's directly attached to (C6), causing a large downfield shift. A key diagnostic feature is the presence of carbon-fluorine coupling (J-coupling). The ¹³C signal for C6 will appear as a doublet with a large one-bond coupling constant (¹JCF ≈ 240-260 Hz). Carbons two (C5, C7), three (C4, C7a), and even four bonds away will also show smaller couplings, appearing as doublets or triplets.[4][5]
-
Bromine (at C5): Bromine also has an electron-withdrawing inductive effect, though weaker than fluorine's. It will deshield C5. However, heavy atoms like bromine introduce a "heavy atom effect," which is a shielding (upfield) influence on the directly attached carbon due to spin-orbit coupling.[6][7] This effect counteracts the inductive deshielding, making the final chemical shift of C5 difficult to predict precisely without computational models, but it will likely be further upfield than if it were based on electronegativity alone.[8]
-
Methyl Carboxylate (at C4): The ester group is strongly electron-withdrawing. The carbonyl carbon (C=O) is highly deshielded and will appear far downfield, typically in the 160-170 ppm range.[9] The group's withdrawal effect will also deshield the attached ring carbon (C4). The methoxy carbon (-OCH₃) will resonate in the typical range for sp³ carbons bonded to oxygen, around 50-60 ppm.
Predicted Chemical Shifts
Based on these principles and data from related structures, we can predict the approximate chemical shifts and key characteristics for each carbon.
| Carbon Atom | Predicted δ (ppm) | Expected Multiplicity (from F) | Rationale & Key Influences |
| C=O | 160 - 168 | Singlet or small doublet (⁴JCF) | Carbonyl carbon, strongly deshielded.[9] |
| C6 | 145 - 155 | Doublet (¹JCF ≈ 240-260 Hz) | Directly attached to F, strong deshielding and large C-F coupling.[5] |
| C7a | 138 - 145 | Doublet (³JCF) | Fused ring junction, adjacent to N1 and deshielded by C=O group. |
| C3a | 135 - 142 | Singlet or small doublet (⁴JCF) | Fused ring junction, influenced by adjacent N1 and C4-substituent. |
| C3 | 130 - 138 | Singlet or small doublet (⁵JCF) | Pyrazole ring carbon, influenced by adjacent nitrogens. |
| C4 | 125 - 135 | Doublet (³JCF) | Attached to electron-withdrawing C=O, deshielded. |
| C7 | 115 - 125 | Doublet (²JCF) | Ortho to F, influenced by C-F coupling. |
| C5 | 105 - 115 | Doublet (²JCF) | Attached to Br (heavy atom effect) and ortho to F.[7] |
| -OCH₃ | 50 - 55 | Singlet | Methoxy group carbon. |
Experimental Protocol
Achieving a high-quality ¹³C NMR spectrum requires meticulous sample preparation and correctly set acquisition parameters.[10]
Sample Preparation
The goal is to create a homogeneous solution of sufficient concentration in a deuterated solvent.
Methodology:
-
Weighing: Accurately weigh 50-100 mg of the solid compound for a typical ¹³C experiment.[11]
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. DMSO-d₆ is often a good choice for indazoles due to its high polarity. CDCl₃ can also be used.
-
Dissolution: Transfer the solid to a clean vial. Add approximately 0.6-0.7 mL of the deuterated solvent.[12] Use a vortex mixer or gentle warming if necessary to ensure complete dissolution.
-
Transfer: Using a Pasteur pipette, transfer the clear solution to a high-quality 5 mm NMR tube, filtering through a small cotton or glass wool plug if any particulates are present.
-
Referencing: The solvent peak (DMSO-d₆ at 39.52 ppm, CDCl₃ at 77.16 ppm) is typically used as the primary chemical shift reference. Tetramethylsilane (TMS) can be added as an internal standard (0 ppm) but is often unnecessary with modern spectrometers.[10]
Diagram 2: Sample Preparation Workflow
A standardized workflow for preparing a high-quality NMR sample.
NMR Data Acquisition
A standard proton-decoupled ¹³C experiment is sufficient for structural confirmation.
Typical Acquisition Parameters (for a 400 MHz Spectrometer):
-
Pulse Program: zgpg30 (Bruker) or equivalent, which uses a 30° pulse angle and proton decoupling.[13]
-
Spectral Width (SW): 0 to 220 ppm, to ensure all carbon signals, especially the carbonyl, are captured.[10]
-
Number of Scans (NS): 128 to 1024 scans, depending on sample concentration. A higher number of scans increases the signal-to-noise ratio.[13]
-
Relaxation Delay (D1): 2.0 seconds. This allows for adequate relaxation of most carbon nuclei between pulses.[13]
-
Acquisition Time (AQ): 1.0 - 2.0 seconds.
-
Temperature: 298 K (25 °C).
Diagram 3: Data Acquisition & Processing Workflow
The process from sample insertion to a fully processed ¹³C NMR spectrum.
Spectral Interpretation: A Self-Validating System
The final spectrum should be a self-validating dataset where the predicted shifts, multiplicities, and relative intensities align with the observed signals.
-
Identify Key Regions:
-
160-170 ppm: Look for the single, relatively weak signal of the quaternary carbonyl carbon.
-
145-155 ppm: Identify the large doublet, which is unequivocally C6 coupled to fluorine. The magnitude of this ¹JCF coupling is a critical confirmation point.
-
50-55 ppm: Find the sharp, more intense signal of the -OCH₃ group.
-
-
Use C-F Coupling to Assign the Aromatic Region: The remaining signals for the indazole ring will all be between ~105 and 145 ppm. The key to assignment is the C-F coupling.
-
Identify all the doublets in this region.
-
The signals for C5 and C7 should show two-bond coupling (²JCF), typically in the range of 15-25 Hz.
-
The signals for C4 and C7a will show three-bond coupling (³JCF), usually smaller (5-10 Hz).
-
By matching the predicted chemical shifts with the observed coupling patterns, a confident assignment can be made.
-
-
Consider Peak Intensities: Quaternary carbons (C3a, C4, C5, C6, C7a, and C=O) generally have longer relaxation times and will appear as weaker signals compared to the protonated carbons (C3, C7, and -OCH₃) in a standard proton-decoupled experiment.[9]
Conclusion
The ¹³C NMR spectrum of this compound is rich with structural information. A systematic approach, beginning with a theoretical prediction of chemical shifts based on substituent effects, is crucial for an accurate interpretation. The presence of fluorine provides a powerful diagnostic tool through characteristic C-F coupling patterns that act as a definitive guide for assigning the aromatic carbons. By following the detailed experimental protocols outlined in this guide, researchers can obtain high-quality spectra and confidently validate the structure of this complex and valuable molecule, ensuring the integrity of their research and development efforts.
References
- 1. 13.11 Characteristics of 13C NMR Spectroscopy – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. The halogen effect on the 13C NMR chemical shift in substituted benzenes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 12. NMR Sample Requirements and Preparation | Department of Chemistry and Biochemistry | University of Maryland [chem.umd.edu]
- 13. Optimized Default 13C Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
"infrared spectrum of Methyl 5-bromo-6-fluoro-1H-indazole-4-carboxylate"
An In-Depth Technical Guide to the Infrared Spectrum of Methyl 5-bromo-6-fluoro-1H-indazole-4-carboxylate
This guide provides a comprehensive analysis of the infrared (IR) spectroscopic characteristics of this compound, a compound of interest for researchers, scientists, and professionals in drug development. With full editorial control, this document is structured to deliver not just data, but a deep, causal understanding of the experimental choices and interpretive logic that underpin the use of IR spectroscopy for the structural elucidation of complex heterocyclic molecules.
Part 1: Foundational Principles and Molecular Architecture
Infrared spectroscopy is an indispensable analytical technique in pharmaceutical development, offering a unique molecular "fingerprint" that can confirm the identity, structure, and purity of a compound.[1][2][3] The principle relies on the absorption of infrared radiation by a molecule, which excites specific vibrational modes within its chemical bonds.[2] The resulting spectrum of absorption versus wavenumber is unique to that molecule's structure.
The subject of this guide, this compound (CAS No: 1037841-25-0, Molecular Formula: C₉H₆BrFN₂O₂)[4], is a multifaceted molecule. Its structure is a fusion of several key functional groups, each contributing distinct features to its infrared spectrum. A thorough analysis of this architecture is the first step in predicting and interpreting its spectral data.
Molecular Structure:
(A simplified representation of the core indazole structure with substituents)
Key Functional Groups and Their Expected Vibrational Modes:
-
1H-Indazole Core: This bicyclic aromatic system, composed of a benzene ring fused to a pyrazole ring, forms the compound's backbone.[5][6][7] We anticipate characteristic N-H stretching vibrations, as well as complex C=C and C=N ring stretching modes within the aromatic region.
-
Aromatic Ester (Methyl Carboxylate): The methyl ester group is a dominant feature. It is expected to produce a strong carbonyl (C=O) stretching absorption and two distinct C-O stretching bands, a pattern often referred to as the "Rule of Three" for esters.[8][9]
-
Halogen Substituents (Bromo and Fluoro): The bromine and fluorine atoms attached to the benzene ring will have C-Br and C-F stretching vibrations, typically appearing in the lower frequency "fingerprint" region of the spectrum.
-
Aromatic C-H Bonds: The C-H bonds on the indazole ring will exhibit stretching vibrations at wavenumbers characteristic of aromatic compounds.
Part 2: A Predictive Analysis of the Infrared Spectrum
While an experimental spectrum for this specific molecule is not publicly available, we can construct a highly accurate predicted spectrum based on established group frequency data from authoritative spectroscopic literature. This predictive approach is a cornerstone of structural elucidation in novel compound synthesis.
The following table summarizes the anticipated principal absorption bands for this compound.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity | Rationale and Authoritative Insights |
| 3300 - 3100 | N-H Stretch | 1H-Indazole | Medium, potentially broad | The N-H bond of the indazole ring is expected to show a stretching vibration in this region. Hydrogen bonding in the solid state can lead to peak broadening. |
| 3100 - 3000 | Aromatic C-H Stretch | Indazole Ring | Weak to Medium | Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹.[10] |
| ~2960, ~2850 | Aliphatic C-H Stretch | Methyl Group (-OCH₃) | Weak | Symmetric and asymmetric stretching of the C-H bonds in the methyl ester group. |
| ~1725 - 1715 | C=O Stretch (Carbonyl) | Aromatic Ester | Strong, Sharp | This is one of the most characteristic and intense peaks. Its position is slightly lower than a saturated ester (~1735 cm⁻¹) due to conjugation with the aromatic indazole ring.[8][10] |
| 1620 - 1450 | C=C & C=N Ring Stretch | Aromatic/Indazole System | Medium to Strong (multiple bands) | These absorptions arise from the complex vibrations of the entire fused ring system. The presence of multiple sharp peaks in this region is a strong indicator of an aromatic compound.[10][11] |
| ~1300 - 1250 | Asymmetric C-O Stretch | Aromatic Ester (C-C-O) | Strong | This is the second major peak of the ester's "Rule of Three," corresponding to the stretching of the bond between the carbonyl carbon and the ester oxygen.[8][9] |
| ~1150 - 1100 | Symmetric C-O Stretch | Aromatic Ester (O-C-C) | Strong | The third characteristic peak for the ester group, arising from the stretching of the bond between the ester oxygen and the methyl carbon.[8][9] |
| 1100 - 1000 | C-F Stretch | Fluoro-Aromatic | Strong | The C-F bond typically produces a strong absorption in this region of the fingerprint domain. |
| 800 - 600 | C-H Out-of-Plane Bend | Substituted Aromatic Ring | Medium to Strong | The substitution pattern on the aromatic ring influences the position of these bands, providing structural clues. |
| 700 - 500 | C-Br Stretch | Bromo-Aromatic | Medium to Strong | The C-Br stretching vibration is expected at lower wavenumbers due to the mass of the bromine atom. |
Part 3: Experimental Protocol for Spectral Acquisition
To ensure the acquisition of a high-fidelity infrared spectrum, a rigorous and validated experimental protocol is essential. The following procedure for Fourier Transform Infrared (FTIR) spectroscopy using the potassium bromide (KBr) disk method is recommended for a solid sample like this compound.
Step-by-Step Methodology
-
Sample and Reagent Preparation:
-
Rationale: Purity is paramount. Any contaminants, especially water, will introduce spurious peaks (e.g., broad O-H stretch around 3400 cm⁻¹) and compromise the data.
-
Protocol: a. Ensure the sample of this compound is analytically pure and has been thoroughly dried. b. Use only high-purity, spectroscopic grade KBr. Dry the KBr in an oven at ~110°C for at least 2-4 hours and store it in a desiccator until use.[11]
-
-
Sample-KBr Mixture Preparation:
-
Rationale: A homogenous mixture at the correct concentration is critical for a clear, well-resolved spectrum. Too much sample leads to saturated, "flat-topped" peaks, while too little results in a noisy spectrum with poor signal-to-noise.[11]
-
Protocol: a. Weigh approximately 1-2 mg of the sample and 100-200 mg of the dried KBr. b. Combine the sample and KBr in an agate mortar and pestle. c. Gently grind the mixture for several minutes until a fine, homogenous powder is obtained. The consistency should be similar to that of flour.
-
-
Pellet Formation:
-
Rationale: The goal is to create a transparent or translucent pellet that allows the IR beam to pass through with minimal scattering.
-
Protocol: a. Transfer a small amount of the powder into the collar of a KBr pellet press. b. Assemble the press die and apply pressure (typically 7-10 tons) for several minutes according to the manufacturer's instructions. c. Carefully release the pressure and extract the formed KBr pellet. A high-quality pellet will be thin and transparent.
-
-
Spectral Acquisition:
-
Rationale: A background scan is necessary to account for atmospheric CO₂ and water vapor, as well as any intrinsic signals from the spectrometer itself.
-
Protocol: a. Ensure the FTIR spectrometer has been allowed to warm up and has been purged with dry air or nitrogen. b. Perform a background scan with an empty sample holder. c. Place the KBr pellet containing the sample into the sample holder. d. Acquire the sample spectrum, typically by co-adding 16 or 32 scans over the range of 4000 cm⁻¹ to 400 cm⁻¹.[1] e. Label the spectrum with the compound name, CAS number, date, and acquisition parameters.[11]
-
Experimental Workflow Diagram
Caption: Workflow for FTIR Spectrum Acquisition via KBr Pellet Method.
Part 4: Spectral Interpretation and Structural Validation
Interpreting the acquired spectrum involves a systematic validation of the predicted peaks against the experimental data.
-
Diagnostic Region (4000 cm⁻¹ - 1500 cm⁻¹):
-
Primary Confirmation: The first step is to locate the strong, sharp carbonyl (C=O) peak, predicted around 1725 cm⁻¹.[8] Its presence is a definitive marker for the ester functional group.
-
Secondary Confirmation: Identify the N-H stretch (if visible and not overly broad) and the aromatic/aliphatic C-H stretches. The absence of a broad O-H band around 3400 cm⁻¹ would confirm the sample's dryness and the absence of carboxylic acid impurities.
-
-
Fingerprint Region (1500 cm⁻¹ - 400 cm⁻¹):
-
Rationale: This region contains a high density of complex vibrations, including bending modes and skeletal vibrations of the entire molecule, making it unique to the compound.[1][2]
-
Validation Steps: a. Locate the two other strong ester peaks (C-O stretches) around 1280 cm⁻¹ and 1120 cm⁻¹. The presence of all three high-intensity ester bands provides unequivocal evidence for this functional group.[9] b. Identify the complex pattern of peaks between 1620 cm⁻¹ and 1450 cm⁻¹, which confirms the indazole ring system. c. Pinpoint the strong absorptions corresponding to the C-F and C-Br stretches, which validates the presence and attachment of the halogen substituents to the aromatic ring.
-
Logical Relationship Diagram for Interpretation
Caption: Logical flow for structural confirmation from key IR peaks.
Conclusion
The infrared spectrum of this compound is predicted to be rich and highly characteristic, dominated by the strong absorption bands of the aromatic ester group and supplemented by the distinct vibrations of the halogenated indazole core. By following a rigorous experimental protocol, researchers can obtain a high-quality spectrum that serves as a robust analytical tool for structural verification and purity assessment. The unique combination of peaks, particularly in the fingerprint region, provides a definitive signature for this molecule, making FTIR spectroscopy an essential technique in its synthesis and application within drug discovery and development.
References
- 1. rjpn.org [rjpn.org]
- 2. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 3. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 4. This compound;1037841-25-0 [abichem.com]
- 5. fhi.mpg.de [fhi.mpg.de]
- 6. [PDF] An infrared spectroscopic study of protonated and cationic indazole | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
"solubility of Methyl 5-bromo-6-fluoro-1H-indazole-4-carboxylate in organic solvents"
An In-Depth Technical Guide to the Solubility of Methyl 5-bromo-6-fluoro-1H-indazole-4-carboxylate in Organic Solvents
Authored by a Senior Application Scientist
Foreword: Understanding the Critical Role of Solubility in Drug Discovery
In the landscape of modern drug development, the journey from a promising molecular entity to a viable therapeutic agent is fraught with challenges. Among the most fundamental of these is the characterization of a compound's physicochemical properties, with solubility standing as a cornerstone of a candidate's developability profile. For researchers, scientists, and drug development professionals, a thorough understanding of a compound's solubility in various organic solvents is not merely an academic exercise; it is a critical determinant of its fate. It influences everything from the feasibility of synthetic routes and purification strategies to the design of formulations and, ultimately, the bioavailability of the active pharmaceutical ingredient (API).[1]
This guide provides a comprehensive technical overview of the solubility of this compound, a heterocyclic compound of interest in medicinal chemistry. While specific, quantitative solubility data for this precise molecule is not widely published, this document will equip the reader with the foundational knowledge and practical methodologies to determine and understand its solubility profile. We will delve into the theoretical underpinnings of its solubility based on its molecular structure, provide detailed experimental protocols for its determination, and offer insights into the interpretation of the resulting data.
Molecular Structure and its Implications for Solubility
The solubility of a compound is intrinsically linked to its molecular structure. The principle of "like dissolves like" serves as a valuable initial guide, suggesting that polar solutes dissolve in polar solvents and non-polar solutes in non-polar solvents.[2][3] Let's dissect the structure of this compound to anticipate its solubility behavior.
Core Structure: 1H-indazole is a bicyclic aromatic heterocycle containing two nitrogen atoms. The presence of these heteroatoms and the N-H group allows for hydrogen bonding, which can influence its interaction with protic solvents.
Substituents and their Influence:
-
Methyl Carboxylate (-COOCH₃): The ester group introduces polarity and a potential hydrogen bond acceptor site (the carbonyl oxygen).
-
Bromine (-Br) and Fluorine (-F): These halogen substituents increase the molecular weight and introduce polarity. Their electron-withdrawing nature can also influence the electronic distribution of the aromatic system.
-
Combined Effect: The presence of both polar functional groups (ester, N-H) and a larger, somewhat non-polar aromatic system suggests that this compound will likely exhibit a nuanced solubility profile, with appreciable solubility in a range of polar and moderately polar organic solvents.
Theoretical Framework: Predicting Solubility
While experimental determination is the gold standard, theoretical considerations can guide solvent selection. The overall polarity of a molecule is a balance between its polar and non-polar regions. For this compound, the indazole ring system, along with the bromine and fluorine atoms, contributes to its size and potential for van der Waals interactions, while the methyl carboxylate and the N-H moiety provide sites for more specific polar interactions, including hydrogen bonding.
Factors that will govern its solubility include:
-
Solvent Polarity: A range of solvents from polar protic (e.g., methanol, ethanol) to polar aprotic (e.g., DMSO, DMF, acetone) and less polar (e.g., ethyl acetate, dichloromethane) should be considered.
-
Temperature: For most solid solutes, solubility increases with temperature as the dissolution process is often endothermic.[2][4]
-
Crystalline Structure: The strength of the crystal lattice of the solid compound must be overcome by the solvent-solute interactions for dissolution to occur.
Experimental Determination of Solubility: Protocols and Methodologies
A multi-faceted approach to solubility testing is often employed in drug discovery, encompassing both thermodynamic and kinetic solubility measurements.[1]
Thermodynamic Solubility Determination (Shake-Flask Method)
This method determines the equilibrium solubility of a compound, which is the maximum concentration of a substance that can dissolve in a solvent at a given temperature.[5]
Experimental Workflow: Shake-Flask Method
References
A Comprehensive Technical Guide to the Stability and Storage of Methyl 5-bromo-6-fluoro-1H-indazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Abstract
Methyl 5-bromo-6-fluoro-1H-indazole-4-carboxylate is a highly functionalized heterocyclic compound with significant potential in medicinal chemistry and drug discovery. As with any advanced intermediate, a thorough understanding of its chemical stability and optimal storage conditions is paramount to ensure its integrity, purity, and performance in downstream applications. This guide provides an in-depth analysis of the stability profile of this molecule, outlining potential degradation pathways and offering evidence-based protocols for its handling and storage.
Introduction: The Significance of Indazole Scaffolds
Indazole derivatives are a cornerstone in modern medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Their unique bicyclic structure, composed of a benzene ring fused to a pyrazole ring, imparts favorable pharmacological properties.[3] The 1H-indazole tautomer is generally the more thermodynamically stable form.[4] The subject of this guide, this compound, is a valuable building block due to its array of functional groups: a reactive ester, and bromine and fluorine substituents on the benzene ring that can be exploited for further chemical modifications.
Physicochemical Properties
A summary of the key physicochemical properties of this compound and related structures is presented in Table 1. These properties are crucial for understanding the compound's behavior in various experimental and storage conditions.
| Property | Value/Information | Source(s) |
| Molecular Formula | C₉H₇BrFN₂O₂ | [5] |
| Molecular Weight | 289.07 g/mol | [5] |
| Appearance | Typically a solid | Inferred from related compounds |
| Purity | Available in various purities (e.g., ≥98%) | [6] |
| Tautomeric Form | Predominantly the 1H-indazole tautomer due to greater thermodynamic stability | [4] |
Recommended Storage and Handling Protocols
To maintain the integrity of this compound, adherence to proper storage and handling procedures is essential. The following recommendations are synthesized from safety data sheets of structurally similar compounds and general best practices for chemical storage.[5]
Storage Conditions
-
Temperature: Store in a cool, dry place. Room temperature storage is generally acceptable for the solid form.[6]
-
Atmosphere: Keep in a tightly sealed container to protect from atmospheric moisture.
-
Light: Store in a light-resistant container to prevent potential photodegradation.
-
Inert Gas: For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation.
Handling Procedures
-
Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Handle in a well-ventilated area or a fume hood to avoid inhalation of any dust or vapors.
-
Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.
-
Prevent the formation of dust when handling the solid material.
Potential Degradation Pathways
Understanding the potential degradation pathways of this compound is critical for designing stable formulations and for the interpretation of analytical data. The primary degradation routes are predicted based on the functional groups present in the molecule.
Hydrolysis
The methyl ester at the 4-position is susceptible to hydrolysis, particularly under acidic or basic conditions, to yield the corresponding carboxylic acid. The rate of hydrolysis is influenced by pH and temperature.[7]
-
Acid-Catalyzed Hydrolysis: In the presence of acid, the carbonyl oxygen of the ester is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.
-
Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, the hydroxide ion directly attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate which then collapses to form the carboxylate salt and methanol.
Photodegradation
Aromatic compounds, especially those containing halogens, can be susceptible to photodegradation upon exposure to light, particularly UV radiation.[8] Potential photolytic reactions include:
-
Dehalogenation: The carbon-bromine bond is generally weaker than the carbon-fluorine bond and may be cleaved upon UV irradiation, leading to the formation of radical species and subsequent degradation products.
-
Ring Rearrangement: Indazoles have been known to undergo phototransposition to benzimidazoles under certain irradiation conditions.[9]
Thermal Degradation
At elevated temperatures, thermal decomposition can occur. The specific degradation products will depend on the temperature and the presence of other reactive species. The indazole ring itself is relatively stable, but the substituents can influence its thermal stability.
Oxidation
While the indazole ring is generally stable to oxidation, strong oxidizing agents could potentially lead to degradation. The electron-rich nature of the heterocyclic ring system could be a target for oxidation.
Below is a diagram illustrating the potential degradation pathways.
Caption: Potential degradation pathways of this compound.
Experimental Protocols for Stability Assessment
To experimentally determine the stability of this compound, a forced degradation study is recommended. This involves subjecting the compound to a variety of stress conditions to accelerate degradation and identify potential degradation products.
Forced Degradation Study Workflow
The following workflow outlines a typical forced degradation study.
Caption: Workflow for a forced degradation study.
Detailed Methodologies
5.2.1. Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
5.2.2. Stress Conditions:
-
Acid Hydrolysis: Treat the stock solution with 0.1 M HCl and heat at 60°C for a specified time.
-
Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at room temperature for a specified time.
-
Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for a specified time.
-
Thermal Degradation: Expose the solid compound to dry heat at a specified temperature (e.g., 80°C) for a defined period.
-
Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm and 365 nm) in a photostability chamber.
5.2.3. Analytical Method: A stability-indicating analytical method, typically reverse-phase high-performance liquid chromatography (RP-HPLC) or ultra-performance liquid chromatography (UPLC) coupled with a photodiode array (PDA) detector and a mass spectrometer (MS), should be developed and validated.
-
Column: A C18 column is a common choice.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: PDA to monitor the absorbance at a relevant wavelength and MS to identify the mass of the parent compound and any degradation products.
5.2.4. Data Analysis: Analyze the stressed samples at different time points. The percentage of degradation can be calculated from the decrease in the peak area of the parent compound. The mass-to-charge ratio (m/z) from the mass spectrometer will aid in the tentative identification of degradation products. For definitive structural elucidation of major degradants, isolation followed by Nuclear Magnetic Resonance (NMR) spectroscopy is recommended.[4][10][11]
Conclusion
This compound is a valuable and versatile building block in drug discovery. A comprehensive understanding of its stability and appropriate storage conditions is crucial for its effective utilization. This guide has outlined the key considerations for maintaining the integrity of this compound, including recommended storage protocols and an overview of potential degradation pathways. By implementing robust stability testing protocols, researchers can ensure the quality and reliability of their starting materials, which is fundamental to the success of their research and development endeavors.
References
- 1. heraldopenaccess.us [heraldopenaccess.us]
- 2. 1185767-06-9|5-Bromo-6-fluoro-1-methyl-1H-indazole|BLD Pharm [bldpharm.com]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 1037841-25-0|this compound|BLD Pharm [bldpharm.com]
- 6. chemscene.com [chemscene.com]
- 7. Hydrolysis of 4-imino-imidazolidin-2-ones in acid and the mechanism of cyclization of hydantoic acid amides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Photodegradation products of a new antibacterial fluoroquinolone derivative, orbifloxacin, in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 5-Bromo-4-fluoro-1-methyl-1h-indazole | C8H6BrFN2 | CID 69079347 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Indazole(271-44-3) 1H NMR spectrum [chemicalbook.com]
- 11. researchgate.net [researchgate.net]
The Strategic Application of Methyl 5-bromo-6-fluoro-1H-indazole-4-carboxylate in Modern Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Privileged Indazole Scaffold and the Significance of Strategic Functionalization
The indazole nucleus is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its versatile biological activities.[1] A multitude of indazole derivatives have been successfully developed as therapeutic agents, particularly in oncology, with several compounds gaining FDA approval.[2] The core structure's ability to form key interactions with the hinge region of protein kinases has established it as a "privileged scaffold" in the design of kinase inhibitors.[2] This guide focuses on a specific, strategically functionalized derivative, Methyl 5-bromo-6-fluoro-1H-indazole-4-carboxylate , and elucidates its potential applications as a key building block in the development of next-generation targeted therapies.
The unique substitution pattern of this molecule—a bromine atom at the 5-position, a fluorine atom at the 6-position, and a methyl carboxylate at the 4-position—offers medicinal chemists a powerful toolkit for molecular elaboration and optimization of drug-like properties. This guide will delve into the rationale behind these substitutions and outline the potential therapeutic avenues that can be explored using this versatile intermediate.
Chemical Profile and Synthetic Considerations
Molecular Structure:
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03979B [pubs.rsc.org]
A Comprehensive Technical Guide to Methyl 5-bromo-6-fluoro-1H-indazole-4-carboxylate: A Privileged Scaffold for Kinase Inhibitor Drug Discovery
Abstract
The 1H-indazole core represents a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" for its remarkable ability to target the ATP-binding site of protein kinases.[1] This guide provides an in-depth technical analysis of a specific, highly functionalized derivative: Methyl 5-bromo-6-fluoro-1H-indazole-4-carboxylate. We will dissect its structural rationale, plausible synthetic pathways, mechanism of kinase inhibition, and the strategic implications of its unique substitution pattern. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this scaffold for the creation of novel, potent, and selective kinase inhibitors.
The Indazole Scaffold: A Foundation for Kinase Inhibition
Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The indazole heterocycle has emerged as a premier structural motif in the design of kinase inhibitors.[2][3] Its bicyclic structure effectively mimics the purine core of ATP, enabling it to function as a competitive inhibitor by occupying the enzyme's active site. This foundational principle has led to the development of several FDA-approved anticancer drugs, including axitinib, pazopanib, and niraparib, all of which feature the indazole core.[2][4]
The versatility of the indazole scaffold lies in its amenability to chemical modification at multiple positions, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties. The specific derivative, this compound, is a pre-functionalized starting point engineered for efficient exploration of chemical space.
Structural Dissection of the Scaffold
The therapeutic potential of this compound is encoded in its distinct structural features:
-
1H-Indazole Core: This is the primary pharmacophore responsible for ATP-competitive binding. The N1 and N2 atoms of the pyrazole ring are crucial for forming one or more hydrogen bonds with the "hinge" region of the kinase, a conserved backbone segment that anchors the inhibitor in the active site.[2]
-
6-Fluoro Substitution: The introduction of a fluorine atom at the 6-position is a strategic choice. Fluorine can significantly enhance binding affinity through favorable hydrophobic interactions and can improve metabolic stability by blocking potential sites of oxidative metabolism.[2] Studies on related 1H-indazol-3-amine derivatives have shown that fluorine substitution at the 6-position of the indazole ring resulted in improved enzymatic activity and cellular potency.[2][4]
-
5-Bromo Substitution: The bromine atom serves a dual purpose. It can participate in halogen bonding, a non-covalent interaction that can increase binding affinity with specific amino acid residues in the ATP pocket. Furthermore, the bromine atom is a versatile synthetic handle, enabling further structural elaboration through cross-coupling reactions (e.g., Suzuki, Sonogashira) to explore the solvent-exposed region of the kinase.
-
4-Carboxylate Group: The methyl ester at the 4-position acts as a key diversification point. It is sterically positioned to extend outwards from the ATP pocket, providing a vector for adding substituents that can target unique sub-pockets in different kinases, thereby driving selectivity. It can also be readily hydrolyzed to the corresponding carboxylic acid or converted to a wide array of amides to modulate physicochemical properties and introduce new hydrogen bonding interactions.
Synthesis Pathway and Methodologies
The synthesis of functionalized indazoles often begins with appropriately substituted benzene derivatives, upon which the pyrazole ring is constructed.[5] A plausible and efficient synthetic route to this compound can be conceptualized based on established organic chemistry principles and patent literature for related structures.[6]
Proposed Synthetic Workflow
A representative synthesis involves a multi-step process starting from a commercially available fluorinated aniline derivative. The key transformations include bromination, diazotization, and subsequent intramolecular cyclization to form the indazole core, followed by carboxylation and esterification.
Caption: Proposed synthetic pathway for the target scaffold.
Step-by-Step Protocol: Ring Closure via Diazotization
This protocol outlines the critical step of forming the indazole ring from an aniline precursor, a common strategy in heterocyclic chemistry.[6]
-
Preparation: Dissolve the aniline precursor (e.g., an acetylated 2-bromo-3-fluoro-6-methylaniline derivative) in a suitable organic solvent like acetic acid in a three-neck round-bottom flask equipped with a thermometer and a dropping funnel.
-
Heating: Heat the solution to approximately 110°C under a nitrogen atmosphere.
-
Diazotization: Add isoamyl nitrite dropwise to the heated solution via the dropping funnel, carefully maintaining the reaction temperature at 110°C. The addition should be controlled to manage any exotherm.
-
Reaction Monitoring: Allow the reaction to proceed for 3-5 hours. Monitor the consumption of the starting material using Thin-Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature and concentrate it to dryness under reduced pressure.
-
Purification: Slurry the resulting crude solid in methanol, and collect the product by filtration. The filter cake can be washed with cold methanol and dried to yield the 1H-indazole product. Further purification can be achieved by column chromatography if necessary.
Mechanism of Kinase Inhibition
This compound and its derivatives are designed to act as Type I, ATP-competitive inhibitors. They bind to the active conformation of the kinase, directly competing with endogenous ATP.
Caption: Binding mode of the indazole scaffold in a kinase active site.
The key interactions are:
-
Hinge Binding: The indazole N1-H and N2 atoms form critical hydrogen bonds with the amide backbone of the kinase hinge region (e.g., with residues like Ala564 and Glu562 in FGFR1).[2] This interaction is the primary anchor for the inhibitor.
-
Hydrophobic Interactions: The fluorinated and brominated benzene portion of the scaffold occupies a hydrophobic pocket, often making π–π stacking interactions with aromatic residues like phenylalanine.[2]
-
Vector for Selectivity: The 4-carboxylate group points towards the solvent-exposed opening of the ATP pocket. This position is not critical for core binding but is paramount for developing selectivity. By extending different chemical groups from this position, one can engage with unique amino acid residues present in the target kinase but absent in off-target kinases.
Structure-Activity Relationship (SAR) and Optimization Strategies
The true power of this scaffold lies in its potential for systematic optimization. The following table summarizes key SAR principles derived from the broader class of indazole inhibitors.[2][4][7]
| Position | Modification | Rationale & Expected Outcome |
| C4-Ester | Convert to Amides | Introduce new H-bond donors/acceptors; modulate solubility and cell permeability. Amide derivatives often show enhanced activity.[2] |
| Link to Heterocycles | Access unique sub-pockets to dramatically increase potency and selectivity for a specific kinase.[8] | |
| C5-Bromo | Suzuki/Sonogashira Coupling | Introduce aryl or alkynyl groups to probe deeper into the binding pocket or improve pharmacokinetic properties. |
| Retain as Bromine | Utilize for potential halogen bonding interactions to enhance affinity. | |
| C6-Fluoro | Retain as Fluorine | Maintain improved enzymatic potency and metabolic stability.[2][4] |
| N1-H | Alkylation (e.g., Methylation) | Block a potential metabolic site; introduce new interactions in the N1 pocket; can alter the H-bond donor profile. |
| Link to Solubilizing Groups | Improve aqueous solubility and overall drug-like properties. |
Experimental Protocols for Inhibitor Evaluation
Evaluating compounds derived from this scaffold requires a tiered approach, moving from biochemical assays to cell-based models.
In Vitro Kinase Inhibition Assay (Radiometric)
This protocol provides a robust method for determining the half-maximal inhibitory concentration (IC50) of a compound against a purified kinase.
-
Reaction Mixture Preparation: In a 96-well plate, prepare a reaction buffer containing Tris-HCl, MgCl2, DTT, and the purified target kinase.
-
Compound Addition: Add the test compound (dissolved in DMSO) in a series of 10-point, 3-fold serial dilutions. Include DMSO-only wells as a negative control (100% activity) and a known potent inhibitor as a positive control.
-
Initiation of Reaction: Initiate the kinase reaction by adding a mixture of the specific peptide substrate and [γ-³²P]ATP.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes), allowing for substrate phosphorylation.
-
Termination: Stop the reaction by adding phosphoric acid.
-
Detection: Spot a portion of the reaction mixture onto a P81 phosphocellulose filter paper. Wash the paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantification: Measure the radioactivity retained on the filter paper using a scintillation counter. The amount of radioactivity is directly proportional to kinase activity.
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
Cell-Based Proliferation Assay (e.g., CellTiter-Glo®)
This assay measures the effect of a compound on the proliferation of cancer cell lines that are dependent on the target kinase.
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 for a PLK4 inhibitor[7]) in a 96-well opaque-walled plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with the test compound across a range of concentrations. Include DMSO as a vehicle control.
-
Incubation: Incubate the cells for 72 hours at 37°C in a 5% CO2 incubator.
-
Lysis and ATP Detection: Add CellTiter-Glo® Reagent to each well. This reagent lyses the cells and contains luciferase and its substrate, which produces a luminescent signal proportional to the amount of ATP present (an indicator of cell viability).
-
Measurement: After a brief incubation to stabilize the signal, measure the luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot cell viability against compound concentration to determine the GI50 (concentration for 50% growth inhibition).
Drug Discovery and Development Workflow
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03979B [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google Patents [patents.google.com]
- 7. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. The Discovery of Orally Bioavailable Tyrosine Threonine Kinase (TTK) Inhibitors: 3-(4-(heterocyclyl)phenyl)-1H-indazole-5-carboxamides as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Derivatization of Methyl 5-bromo-6-fluoro-1H-indazole-4-carboxylate: A Technical Guide for Medicinal Chemists
Introduction: The Indazole Nucleus as a Privileged Scaffold in Drug Discovery
The indazole core, a bicyclic heteroaromatic system, is a cornerstone in modern medicinal chemistry, renowned for its presence in a multitude of clinically approved drugs and investigational agents.[1][2] Its unique electronic properties and ability to form key hydrogen bond interactions with biological targets have cemented its status as a "privileged scaffold." Within this esteemed class of molecules, Methyl 5-bromo-6-fluoro-1H-indazole-4-carboxylate emerges as a highly versatile starting material for the synthesis of novel therapeutics. This technical guide provides an in-depth exploration of the synthesis, derivatization, and potential applications of this valuable building block, with a particular focus on its utility in the development of kinase inhibitors.
The strategic placement of the bromine and fluorine atoms, along with the methyl carboxylate group, on the indazole ring system offers a rich platform for chemical modification. The C5-bromo substituent serves as a versatile handle for carbon-carbon and carbon-heteroatom bond formation, most notably through palladium-catalyzed cross-coupling reactions. The C6-fluoro group can enhance metabolic stability and binding affinity through favorable interactions with target proteins. The C4-methyl carboxylate provides a readily modifiable position for the introduction of various amide and other functionalities, allowing for fine-tuning of physicochemical properties and biological activity. Finally, the N1-position of the indazole ring offers another site for derivatization, enabling the exploration of structure-activity relationships in three dimensions.
This guide will provide researchers, scientists, and drug development professionals with a comprehensive overview of the synthetic strategies to access and derivatize this core, along with insights into the potential therapeutic applications of the resulting compounds, particularly in the realm of oncology.
Synthesis of the Core Scaffold: A Proposed Pathway
A potential starting material for this synthesis is 2-bromo-3-fluoro-6-methylaniline. The proposed synthetic sequence is outlined below:
References
Methodological & Application
Application Note & Experimental Protocol: Regioselective N-Alkylation of Methyl 5-bromo-6-fluoro-1H-indazole-4-carboxylate
Abstract
The indazole scaffold is a privileged pharmacophore in medicinal chemistry, integral to numerous therapeutic agents.[1][2][3][4][5] The functionalization of the indazole core, particularly through N-alkylation, is a cornerstone of analog synthesis for structure-activity relationship (SAR) studies. However, the ambident nucleophilic nature of the indazole ring, with its two reactive nitrogen atoms (N1 and N2), presents a significant and persistent challenge in synthetic chemistry, often leading to the formation of regioisomeric mixtures that are difficult to separate.[1][2][4][6] This application note provides a comprehensive guide to the N-alkylation of a highly functionalized substrate, Methyl 5-bromo-6-fluoro-1H-indazole-4-carboxylate. We present detailed, field-proven protocols for achieving regioselective alkylation at either the N1 or N2 position by leveraging principles of thermodynamic and kinetic control. The methodologies are designed to be robust and reproducible, and this guide further explains the underlying mechanistic rationale, isomer characterization techniques, and troubleshooting strategies.
Mechanistic Rationale: The N1 vs. N2 Selectivity Challenge
The regiochemical outcome of the N-alkylation of indazoles is not arbitrary; it is governed by a delicate interplay of electronic, steric, and systemic factors. Understanding these principles is critical for designing a successful synthetic strategy.
The core of this challenge lies in the annular tautomerism of the indazole ring, which exists in equilibrium between the more thermodynamically stable 1H-indazole and the less stable 2H-indazole tautomer.[4][7][8][9] The alkylation can proceed from the deprotonated indazole anion, which has nucleophilic character at both nitrogen atoms. The final product ratio is a function of several competing factors.
-
Thermodynamic vs. Kinetic Control: Conditions that allow for equilibration, such as heating in a polar aprotic solvent, tend to favor the formation of the more stable N1-alkylated product (thermodynamic control).[2][4][6] Conversely, conditions that favor a rapid, irreversible reaction can lead to the kinetically favored product, which is often the N2-isomer.
-
Base and Solvent System: This is arguably the most critical factor.
-
For N1-Selectivity: The use of a strong, non-coordinating base like sodium hydride (NaH) in a less polar aprotic solvent such as tetrahydrofuran (THF) is a well-established method for favoring N1-alkylation.[1][2][3] For the target substrate, the sodium cation may form a chelate between the N1-anion and the adjacent C4-carboxylate oxygen, sterically blocking the N2 position and directing the electrophile to N1.
-
For N2-Selectivity: The Mitsunobu reaction, which proceeds through a different mechanism involving a phosphonium intermediate, provides a powerful method for achieving N2 selectivity.[1][4][6][8]
-
Mixed Isomers: Weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in polar aprotic solvents like N,N-dimethylformamide (DMF) often provide poor selectivity, resulting in mixtures of N1 and N2 isomers.[6][10]
-
-
Substituent Effects: The electronic properties of the substituents on the indazole ring influence the pKa of the N-H bond and the nucleophilicity of the respective nitrogen atoms. The electron-withdrawing nature of the bromo, fluoro, and methyl carboxylate groups on the target substrate decreases the overall nucleophilicity of the indazole anion but is crucial in directing the regioselectivity, especially in chelation-controlled reactions.
Recommended Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Sodium hydride (NaH) is highly reactive with water and moisture; handle it under an inert atmosphere.
Protocol 1: Highly Selective N1-Alkylation via Thermodynamic Control
This protocol leverages the well-documented NaH/THF system to achieve high selectivity for the thermodynamically favored N1-isomer.[1][2][3][11]
Materials:
-
This compound (1.0 equiv)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv)
-
Alkyl halide (e.g., Iodomethane, Ethyl bromide, 1.1 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv).
-
Dissolution: Add anhydrous THF to dissolve the starting material (target concentration of 0.1 M).
-
Deprotonation: Cool the solution to 0 °C using an ice-water bath. Carefully add the NaH (1.2 equiv) portion-wise over 5 minutes. Caution: Hydrogen gas is evolved.
-
Anion Formation: Remove the ice bath and allow the mixture to stir at room temperature for 1 hour. The formation of the sodium salt often results in a suspension.
-
Alkylation: Add the alkyl halide (1.1 equiv) dropwise to the suspension at room temperature.
-
Reaction Monitoring: Stir the reaction at room temperature or heat gently (e.g., 50 °C) if necessary. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-16 hours).
-
Workup: Cool the reaction to 0 °C and cautiously quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with EtOAc (3 x 50 mL for a 1 mmol scale reaction).
-
Washing & Drying: Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/EtOAc gradient) to yield the pure N1-alkylated product.
Protocol 2: Selective N2-Alkylation via the Mitsunobu Reaction
The Mitsunobu reaction is an effective method for achieving N2-alkylation, proceeding under mild conditions with a predictable preference for the kinetic product.[1][4][6][8]
Materials:
-
This compound (1.0 equiv)
-
Primary or secondary alcohol (R-OH, 1.5 equiv)
-
Triphenylphosphine (PPh₃, 1.5 equiv)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (1.5 equiv, typically as a 40% solution in toluene)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation: To a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equiv), the desired alcohol (1.5 equiv), and PPh₃ (1.5 equiv) in anhydrous THF (target concentration of 0.2 M).
-
Reagent Addition: Cool the solution to 0 °C in an ice-water bath. Add DEAD or DIAD (1.5 equiv) dropwise over 10-15 minutes. An exothermic reaction and color change (typically to a milky white or pale yellow suspension) are often observed.
-
Reaction: Allow the reaction to warm slowly to room temperature and stir overnight (12-18 hours).
-
Monitoring: Check for completion by TLC or LC-MS.
-
Concentration: Remove the solvent under reduced pressure. The resulting crude material will contain triphenylphosphine oxide and the hydrazide byproduct.
-
Purification: Purify the crude mixture directly by flash column chromatography on silica gel. The byproducts are typically less polar than the desired products, allowing for effective separation.
Protocol 3: Non-Selective Alkylation and Isomer Separation
This protocol uses common conditions that often lead to isomer mixtures, making it a practical example for optimizing separation techniques.[6][10]
Materials:
-
This compound (1.0 equiv)
-
Potassium carbonate (K₂CO₃, anhydrous, 2.0 equiv)
-
Alkyl halide (1.2 equiv)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Water
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation: Suspend the indazole (1.0 equiv) and anhydrous K₂CO₃ (2.0 equiv) in anhydrous DMF (target concentration of 0.2 M) in a round-bottom flask.
-
Alkylation: Add the alkyl halide (1.2 equiv) and stir the mixture at room temperature overnight. Gentle heating (40-60 °C) may be required for less reactive halides.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Workup: Pour the reaction mixture into a separatory funnel containing water and EtOAc.
-
Extraction: Extract the aqueous layer with EtOAc (3x).
-
Washing & Drying: Combine the organic layers, wash thoroughly with water (to remove DMF) and then brine, dry over Na₂SO₄, filter, and concentrate.
-
Purification: The critical step is the separation of the N1 and N2 regioisomers. This is almost always achieved by flash column chromatography on silica gel. A shallow gradient of a solvent system like hexane/EtOAc is recommended to achieve baseline separation.
Summary of Conditions and Expected Outcomes
| Protocol | Method | Base / Reagents | Solvent | Control Type | Expected Major Isomer | Reference |
| 1 | Sₙ2 Alkylation | NaH | THF | Thermodynamic | N1 | [1][2][3][11] |
| 2 | Mitsunobu | PPh₃ / DEAD (or DIAD) | THF | Kinetic | N2 | [4][6][8] |
| 3 | Sₙ2 Alkylation | K₂CO₃ | DMF | Mixed | Mixture (N1/N2) | [6][10] |
Isomer Characterization: A Self-Validating System
Unambiguous assignment of the N1 and N2 regioisomers is essential. While 1D ¹H NMR can show differences in chemical shifts, the most reliable method is 2D NMR spectroscopy, specifically Heteronuclear Multiple Bond Correlation (HMBC).[1][4] This technique reveals 2- and 3-bond correlations between protons and carbons.
-
N1-Isomer Identification: A key correlation will be observed between the protons on the carbon directly attached to the nitrogen (the α-CH₂ of the alkyl group) and the C7a carbon of the indazole ring.
-
N2-Isomer Identification: The key correlation will be between the protons on the α-CH₂ of the alkyl group and the C3 carbon of the indazole ring.
Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| No or Low Conversion | Insufficiently active base (e.g., old NaH).Poor quality anhydrous solvent.Less reactive alkylating agent (e.g., alkyl chloride). | Use fresh NaH.Ensure solvents are rigorously dried.Switch to a more reactive electrophile (bromide or iodide) or increase reaction temperature. |
| Poor Regioselectivity | Incorrect base/solvent combination.Reaction temperature too high, allowing for isomerization. | Strictly adhere to the recommended protocols for selectivity (e.g., NaH/THF for N1).For kinetic reactions (Mitsunobu), maintain low initial temperatures. |
| Difficult Isomer Separation | Isomers have very similar polarity. | Use a high-performance silica gel.Employ a very shallow solvent gradient during column chromatography.Consider alternative chromatographic techniques (e.g., reverse-phase HPLC). |
| Side Product Formation | O-alkylation of the methyl ester (rare).Degradation of starting material or product. | Ensure reaction temperature is not excessively high.Workup the reaction as soon as the starting material is consumed to minimize exposure to harsh conditions. |
References
- 1. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. research.ucc.ie [research.ucc.ie]
- 4. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. wuxibiology.com [wuxibiology.com]
- 8. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
- 10. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Buchwald-Hartwig Amination of Methyl 5-bromo-6-fluoro-1H-indazole-4-carboxylate
Introduction: The Strategic Importance of C-N Bond Formation in Drug Discovery
The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern synthetic organic chemistry, particularly within the realm of medicinal chemistry and drug development.[1][2][3] Arylamines and their derivatives are privileged scaffolds found in a vast array of pharmacologically active compounds.[1] The indazole core, in particular, is a key component in numerous biologically active molecules, making the development of robust methods for its functionalization a high-priority research area.[1][4][5]
The Buchwald-Hartwig amination has emerged as a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[1][6][7] This reaction offers a significant advantage over traditional methods, which often suffer from limited substrate scope and poor functional group tolerance.[7] These application notes provide a detailed, field-proven protocol for the Buchwald-Hartwig amination of a challenging, electron-deficient substrate: Methyl 5-bromo-6-fluoro-1H-indazole-4-carboxylate. This guide is intended for researchers, scientists, and drug development professionals seeking to synthesize novel indazole derivatives.
Understanding the Reaction: Causality Behind Experimental Choices
The success of a Buchwald-Hartwig amination hinges on the judicious selection of several key components: the palladium source, the phosphine ligand, the base, and the solvent system.[1][8] For a substrate like this compound, which is both electron-deficient and contains multiple functional groups, these choices are particularly critical.
The Catalytic Cycle: The reaction proceeds through a well-established catalytic cycle involving a palladium(0) species.[6][9] The cycle begins with the oxidative addition of the aryl bromide to the Pd(0) complex. This is followed by coordination of the amine and subsequent deprotonation by the base to form a palladium(II) amido complex. The final step is reductive elimination, which forms the desired C-N bond and regenerates the active Pd(0) catalyst.[6][7]
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Component Selection Rationale:
-
Palladium Precatalyst: While various Pd(0) and Pd(II) sources can be used, precatalysts often offer improved stability and reactivity.[10] For this substrate, a G3 (third-generation) Buchwald precatalyst, such as XPhos Pd G3 or RuPhos Pd G3, is recommended. These precatalysts are air- and moisture-stable, facilitating easier handling, and have demonstrated high activity in challenging cross-coupling reactions.[11]
-
Phosphine Ligand: The choice of ligand is paramount to the success of the reaction.[1][12] Bulky, electron-rich dialkylbiaryl phosphine ligands are generally preferred for amination of aryl chlorides and electron-deficient aryl bromides.[7][13] Ligands like XPhos and RuPhos have proven to be highly effective for a broad range of C-N cross-coupling reactions, often requiring lower catalyst loadings and shorter reaction times.[14][15] For indazole substrates, tBuXPhos has also been shown to be effective.[16]
-
Base: The base plays a crucial role in the deprotonation of the amine, facilitating the formation of the key palladium-amido intermediate.[17][18][19] The choice of base is highly substrate-dependent.[8] Strong, non-nucleophilic bases such as sodium tert-butoxide (NaOtBu) are often effective. However, for substrates with base-sensitive functional groups, weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be more suitable to prevent decomposition.[8]
-
Solvent: The solvent must be anhydrous and capable of dissolving the reactants and catalyst system.[8] Aprotic, non-polar, or polar aprotic solvents are typically employed. Toluene and 1,4-dioxane are common choices.[6][8] It is critical to avoid chlorinated solvents, acetonitrile, and pyridine, as they can inhibit the palladium catalyst.[8][9]
Detailed Experimental Protocol
This protocol provides a starting point for the Buchwald-Hartwig amination of this compound. Optimization may be necessary for specific amine coupling partners.
Materials and Equipment:
-
This compound (1.0 equiv)
-
Amine (1.2-1.5 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G3, 1-5 mol%)
-
Phosphine ligand (if not using a precatalyst, e.g., XPhos, 2-10 mol%)
-
Base (e.g., Cs₂CO₃, 1.5-2.0 equiv)
-
Anhydrous solvent (e.g., toluene or 1,4-dioxane)
-
Schlenk tube or microwave vial
-
Magnetic stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware for work-up and purification
-
Silica gel for column chromatography
Reaction Setup Workflow:
Caption: Experimental workflow for the Buchwald-Hartwig amination.
Step-by-Step Procedure:
-
Preparation: To a dry Schlenk tube or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%), and the base (e.g., Cs₂CO₃, 2.0 equiv).
-
Inert Atmosphere: Evacuate and backfill the reaction vessel with an inert gas (Nitrogen or Argon) three times.
-
Reagent Addition: Under a positive pressure of the inert gas, add the anhydrous solvent (e.g., toluene, to achieve a concentration of 0.1-0.2 M with respect to the indazole). Then, add the amine (1.2 equiv) via syringe.
-
Reaction: Seal the vessel and heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).
-
Work-up: Upon completion, allow the reaction mixture to cool to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-substituted methyl 5-amino-6-fluoro-1H-indazole-4-carboxylate.
Data Presentation: Key Reaction Parameters
The following table summarizes typical starting conditions and expected outcomes. Researchers should note that these are general guidelines, and optimization is often required.[20] High-throughput experimentation can be a valuable tool for rapid optimization of reaction conditions.[21]
| Parameter | Recommended Starting Condition | Rationale / Notes |
| Palladium Precatalyst | XPhos Pd G3 or RuPhos Pd G3 | Air- and moisture-stable, high activity for challenging substrates.[11] |
| Catalyst Loading | 1-5 mol% | Lower loadings may be possible with highly active catalysts and optimized conditions. |
| Ligand | XPhos or RuPhos | Bulky, electron-rich ligands that promote efficient oxidative addition and reductive elimination.[13][14] |
| Base | Cs₂CO₃ or K₃PO₄ | Weaker inorganic bases are often suitable for substrates with sensitive functional groups.[8] |
| Base Stoichiometry | 1.5-2.0 equivalents | Ensures complete deprotonation of the amine. |
| Solvent | Toluene or 1,4-Dioxane | Anhydrous and deoxygenated. Should provide good solubility for reactants.[6][8] |
| Temperature | 80-110 °C | Sufficient thermal energy to drive the catalytic cycle. |
| Reaction Time | 4-24 hours | Monitor by TLC or LC-MS for completion. |
| Expected Yield | 60-95% | Highly dependent on the specific amine and optimized conditions. |
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | Ensure anhydrous and anaerobic conditions. Use a fresh batch of catalyst and solvent. |
| Poorly soluble base | Sonication can help to break up clumps of base and improve solubility.[20] | |
| Inappropriate ligand/base combination | Screen a panel of ligands (e.g., SPhos, BrettPhos) and bases (e.g., NaOtBu, K₃PO₄).[13][14][15] | |
| Formation of Side Products | Hydrodehalogenation (reduction of the aryl bromide) | This can be a competing pathway, especially with primary amines.[22] Try a different ligand. |
| Catalyst decomposition | Ensure reagents and solvents are pure. Some functional groups can poison the catalyst.[8] | |
| Decomposition of Starting Material | Base is too strong | Switch to a weaker base such as K₃PO₄ or K₂CO₃.[8] |
Conclusion
The Buchwald-Hartwig amination is an indispensable tool for the synthesis of functionalized indazoles. By understanding the underlying mechanistic principles and carefully selecting the reaction components, researchers can successfully couple a wide variety of amines with the challenging this compound substrate. The protocol and guidelines presented herein provide a solid foundation for the development of novel indazole-based compounds for applications in drug discovery and materials science.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 5. Indazole synthesis [organic-chemistry.org]
- 6. jk-sci.com [jk-sci.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 10. Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Dialkylbiaryl phosphine ligands - Wikipedia [en.wikipedia.org]
- 14. Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 15. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. bristol.ac.uk [bristol.ac.uk]
- 21. Reaction screening in multiwell plates: high-throughput optimization of a Buchwald–Hartwig amination | Springer Nature Experiments [experiments.springernature.com]
- 22. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Topic: Strategic Hydrolysis of Methyl 5-bromo-6-fluoro-1H-indazole-4-carboxylate to its Carboxylic Acid
An Application Note for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of the Indazole Core
The indazole scaffold is a privileged heterocyclic motif in modern drug discovery, forming the core of numerous compounds with significant therapeutic potential.[1][2] Specifically, 5-bromo-6-fluoro-1H-indazole-4-carboxylic acid is a critical building block for the synthesis of advanced pharmaceutical intermediates. The strategic placement of the bromine and fluorine atoms offers avenues for further functionalization, while the carboxylic acid at the C4 position serves as a versatile handle for amide bond formation, a key step in constructing many targeted therapeutic agents.[3]
This application note provides a detailed, field-proven protocol for the efficient saponification (base-catalyzed hydrolysis) of Methyl 5-bromo-6-fluoro-1H-indazole-4-carboxylate. We will delve into the mechanistic rationale behind the chosen conditions, offer a step-by-step guide for execution, and provide troubleshooting insights to ensure a high-yielding and reproducible outcome.
Mechanistic Rationale and Protocol Design
The conversion of an ester to a carboxylic acid can be achieved under acidic or basic conditions.[4][5] For preparative synthesis, base-catalyzed hydrolysis, or saponification, is overwhelmingly preferred. The reaction proceeds via an irreversible mechanism where the final step involves the deprotonation of the carboxylic acid product by the base, driving the equilibrium to completion.[6]
Substrate-Specific Considerations
The structure of this compound presents unique considerations:
-
Steric Hindrance: The ester at the C4 position is flanked by a bromine atom at C5 and the fused pyrazole ring. This local steric environment can impede the approach of the nucleophile.[7][8][9]
-
Solubility: As a moderately complex organic molecule, the starting ester has limited solubility in purely aqueous media, necessitating a co-solvent system.
Causality Behind Reagent Selection
Base Selection (LiOH): While sodium hydroxide (NaOH) and potassium hydroxide (KOH) are common bases for saponification, lithium hydroxide (LiOH) often proves superior for challenging substrates.[10][11] The small, hard lithium cation (Li⁺) effectively coordinates to the carbonyl oxygen of the ester. This coordination polarizes the C=O bond, increasing the electrophilicity of the carbonyl carbon and rendering it more susceptible to nucleophilic attack by the hydroxide ion (OH⁻).[12] This effect is particularly beneficial in overcoming the steric hindrance present in the substrate. Several studies have documented the enhanced efficacy of LiOH in THF/water systems for the hydrolysis of complex esters.[13][14][15]
Solvent System (THF/Methanol/Water): A mixed solvent system is essential.
-
Tetrahydrofuran (THF) and Methanol: These organic solvents ensure the complete dissolution of the starting ester, creating a homogeneous reaction medium.
-
Water: Water is required as the reagent for hydrolysis and to dissolve the lithium hydroxide.
The combination of these solvents provides an optimal environment for the reaction to proceed efficiently.
Visualized Chemical Transformation
The overall transformation is the nucleophilic acyl substitution of the methoxy group with a hydroxyl group, followed by an acid-base reaction.
Caption: Saponification of the methyl ester to the target carboxylic acid.
Detailed Experimental Protocol
This protocol is designed for a typical laboratory scale (1-10 g). Adjustments may be necessary for larger scales.
Materials and Equipment
-
Reagents:
-
This compound (≥98% purity)
-
Lithium hydroxide monohydrate (LiOH·H₂O, ≥98% purity)
-
Tetrahydrofuran (THF, HPLC grade)
-
Methanol (MeOH, HPLC grade)
-
Deionized Water
-
Hydrochloric Acid (1M HCl)
-
Ethyl Acetate (EtOAc, for TLC and extraction)
-
Hexanes (for TLC)
-
-
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard glassware (beakers, graduated cylinders)
-
Rotary evaporator
-
Büchner funnel and vacuum flask
-
pH paper or pH meter
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Step-by-Step Procedure
-
Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of THF and Methanol. A typical solvent ratio is 3:1 (THF:MeOH) at a concentration of approximately 0.1 M. Stir at room temperature until all solid has dissolved.
-
Base Addition: In a separate beaker, prepare a solution of lithium hydroxide monohydrate (2.0-3.0 eq) in deionized water. Add this aqueous solution to the stirring solution of the ester at room temperature. The mixture may become slightly cloudy initially but should clarify upon stirring.
-
Reaction Monitoring: Stir the reaction vigorously at room temperature (20-25 °C). Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of Hexanes:Ethyl Acetate as eluent). The starting material should have a higher Rf value than the product carboxylate salt (which will likely remain at the baseline). The reaction is typically complete within 2-4 hours.
-
Solvent Removal: Once the reaction is complete (disappearance of starting material by TLC), concentrate the mixture under reduced pressure using a rotary evaporator to remove the bulk of the THF and methanol.
-
Aqueous Work-up: Dilute the remaining aqueous residue with deionized water. To remove any non-acidic organic impurities, wash the aqueous solution once with a small volume of ethyl acetate. Discard the organic layer.
-
Acidification and Precipitation: Cool the aqueous layer in an ice bath. Slowly add 1M HCl dropwise while stirring vigorously. Monitor the pH, continuing to add acid until the solution reaches a pH of ~2-3. A white precipitate of the carboxylic acid product will form.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake thoroughly with cold deionized water to remove any residual salts (e.g., LiCl).
-
Drying: Dry the purified solid under high vacuum to a constant weight. The resulting 5-bromo-6-fluoro-1H-indazole-4-carboxylic acid is typically obtained as a white to off-white solid with high purity (>95%).
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the hydrolysis protocol.
Quantitative Data Summary
The following table summarizes the typical parameters for this protocol.
| Parameter | Recommended Value | Rationale |
| Substrate | This compound | Starting Material |
| Base | LiOH·H₂O | Efficient for sterically hindered esters.[13][14][15] |
| Base Stoichiometry | 2.0 - 3.0 equivalents | Ensures complete and rapid reaction. |
| Solvent System | THF / Methanol / H₂O | Provides homogeneity for reactants. |
| Temperature | 20 - 25 °C (Room Temp.) | Mild conditions prevent potential side reactions. |
| Reaction Time | 2 - 4 hours | Typically sufficient for full conversion. |
| Work-up Acid | 1M HCl | Protonates the carboxylate to yield the final product. |
| Typical Yield | > 90% | High efficiency due to irreversible reaction. |
Troubleshooting and Field-Proven Insights
-
Problem: Reaction is sluggish or incomplete.
-
Cause: Insufficient base or lower than expected ambient temperature.
-
Solution: Add an additional 0.5-1.0 equivalent of LiOH. If the reaction is still slow, gently warm the mixture to 35-40 °C. Avoid excessive heat, which can promote side reactions with some indazole systems.
-
-
Problem: Low yield after precipitation.
-
Cause A: Incomplete precipitation. The carboxylic acid may have some residual solubility in the acidic aqueous medium.
-
Solution A: After acidification and initial filtration, extract the aqueous filtrate 2-3 times with a suitable organic solvent like ethyl acetate. Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate to recover the dissolved product.
-
Cause B: Product was not fully protonated.
-
Solution B: Ensure the pH is robustly acidic (pH < 3) during the work-up. Use a calibrated pH meter for accuracy if necessary.
-
-
Problem: Product appears oily or gummy.
-
Cause: Presence of residual organic solvents or impurities.
-
Solution: Ensure all THF and methanol are removed on the rotary evaporator. If the product remains impure, consider recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).
-
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handle THF with care, as it can form explosive peroxides. Use freshly opened bottles or tested solvent.
-
Exercise caution when handling hydrochloric acid and lithium hydroxide, as they are corrosive.
References
- 1. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 7. arkat-usa.org [arkat-usa.org]
- 8. Quantitative structure-metabolism relationships: steric and nonsteric effects in the enzymatic hydrolysis of noncongener carboxylic esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Ester to Acid - Common Conditions [commonorganicchemistry.com]
- 11. Sciencemadness Discussion Board - Difficult hydrolysis of an hindered ester - Powered by XMB 1.9.11 [sciencemadness.org]
- 12. researchgate.net [researchgate.net]
- 13. Efficiency of Lithium Cations in Hydrolysis Reactions of Esters in Aqueous Tetrahydrofuran [jstage.jst.go.jp]
- 14. Thieme E-Books & E-Journals [thieme-connect.de]
- 15. Lithium hydroxide/aqueous methanol: mild reagent for the hydrolysis of bile acid methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Amide Coupling with 5-bromo-6-fluoro-1H-indazole-4-carboxylic acid
Introduction: The Significance of the Indazole Scaffold in Modern Drug Discovery
The indazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities. The specific substrate, 5-bromo-6-fluoro-1H-indazole-4-carboxylic acid, represents a highly functionalized building block poised for the synthesis of novel compound libraries. The presence of bromine and fluorine atoms provides opportunities for further chemical modification and can significantly influence the pharmacokinetic and pharmacodynamic properties of the final amide derivatives. This document provides a comprehensive guide to the successful amide coupling of this versatile indazole carboxylic acid, detailing the underlying chemical principles, offering step-by-step protocols, and providing troubleshooting guidance for common challenges.
Core Principles: Navigating the Amide Coupling Landscape
The formation of an amide bond from a carboxylic acid and an amine is a condensation reaction that, while thermodynamically favorable, is kinetically slow.[1] Therefore, activation of the carboxylic acid is necessary to facilitate the nucleophilic attack by the amine. The electron-withdrawing nature of the bromine and fluorine substituents on the indazole ring of the title compound can influence the reactivity of the carboxylic acid group. A judicious choice of coupling reagents and reaction conditions is therefore paramount for achieving high yields and purity.
Two of the most robust and widely employed methods for amide bond formation in a drug discovery setting are the use of carbodiimide reagents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in conjunction with an additive like 1-Hydroxybenzotriazole (HOBt), and the use of uronium-based reagents like HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).[1][2]
Mechanism of EDC/HOBt-Mediated Amide Coupling
The EDC/HOBt system is a classic and cost-effective choice for many amide coupling reactions. The reaction proceeds through a multi-step mechanism:
-
Activation of the Carboxylic Acid: EDC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.
-
Formation of the HOBt Ester: This intermediate is susceptible to racemization and side reactions. HOBt acts as an additive to trap the O-acylisourea, forming a more stable and less reactive HOBt-ester.[3] This step is crucial for minimizing epimerization when coupling chiral amines or carboxylic acids.
-
Nucleophilic Attack by the Amine: The amine then attacks the HOBt-ester to form the desired amide bond, regenerating HOBt in the process.
Mechanism of HATU-Mediated Amide Coupling
HATU is a highly efficient uronium-based coupling reagent known for its rapid reaction times and efficacy with sterically hindered or electron-deficient substrates.[1][4] The mechanism, which requires a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA), is as follows:
-
Deprotonation of the Carboxylic Acid: DIPEA deprotonates the carboxylic acid to form a carboxylate anion.[5][6]
-
Formation of the Active Ester: The carboxylate anion attacks HATU, leading to the formation of a highly reactive OAt-active ester.[7]
-
Aminolysis: The amine then readily reacts with this active ester to yield the final amide product.
Experimental Protocols
The following protocols provide a starting point for the amide coupling of 5-bromo-6-fluoro-1H-indazole-4-carboxylic acid. Optimization may be required depending on the specific amine being used.
Reagent and Solvent Considerations
| Reagent/Solvent | Role | Key Considerations |
| 5-bromo-6-fluoro-1H-indazole-4-carboxylic acid | Acid | Ensure high purity. May require drying under vacuum prior to use. |
| Amine | Nucleophile | Use 1.0-1.2 equivalents. Purity is critical. |
| EDC.HCl | Coupling Reagent | Water-soluble carbodiimide. Use 1.2-1.5 equivalents. |
| HOBt | Additive | Minimizes racemization and side reactions. Use 1.2-1.5 equivalents. |
| HATU | Coupling Reagent | Highly efficient, especially for challenging substrates. Use 1.1-1.2 equivalents. |
| DIPEA | Base | Non-nucleophilic base for HATU coupling. Use 2-3 equivalents. Should be freshly distilled. |
| DMF | Solvent | Polar aprotic solvent, good for dissolving reactants.[8][9] Anhydrous grade is recommended. |
| DCM | Solvent | Less polar aprotic solvent. Anhydrous grade is recommended.[10][11] |
Protocol 1: EDC/HOBt Mediated Amide Coupling
This protocol is a general and robust method suitable for a wide range of amines.
Caption: Workflow for EDC/HOBt mediated amide coupling.
Step-by-Step Procedure:
-
To a stirred solution of 5-bromo-6-fluoro-1H-indazole-4-carboxylic acid (1.0 eq), the desired amine (1.1 eq), and HOBt (1.2 eq) in anhydrous N,N-dimethylformamide (DMF, 0.1-0.5 M) at 0 °C, add EDC.HCl (1.2 eq) in one portion.
-
Allow the reaction mixture to warm to room temperature and stir for 4-18 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired amide.
Protocol 2: HATU Mediated Amide Coupling
This protocol is recommended for sterically hindered amines or when Protocol 1 gives low yields.[4]
Caption: Workflow for HATU mediated amide coupling.
Step-by-Step Procedure:
-
To a stirred solution of 5-bromo-6-fluoro-1H-indazole-4-carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF (0.1-0.5 M) at 0 °C, add DIPEA (2.5 eq) dropwise.
-
Stir the mixture at 0 °C for 15 minutes for pre-activation.
-
Add the desired amine (1.1 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 1-6 hours. Monitor the progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate. Wash with aqueous lithium chloride solution (to remove DMF), saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | - Inactive coupling reagent.- Wet solvent or reagents.- Low reactivity of the amine. | - Use a fresh bottle of coupling reagent.- Ensure all glassware is oven-dried and use anhydrous solvents.- Switch to a more powerful coupling reagent (e.g., from EDC/HOBt to HATU).- Increase the reaction temperature or time. |
| Presence of Unreacted Starting Material | - Insufficient equivalents of coupling reagent or amine.- Short reaction time. | - Increase the equivalents of the coupling reagent and/or amine (e.g., to 1.5 eq).- Extend the reaction time and continue monitoring. |
| Formation of Side Products | - Racemization (for chiral substrates).- Reaction of HATU with the amine. | - Ensure HOBt is used with EDC.- For HATU couplings, ensure the carboxylic acid is pre-activated before adding the amine. |
| Difficult Purification | - Water-soluble byproducts from EDC.- High boiling point of DMF. | - Perform a thorough aqueous workup to remove the urea byproduct from EDC.- For DMF removal, washing with aqueous LiCl solution can be effective. Alternatively, consider using a different solvent like DCM or acetonitrile.[10] |
Conclusion
The amide coupling of 5-bromo-6-fluoro-1H-indazole-4-carboxylic acid is a key transformation for the generation of novel chemical entities for drug discovery. The protocols outlined in this application note, utilizing either the EDC/HOBt or HATU coupling systems, provide reliable methods for the synthesis of a diverse range of amide derivatives. Careful consideration of the choice of reagents, solvents, and reaction conditions, as guided by the principles and troubleshooting advice presented herein, will enable researchers to efficiently and successfully synthesize their target molecules.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amine to Amide Mechanism (EDC + HOBt) [commonorganicchemistry.com]
- 4. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 5. m.youtube.com [m.youtube.com]
- 6. youtube.com [youtube.com]
- 7. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
"purification of Methyl 5-bromo-6-fluoro-1H-indazole-4-carboxylate by column chromatography"
An Application Note and Protocol for the Purification of Methyl 5-bromo-6-fluoro-1H-indazole-4-carboxylate by Column Chromatography
Abstract
This comprehensive guide details a robust methodology for the purification of this compound using silica gel column chromatography. Indazole derivatives are pivotal building blocks in medicinal chemistry and drug discovery, making the attainment of high-purity material essential for reliable downstream applications and the integrity of biological data.[1][2] This document provides a step-by-step protocol, from the initial analytical thin-layer chromatography (TLC) for method development to the final isolation of the purified compound. It incorporates field-proven insights to explain the rationale behind experimental choices and offers troubleshooting solutions for common challenges.
Introduction: The Imperative for Purity
This compound is a substituted indazole, a class of heterocyclic compounds widely utilized as pharmacophores in the development of therapeutic agents, including treatments for cancer and neurological disorders.[1] The precise arrangement of its functional groups—a bromine atom, a fluorine atom, a methyl ester, and the indazole N-H—creates a molecule of moderate polarity with specific electronic and steric properties. Impurities from the synthetic process, such as starting materials, reagents, or by-products (e.g., N-1 vs. N-2 isomers), can significantly interfere with subsequent reactions or biological assays.[3] Therefore, column chromatography stands as a fundamental and indispensable technique for isolating the target compound to a high degree of purity.[4]
Principle of Separation: Normal-Phase Chromatography
The purification strategy hinges on the principles of normal-phase adsorption chromatography.
-
Stationary Phase: Silica gel (SiO₂), a highly porous and polar material, is used as the stationary phase. Its surface is rich in silanol groups (Si-OH), which can form hydrogen bonds and dipole-dipole interactions with polar molecules.
-
Mobile Phase (Eluent): A non-polar or moderately polar solvent system is used as the mobile phase. Components of the crude mixture are continuously partitioned between the stationary and mobile phases.
-
Separation Mechanism: Compounds with higher polarity will adsorb more strongly to the polar silica gel, causing them to travel down the column more slowly. Less polar compounds have a greater affinity for the mobile phase and elute faster. The ester and N-H groups of the target molecule provide sites for strong interaction with the silica, while the halogenated benzene ring contributes to its overall polarity. By carefully selecting a mobile phase, a "sweet spot" is found where the target compound's migration is retarded enough to separate it from less polar impurities but not so much that it fails to elute.
Pre-Chromatography Method Development via TLC
Before committing the bulk of the crude material to a column, it is imperative to develop and optimize the separation conditions using Thin-Layer Chromatography (TLC). This analytical step saves time, solvent, and valuable product.
Objective: To identify a solvent system that provides good separation between the desired product and all impurities, with a target Retention Factor (Rf) of 0.2 - 0.4 for the product.[5] An Rf in this range typically translates well to column chromatography, ensuring the compound elutes in a reasonable volume without being too close to the solvent front or sticking to the origin.
Protocol for TLC Analysis:
-
Sample Preparation: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spotting: Using a capillary tube, spot the dissolved sample onto the baseline of a silica gel TLC plate.
-
Elution: Place the TLC plate in a developing chamber containing a pre-equilibrated atmosphere of the chosen solvent system.
-
Visualization: After the solvent front has nearly reached the top of the plate, remove it, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp (254 nm). If necessary, use a chemical stain (e.g., potassium permanganate) for visualization.
-
Optimization:
-
Start with a binary system like Hexane/Ethyl Acetate (EtOAc) . Begin with a low polarity mixture (e.g., 4:1 Hexane:EtOAc) and gradually increase the proportion of the more polar solvent (EtOAc).
-
Esters and carboxylic acids can sometimes "streak" or "tail" on silica gel. If this occurs, adding a small amount (0.5-1%) of acetic acid or formic acid to the eluent can often produce more compact spots.[6]
-
For indazole derivatives, a gradient of methanol in chloroform (or dichloromethane) can also be effective.[5]
-
Detailed Protocol for Column Chromatography Purification
This protocol assumes a standard glass column and silica gel (230-400 mesh) as the stationary phase.[1]
Materials and Reagents
-
Crude this compound
-
Silica Gel (60 Å, 230-400 mesh)
-
Chromatography-grade solvents (e.g., Hexane, Ethyl Acetate)
-
Glass chromatography column with a stopcock
-
Cotton or glass wool
-
Sand (optional)
-
Collection vessels (test tubes or flasks)
-
TLC plates, chamber, and UV lamp
-
Rotary evaporator
Experimental Procedure
Step 1: Column Packing (Slurry Method)
-
Secure the column vertically to a stand. Place a small plug of cotton or glass wool at the bottom to support the packing. Add a thin layer of sand (optional, ~0.5 cm) over the cotton.
-
In a beaker, prepare a slurry by mixing silica gel with the initial, least polar eluent (e.g., 4:1 Hexane:EtOAc). The consistency should be pourable but not overly dilute.
-
Pour the slurry into the column. Open the stopcock to allow the solvent to drain slowly, continuously tapping the side of the column gently to ensure even packing and dislodge any air bubbles.
-
Once the silica has settled, add a protective layer of sand (~1 cm) on top to prevent the bed from being disturbed during sample loading.
-
Drain the excess solvent until the solvent level is just at the top of the sand layer. Never let the column run dry.
Step 2: Sample Loading
-
Dissolve the crude product in the minimum amount of the mobile phase or a slightly more polar solvent like dichloromethane. A concentrated sample ensures a narrow starting band and better separation.
-
Carefully pipette the dissolved sample onto the center of the sand layer, taking care not to disturb the silica bed.
-
Open the stopcock and allow the sample to absorb completely into the silica bed.
-
Gently add a small amount of fresh eluent to wash the sides of the column and ensure all the sample is absorbed onto the silica. Repeat this wash step 2-3 times.
Step 3: Elution and Fraction Collection
-
Carefully fill the column with the mobile phase.
-
Begin elution by opening the stopcock to achieve a steady drip rate. A common rate is a few drops per second.
-
Collect the eluting solvent in sequentially numbered test tubes or flasks. The size of the fractions depends on the column size; 10-20 mL fractions are typical for a medium-sized column.
-
If a gradient elution is required (as determined by TLC), start with the less polar solvent system and gradually increase the percentage of the more polar solvent over time.
Step 4: Monitoring and Product Isolation
-
Monitor the collected fractions by TLC. Spot every few fractions on a single TLC plate to track the elution of different components.
-
Identify the fractions that contain the pure target compound.
-
Combine the pure fractions into a clean, pre-weighed round-bottom flask.
-
Remove the solvent using a rotary evaporator to yield the purified this compound as a solid.
-
Confirm the purity and identity of the final product using analytical techniques such as NMR, HPLC, or MS.[4][5]
Data Presentation and Workflow
Table 1: Recommended Chromatography Parameters
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard, effective polar stationary phase for separating moderately polar organic compounds.[1] |
| Mobile Phase | Hexane / Ethyl Acetate | A versatile solvent system with tunable polarity. Start at 4:1 and increase EtOAc content as needed. |
| Target Rf (TLC) | 0.2 - 0.4 | Ensures efficient migration and separation on the column without excessively long elution times.[5] |
| Loading Technique | Wet loading (minimal solvent) | Creates a narrow band, maximizing resolution between components. |
| Elution Mode | Isocratic or Gradient | Start with isocratic; switch to a shallow gradient if impurities are close in polarity. |
| Monitoring | UV visualization (254 nm) on TLC | The aromatic indazole ring is UV active, allowing for easy detection. |
Diagram 1: Purification Workflow
Caption: Workflow for the purification of this compound.
Troubleshooting Common Issues
| Problem | Possible Cause | Recommended Solution |
| Poor Separation | The solvent system (eluent) has suboptimal polarity. | Re-evaluate the solvent system using TLC. Test different solvent ratios or entirely different systems (e.g., Dichloromethane/Methanol).[5] |
| Compound Won't Elute | The eluent is too non-polar, causing the compound to remain strongly adsorbed to the silica gel. | Gradually increase the polarity of the eluent. For a Hexane/EtOAc system, increase the percentage of EtOAc.[5] |
| Compound Streaking/Tailing on TLC/Column | The compound may be acidic (due to the N-H group) or interacting too strongly with acidic silica sites. | Add a small amount (0.5-1%) of a modifier like acetic acid or triethylamine to the eluent to suppress ionization and improve peak shape.[6] |
| Compound Degradation | The compound may be unstable on the acidic surface of silica gel. | Consider using a more inert stationary phase like neutral alumina. Alternatively, deactivate the silica gel by pre-treating it with a solvent mixture containing a small amount of a base like triethylamine.[5] |
| Product "Oils Out" | The purified compound is supersaturated or residual impurities are preventing crystallization. | Re-dissolve the oil in a small amount of a good solvent (like dichloromethane) and then slowly add a non-polar solvent (like hexane) until turbidity appears. Allow to stand, which may induce crystallization.[5] |
References
- 1. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
"recrystallization procedure for Methyl 5-bromo-6-fluoro-1H-indazole-4-carboxylate"
An In-Depth Guide to the Purification of Methyl 5-bromo-6-fluoro-1H-indazole-4-carboxylate via Recrystallization
Introduction
This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug development, often serving as a key building block in the synthesis of complex pharmaceutical agents. The purity of such intermediates is paramount, as impurities can lead to undesirable side reactions, lower yields of the final active pharmaceutical ingredient (API), and introduce potential toxicological risks.
Recrystallization remains a powerful and widely used technique for the purification of solid organic compounds.[1] The principle is based on the differential solubility of the target compound and its impurities in a chosen solvent or solvent system at varying temperatures.[2] An ideal recrystallization procedure involves dissolving the crude material in a minimum amount of a hot solvent, followed by slow cooling to allow the formation of a highly ordered crystal lattice, which inherently excludes impurity molecules.
This application note provides a comprehensive, step-by-step protocol for the recrystallization of this compound. It is designed for researchers, chemists, and process development scientists, offering not just a procedure but also the underlying scientific rationale for key steps, troubleshooting advice, and methods for validating the final product's purity.
Compound Profile & Physicochemical Properties
A thorough understanding of the compound's properties is the foundation for developing a robust purification protocol.
| Property | Value | Source |
| IUPAC Name | This compound | ABI Chem[3] |
| CAS Number | 1037841-25-0 | ABI Chem[3] |
| Molecular Formula | C₉H₆BrFN₂O₂ | ABI Chem[3] |
| Molecular Weight | 273.06 g/mol | ABI Chem[3] |
| Appearance | White to off-white solid (expected) | General knowledge |
| Melting Point | Not publicly available; to be determined experimentally | N/A |
Core Principle: The Science of Recrystallization
The success of recrystallization hinges on the principle that the solubility of most solids increases with temperature. The ideal solvent will exhibit the following characteristics:
-
High Solvating Power at Elevated Temperatures: The compound of interest should be highly soluble in the boiling solvent.
-
Low Solvating Power at Low Temperatures: The compound should be poorly soluble in the same solvent at room temperature or below, maximizing recovery.
-
Favorable Impurity Profile: Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor after crystallization).
-
Non-Reactive: The solvent must not react with the compound.
-
Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during drying.
For substituted indazoles, which are polar, heterocyclic aromatic compounds, polar organic solvents are typically a good starting point. A mixed-solvent system is often employed to achieve the desired solubility profile.[1][4]
Health and Safety Precautions
Working with halogenated aromatic compounds requires stringent safety measures.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses or goggles, and appropriate chemical-resistant gloves (e.g., nitrile).
-
Ventilation: All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of solvent vapors or fine solid particulates.
-
Handling: Avoid creating dust. Handle the compound carefully. In case of skin contact, wash immediately with soap and water.
Recommended Recrystallization Protocol
This protocol is designed as a robust starting point for method development. The ideal solvent ratios and volumes may require minor optimization depending on the impurity profile of the crude material.
Part 1: Solvent System Selection
Based on the structure of the target molecule (a polar, halogenated indazole ester), a mixed-solvent system of ethanol and water is a logical choice. Ethanol is a polar protic solvent expected to dissolve the compound when hot, while water acts as an anti-solvent, significantly reducing its solubility upon cooling. This approach is common for purifying indazole derivatives.[4][5]
Screening Procedure (Small Scale):
-
Place ~50 mg of the crude material into a small test tube.
-
Add ethanol dropwise at room temperature. Observe solubility. The compound should be sparingly soluble.
-
Heat the test tube in a water bath while adding more ethanol dropwise until the solid completely dissolves. Note the approximate volume.
-
Add deionized water dropwise to the hot solution until persistent cloudiness appears.
-
Add a final drop or two of hot ethanol to redissolve the solid and obtain a clear solution.
-
Remove the test tube from the heat and allow it to cool slowly to room temperature, then place it in an ice bath.
-
Observe the quality and quantity of the crystals formed. Abundant, well-formed crystals indicate a promising solvent system.
Part 2: Bulk Recrystallization Workflow
The following workflow outlines the full recrystallization process.
Step-by-Step Methodology:
-
Dissolution:
-
Place the crude this compound into an appropriately sized Erlenmeyer flask.
-
Add a boiling chip or magnetic stir bar.
-
Add a minimal amount of ethanol and heat the mixture to boiling (using a hot plate) with stirring.
-
Continue to add ethanol in small portions until the solid is completely dissolved. Avoid adding a large excess of solvent, as this will reduce the final yield.
-
-
Decolorization & Hot Filtration (Optional):
-
If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat the mixture to boiling for a few minutes.
-
If insoluble impurities or charcoal are present, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.[2] This step must be done quickly to prevent premature crystallization in the funnel.
-
-
Inducing Crystallization:
-
To the hot, clear solution, add hot deionized water dropwise until the solution becomes slightly cloudy, indicating it is saturated.
-
Add a few drops of hot ethanol to redissolve the precipitate and make the solution clear again.
-
-
Cooling and Crystal Growth:
-
Remove the flask from the heat source, cover it (e.g., with a watch glass), and allow it to cool slowly and undisturbed to room temperature. Slow cooling is critical for the formation of large, pure crystals.[1]
-
Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.
-
-
Isolation:
-
Collect the crystals by vacuum filtration using a Büchner funnel.[6]
-
Wash the collected crystal cake with a small amount of a cold ethanol/water mixture (e.g., 20:80 v/v) to rinse away any remaining mother liquor containing soluble impurities.
-
-
Drying:
-
Transfer the purified crystals to a watch glass or drying dish.
-
Dry the product in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
-
Validation and Characterization
The success of the recrystallization must be verified through analytical methods.
| Parameter | Crude Material (Expected) | Recrystallized Product (Target) |
| Appearance | Off-white or colored powder | White or pale-yellow crystalline solid |
| Melting Point | Lower, broad range (e.g., 165-170 °C) | Higher, sharp range (e.g., 174-175 °C) |
| Purity (by HPLC) | <98% | >99.5% |
| NMR Spectrum | May show small impurity peaks | Clean spectrum consistent with the structure |
Troubleshooting Common Issues
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Oiling Out | The solution is too supersaturated; the cooling rate is too fast; high concentration of impurities. | Re-heat the mixture until the oil redissolves. Add a small amount of the primary solvent (ethanol) to reduce saturation. Ensure very slow cooling.[6] |
| No Crystals Form | Too much solvent was used; the solution is not sufficiently saturated. | Boil off some of the solvent to increase the concentration. Try scratching the inner wall of the flask with a glass rod at the solution's surface to induce nucleation. Add a "seed crystal" from a previous pure batch if available.[6] |
| Low Recovery | Too much solvent was used; the compound has significant solubility in the cold solvent; premature crystallization during hot filtration. | Use the minimum amount of hot solvent necessary. Ensure the cooling step is thorough (ice bath). When performing hot filtration, ensure the glassware is pre-heated and work quickly. |
References
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 3. This compound;1037841-25-0 [abichem.com]
- 4. CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: Leveraging Methyl 5-bromo-6-fluoro-1H-indazole-4-carboxylate in Fragment-Based Drug Discovery
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of the Indazole Scaffold in FBDD
The indazole ring system has emerged as a "privileged scaffold" in medicinal chemistry, demonstrating remarkable versatility in targeting a wide array of biological entities.[1][2] Its unique structural and electronic properties allow for diverse substitutions, enabling the fine-tuning of pharmacological profiles. This has led to the successful development of several approved drugs and a robust pipeline of clinical candidates targeting various diseases, most notably cancer.[3] Within the paradigm of Fragment-Based Drug Discovery (FBDD), indazole-containing fragments are of particular interest due to their favorable physicochemical properties and their ability to form key interactions with protein targets, especially kinases.[4][5]
This guide provides a comprehensive overview of the application of Methyl 5-bromo-6-fluoro-1H-indazole-4-carboxylate in a hypothetical FBDD campaign targeting protein kinases. We will delve into the strategic considerations for its use, detailed experimental protocols for screening and validation, and a roadmap for hit-to-lead optimization.
Fragment Profile: this compound
This fragment has been strategically selected based on its physicochemical properties, which are well-suited for FBDD.
| Property | Value | Rationale for FBDD |
| Molecular Weight | 273.06 g/mol [6] | Compliant with the "Rule of Three" (MW < 300), ensuring good ligand efficiency. |
| Molecular Formula | C9H6BrFN2O2[6] | Provides a good balance of complexity and synthetic tractability. |
| Structure | The indazole core is a known kinase hinge-binder. The bromine and fluorine atoms provide vectors for synthetic elaboration and can enhance binding affinity. The methyl ester offers a handle for modification or can be involved in hydrogen bonding. | |
| Purity | Commercially available at ≥98% purity.[7] | High purity is essential for reliable screening results and minimizing false positives. |
FBDD Workflow for Kinase Inhibitor Discovery
The following diagram outlines a typical FBDD workflow utilizing this compound.
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fragment-based lead discovery of indazole-based compounds as AXL kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound;1037841-25-0 [abichem.com]
- 7. Methyl 5-bromo-1H-indazole-4-carboxylate | CymitQuimica [cymitquimica.com]
Application Note & Protocols: A Strategic Approach to the Biological Screening of Methyl 5-bromo-6-fluoro-1H-indazole-4-carboxylate
Abstract
This document provides a comprehensive, technically-grounded guide for the initial biological evaluation of Methyl 5-bromo-6-fluoro-1H-indazole-4-carboxylate, a novel small molecule with therapeutic potential. The indazole scaffold is a privileged structure in medicinal chemistry, frequently associated with potent kinase inhibition and broad anticancer activities.[1][2] The strategic incorporation of bromo- and fluoro-substituents can enhance binding affinity and modulate pharmacokinetic properties. This guide details a tiered screening cascade, beginning with broad cytotoxicity assessment, followed by targeted kinase profiling, and culminating in cell-based functional assays. We provide detailed, step-by-step protocols, principles of each assay, data interpretation guidelines, and advanced considerations, including the potential for the title compound to act as a prodrug. The objective is to furnish researchers, scientists, and drug development professionals with a robust framework to efficiently characterize the biological activity profile of this and structurally related indazole derivatives.
Introduction and Scientific Rationale
The 1H-indazole core is a cornerstone of modern medicinal chemistry, forming the structural basis of several FDA-approved drugs.[1][2] Its rigid, bicyclic structure and hydrogen bonding capabilities make it an ideal scaffold for interacting with the ATP-binding pocket of protein kinases.[3] The specific analogue, this compound, possesses key chemical features that warrant a focused biological investigation:
-
Indazole Scaffold : Known to exhibit a wide range of pharmacological activities, including antitumor, anti-inflammatory, and antimicrobial effects.[2][4]
-
Halogenation (Bromo and Fluoro) : The presence of a bromine atom at the 5-position and a fluorine atom at the 6-position can significantly influence the molecule's electronic properties and lipophilicity, potentially enhancing target binding and cell permeability.
-
Methyl Ester Moiety : The methyl carboxylate at the 4-position may serve as a crucial interaction point with a target protein. Alternatively, it could be hydrolyzed by intracellular esterases, converting the molecule into its corresponding carboxylic acid.[5][6] This raises the possibility of a prodrug mechanism, where the more cell-permeable ester is bioactivated within the target cell.[7][8]
Given this structural context, a logical and efficient screening strategy is paramount. The following protocols are designed as a screening cascade to first identify general bioactivity and then to deconvolve the specific mechanism of action.
Compound Handling and Stock Solution Preparation
Accurate and consistent compound handling is the foundation of reproducible biological data.
-
Solubility Testing : Initially, assess the solubility of this compound in 100% Dimethyl Sulfoxide (DMSO).
-
Stock Solution Preparation : Prepare a high-concentration primary stock solution, typically 10-20 mM, in 100% DMSO. Ensure complete dissolution by vortexing or brief sonication.
-
Storage : Store the primary stock in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light.
-
Working Solutions : For cell-based assays, prepare intermediate dilutions from the primary stock in culture medium. The final concentration of DMSO in the assay wells should be kept constant across all treatments and should not exceed 0.5% to avoid solvent-induced cytotoxicity.[9]
Proposed Biological Screening Cascade
A tiered approach ensures that resources are focused on compounds with the most promising activity. This cascade is designed to move from broad, phenotypic screening to more specific, target-oriented assays.
Caption: A tiered workflow for the biological evaluation of the test compound.
Protocol 1: Primary Cytotoxicity Screening (MTT Assay)
This initial assay determines the concentration range at which the compound elicits a biological response (cytotoxicity or cytostaticity) in a standard cancer cell line.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[10] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to insoluble purple formazan crystals.[11][12] The amount of formazan produced is proportional to the number of living, metabolically active cells.[13]
Materials:
-
Human cancer cell line (e.g., HeLa or A549)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in sterile PBS)[11]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[9]
-
96-well flat-bottom sterile microplates
Step-by-Step Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.[9]
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. A common starting range is 0.1 µM to 100 µM. Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations. Include vehicle-only (e.g., 0.1% DMSO) controls.
-
Incubation: Incubate the plate for 48-72 hours. The longer incubation period allows for effects on cell proliferation to become apparent.[14]
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[10] During this time, visible purple precipitates will form in viable cells.
-
Solubilization: Carefully remove the medium. Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[15] Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[11]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[11]
Data Analysis and Interpretation:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.[9]
-
Plot the percent viability against the log of the compound concentration and fit the data to a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) value.
-
An IC50 value below 20 µM is generally considered a good starting point for further investigation.
Protocol 2: In Vitro Kinase Profiling
Based on the indazole scaffold, a primary hypothesis is that the compound inhibits one or more protein kinases. This assay screens the compound against a panel of purified kinases to identify specific molecular targets.
Principle: There are several assay formats for kinase activity, including radiometric, fluorescence-based (e.g., TR-FRET), and luminescence-based methods.[16][17] A common approach measures the amount of ATP consumed (or ADP produced) during the phosphorylation of a substrate peptide by the kinase.[18] A decrease in signal indicates inhibition of the kinase.
Methodology: It is highly recommended to utilize a commercial kinase profiling service (e.g., Reaction Biology, Eurofins DiscoverX) for this step. These services provide high-quality, reproducible data across large, diverse panels of kinases.
-
Select a Kinase Panel: Choose a panel that is relevant to common disease areas, such as oncology (e.g., receptor tyrosine kinases, cell cycle kinases). A broad "scan" panel is ideal for initial profiling.
-
Provide Compound: Supply the vendor with the test compound at a specified concentration (typically 1 µM or 10 µM for single-point screening).
-
Assay Performance: The vendor will perform the kinase assays, often using a radiometric ([³³P]-ATP filter binding) or luminescence-based (e.g., ADP-Glo) format, which are considered industry gold standards.[17][19]
-
Data Reporting: The results are typically provided as percent inhibition of each kinase relative to a control.
Data Presentation and Interpretation: The data should be summarized in a table. A "hit" is typically defined as >50% inhibition at the screening concentration.
| Kinase Target | Family | % Inhibition @ 1 µM |
| EGFR | RTK | 12% |
| VEGFR2 | RTK | 88% |
| CDK2 | CMGC | 9% |
| SRC | TK | 75% |
| ... | ... | ... |
| Table 1: Example data from a single-point kinase screen. |
Primary hits (e.g., VEGFR2, SRC) should be confirmed through follow-up dose-response assays to determine their IC50 values. High selectivity for a specific kinase or kinase family is a desirable attribute for a lead compound.
Protocol 3: Cellular Anti-Proliferative Assay
This assay validates the findings from the in vitro kinase screen in a more biologically relevant context. It uses a cancer cell line known to be dependent on the "hit" kinase identified in Protocol 2.
Principle: This assay is mechanistically similar to the initial MTT cytotoxicity screen but is performed on a rationally selected cell line. For example, if the compound inhibits VEGFR2, a suitable cell line would be Human Umbilical Vein Endothelial Cells (HUVEC) or a cancer line that relies on angiogenesis, like A549. The endpoint is the inhibition of cell growth, which is expected if the compound successfully engages and inhibits its target in the cellular environment.[14]
Step-by-Step Protocol: The protocol is identical to the MTT assay described in Protocol 1 , with the following key modifications:
-
Cell Line Selection: Choose a cell line whose growth is known to be driven by the kinase target identified in the kinase profiling screen.
-
Treatment Duration: A longer incubation period (e.g., 72-96 hours) may be necessary to observe anti-proliferative effects that are cytostatic rather than acutely cytotoxic.[14]
-
Positive Control: Include a known clinical inhibitor of the target kinase as a positive control to validate the assay system.
Data Analysis and Interpretation:
-
Calculate the IC50 value for the anti-proliferative effect.
-
A potent IC50 in this target-relevant cell line provides strong evidence that the compound's mechanism of action is via inhibition of the intended kinase. A significant difference between the general cytotoxicity IC50 (Protocol 1) and the target-specific anti-proliferative IC50 suggests on-target activity.
Advanced Protocols & Considerations
Cellular Thermal Shift Assay (CETSA) for Target Engagement
To definitively prove that the compound binds to its intended kinase target within intact cells, a Cellular Thermal Shift Assay (CETSA) can be performed.[20]
Principle: Ligand binding stabilizes a protein, increasing its melting temperature.[20] In CETSA, cells are treated with the compound, heated to various temperatures, and then lysed. The amount of soluble (non-denatured) target protein remaining at each temperature is quantified. A shift in the melting curve to a higher temperature in the presence of the compound confirms direct physical binding.[21][22][23][24] This method provides unequivocal evidence of target engagement in a physiological context.[23]
Investigating the Prodrug Hypothesis
The methyl ester moiety of the title compound may be hydrolyzed by intracellular esterases to a carboxylic acid.[5][25] It is crucial to determine whether the ester or the acid is the active species.
Hypothesis Workflow:
Caption: Workflow to test the prodrug hypothesis.
Experimental Approach:
-
Synthesize/Hydrolyze: Chemically synthesize or hydrolyze the methyl ester to the corresponding carboxylic acid.[25]
-
Comparative Testing: Test both the methyl ester and the carboxylic acid side-by-side in:
-
The in vitro kinase assay (Protocol 2): This is a cell-free system. The more potent compound in this assay is likely the active species that binds directly to the kinase.
-
The cellular anti-proliferative assay (Protocol 3): Compare the IC50 values. If the methyl ester is more potent in the cellular assay but less potent in the biochemical assay, this strongly supports a prodrug mechanism where the ester facilitates cell entry before being converted to the active acid form.[6]
-
Conclusion and Next Steps
This application note outlines a systematic and hypothesis-driven approach to characterize the biological profile of this compound. By following this screening cascade, researchers can efficiently determine the compound's cytotoxic and anti-proliferative potential, identify its molecular target(s), and gain critical insights into its mechanism of action. Positive results from this initial screen would justify progression to more advanced studies, including lead optimization, in vivo efficacy models, and ADME/Tox profiling.
References
- 1. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. austinpublishinggroup.com [austinpublishinggroup.com]
- 4. Pharmacological properties of indazole derivatives: recent developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods [scirp.org]
- 7. scirp.org [scirp.org]
- 8. Assessing and Utilizing Esterase Specificity in Antimicrobial Prodrug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. clyte.tech [clyte.tech]
- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. In Vitro Long-Term Proliferation Assays to Study Antiproliferative Effects of PARP Inhibitors on Cancer Cells | Springer Nature Experiments [experiments.springernature.com]
- 15. broadpharm.com [broadpharm.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. reactionbiology.com [reactionbiology.com]
- 18. bellbrooklabs.com [bellbrooklabs.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 23. news-medical.net [news-medical.net]
- 24. CETSA [cetsa.org]
- 25. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Substituted Indazoles
Welcome to the technical support resource for the synthesis of substituted indazoles. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in their synthetic routes. Indazoles are a cornerstone pharmacophore in modern drug discovery, yet their synthesis is often plagued by side reactions that can complicate purification and reduce yields. This document provides in-depth, field-tested insights in a practical question-and-answer format to help you troubleshoot common issues and optimize your reactions.
Troubleshooting Guide: Common Side Reactions & Solutions
This section addresses the most frequent and challenging side reactions encountered during indazole synthesis. Each entry details the problem, explains the underlying chemical principles, and provides actionable protocols to mitigate the issue.
Q1: My N-alkylation reaction is producing a mixture of N-1 and N-2 isomers. How can I control the regioselectivity?
This is the most common challenge in the functionalization of the indazole core. The indazole anion is an ambident nucleophile, and the ratio of N-1 to N-2 alkylation is highly sensitive to a delicate balance of steric, electronic, and solvent effects.[1] The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[2][3][4]
Answer: Achieving regiocontrol requires careful optimization of the base, solvent, and even the alkylating agent. The two scenarios, selective N-1 and selective N-2 alkylation, require different strategies.
Strategy A: Maximizing N-1 Alkylation (Thermodynamic Product)
The key is to use conditions that favor the formation and reaction of the more stable 1H-indazole tautomer.
-
Recommended Conditions: The combination of sodium hydride (NaH) as the base in an aprotic, coordinating solvent like tetrahydrofuran (THF) is highly effective for achieving N-1 selectivity.[1][2] The sodium cation is believed to coordinate with the N-2 nitrogen, sterically hindering its approach to the electrophile.[1]
-
Substituent Effects: The regioselectivity is also influenced by substituents on the indazole ring. For instance, indazoles with 3-carboxymethyl, 3-tert-butyl, and 3-carboxamide groups have shown greater than 99% N-1 regioselectivity under NaH/THF conditions.[2]
-
Equilibration: In some cases, particularly with α-halo carbonyl or β-halo ester electrophiles, the initially formed N-2 product can isomerize to the more thermodynamically stable N-1 product over time.[2][5]
Strategy B: Maximizing N-2 Alkylation (Kinetic Product)
Favoring the N-2 position often involves conditions that promote the kinetic product or use directing groups.
-
Mitsunobu Conditions: N-alkylation of indazoles under Mitsunobu conditions (e.g., DIAD, PPh₃) often shows a strong preference for the formation of the N-2 regioisomer.[2][5]
-
Substituent Effects: Electron-withdrawing groups at the C-7 position, such as -NO₂ or -CO₂Me, can strongly direct alkylation to the N-2 position, achieving ≥96% selectivity.[2][6]
-
Solvent Effects: In some systems, switching to a more polar, non-coordinating solvent like dimethyl sulfoxide (DMSO) when using bases like sodium hexamethyldisilazide (NaHMDS) can favor the N-2 isomer.[2][5]
Data Summary: Optimizing N-Alkylation Regioselectivity
| Target Isomer | Recommended Base | Recommended Solvent | Key Considerations |
| N-1 | Sodium Hydride (NaH) | Tetrahydrofuran (THF) | Favors the thermodynamic product; effective for a wide range of substrates.[1][2] |
| N-1 | Potassium Carbonate (K₂CO₃) | N,N-Dimethylformamide (DMF) | Milder conditions, may require heat; can lead to mixtures if not optimized.[6] |
| N-2 | (Mitsunobu) | Tetrahydrofuran (THF) | Often provides good N-2 selectivity but can be substrate-dependent.[2][5] |
| N-2 | Sodium Hydride (NaH) | Tetrahydrofuran (THF) | Effective when a strong electron-withdrawing group is at C-7.[2][6] |
Workflow for Selecting N-Alkylation Conditions
Caption: Decision workflow for N-alkylation of indazoles.
Q2: My reaction mixture turns deep red/brown, and I'm isolating a high molecular weight, insoluble byproduct. What is it and how do I prevent it?
This is a classic sign of dimerization or polymerization, a common side reaction in syntheses that proceed via highly reactive intermediates, such as the nitrosation of indoles to form indazole-3-carbaldehydes.[7][8]
Answer: The colored byproduct is typically a dimer formed when a nucleophilic starting material (e.g., an electron-rich indole) attacks a reactive intermediate.[7][8]
Causality: This side reaction is driven by high local concentrations of reactive species. The key to prevention is to control the rate of formation and subsequent reaction of these intermediates.
Preventative Measures:
-
Reverse Addition: Instead of adding the nitrosating agent (e.g., a solution of NaNO₂/HCl) to your substrate, add your substrate solution slowly to the pre-formed, cold (0 °C) nitrosating mixture. This technique, known as reverse addition, keeps the concentration of the nucleophilic starting material low at all times, minimizing its ability to attack intermediates.[8]
-
Low Temperature: Maintain a low reaction temperature (e.g., 0-5 °C) throughout the addition. This slows the rate of both the desired reaction and the undesired dimerization.
-
Efficient Stirring: Ensure vigorous stirring to prevent localized "hot spots" where reactant concentrations can build up.[8]
-
Dilution: For highly reactive, electron-rich substrates, running the reaction at a higher dilution can further decrease the probability of intermolecular side reactions.[7]
Visualizing Competing Pathways: Dimer Formation
Caption: Desired vs. undesired pathways in indole nitrosation.
Q3: I'm performing a Suzuki or Buchwald-Hartwig coupling on my halo-indazole, but I'm getting significant amounts of the dehalogenated starting material. What's wrong?
Hydrodehalogenation is a well-known side reaction in palladium-catalyzed cross-coupling reactions, particularly with electron-rich or N-H containing heterocycles like indazoles.[9][10]
Answer: The formation of a palladium-hydride (Pd-H) species is the most common culprit.[10] This species can arise from reactions with the base, solvent, or trace water and can reductively eliminate the aryl group, leading to the dehalogenated product instead of the cross-coupled one.
Troubleshooting Protocol:
-
Ligand Selection: This is the most critical parameter. Standard ligands like PPh₃ may not be sufficient. Switch to a bulkier, more electron-rich phosphine ligand such as SPhos , XPhos , or an N-heterocyclic carbene (NHC) ligand. These ligands promote faster reductive elimination of the desired product, outcompeting the dehalogenation pathway.[9][10]
-
Base Selection: Strong bases, especially alkoxides like sodium tert-butoxide, can promote Pd-H formation. Switch to a milder inorganic base like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄).[9][10]
-
Solvent Choice: Solvents like DMF and dioxane can sometimes be problematic.[11] Consider switching to a less polar aprotic solvent like toluene , which has been observed to reduce dehalogenation in many systems.[9][11]
-
N-H Protection: The acidic N-H proton of the indazole can complicate the reaction. Protecting the nitrogen with a suitable group (e.g., Boc) can significantly suppress this side reaction by preventing deprotonation and altering the electronic properties of the ring.[9]
-
Reagent Purity: Ensure you are using high-purity, dry solvents and fresh reagents. Impurities can act as hydride sources. Thoroughly degassing the reaction mixture to remove oxygen is also crucial.[9]
Troubleshooting Workflow: Minimizing Dehalogenation
Caption: Stepwise troubleshooting for dehalogenation.
Frequently Asked Questions (FAQs)
Q: How critical is starting material purity for avoiding side reactions? A: Absolutely critical. Impurities in your starting materials, solvents, or reagents can have unforeseen consequences. For example, trace amounts of water can be a proton or hydride source, contributing to dehalogenation in cross-coupling reactions.[9][10] Residual acids or bases from a previous step can alter the pH of your reaction, leading to unexpected pathways. Always use materials of the highest purity available and ensure solvents are properly dried and degassed.
Q: What are the best analytical methods for identifying and distinguishing side products, especially N-1/N-2 isomers? A: A combination of techniques is usually necessary.
-
Thin-Layer Chromatography (TLC): Your first line of analysis. It can quickly show the presence of multiple products.[7]
-
Nuclear Magnetic Resonance (NMR): 1H and 13C NMR are essential. For distinguishing N-1 and N-2 isomers, 2D NMR techniques like HMBC (Heteronuclear Multiple Bond Correlation) are invaluable. A correlation between the protons on the N-alkyl chain and the C-7a or C-3 carbons of the indazole ring can definitively assign the regiochemistry.[5]
-
Mass Spectrometry (MS): Confirms the molecular weight of your desired product and can help identify byproducts like dimers (which will have double the molecular weight) or oxidized species.[7]
-
X-ray Crystallography: If you can grow a suitable crystal, this is the definitive method for structural elucidation of a novel derivative or an unknown byproduct.[12]
Q: I'm performing a Cadogan-Sundberg reductive cyclization and getting N-hydroxy or N-alkoxy byproducts. Why does this happen? A: The formation of N-O bond-containing byproducts suggests that the reaction does not proceed exclusively through a simple nitrene intermediate, which would involve complete deoxygenation of the nitro group.[13] In the Cadogan-Sundberg reaction, an N-hydroxyindole is a proposed intermediate, which is then typically deoxygenated.[14] If this final deoxygenation step is incomplete or if the intermediate is trapped, you can isolate these byproducts.[15] Ensuring a sufficient amount of the reducing agent (e.g., triethyl phosphite) and adequate reaction time/temperature is crucial.
Key Experimental Protocols
Protocol 1: General Procedure for Highly N-1 Regioselective Alkylation
This protocol is adapted from literature methods that report high N-1 selectivity.[2][6]
-
Preparation: To a dry, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the substituted 1H-indazole (1.0 equiv).
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF) to create a ~0.1 M solution.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equiv) portion-wise.
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The evolution of hydrogen gas should be observed.
-
Electrophile Addition: Cool the mixture back to 0 °C. Add the alkylating agent (e.g., primary alkyl bromide, 1.1 equiv) dropwise via syringe.
-
Reaction: Allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis indicates complete consumption of the starting material (typically 2-12 hours).
-
Work-up: Carefully quench the reaction by the slow addition of water at 0 °C. Extract the mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to separate the desired N-1 product from any minor N-2 isomer and other impurities.
Protocol 2: General Procedure for Minimizing Dimer Formation via Reverse Addition
This protocol is a generalized procedure for the nitrosation of an indole to an indazole-3-carbaldehyde.[8]
-
Nitrosating Mixture Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve sodium nitrite (NaNO₂, 2.0-3.0 equiv) in a mixture of water and DMF. Cool the solution to 0 °C in an ice bath.
-
Acidification: Slowly add hydrochloric acid (HCl, ~1.5 equiv) to the cooled solution while stirring vigorously, maintaining the temperature at 0 °C.
-
Indole Solution Preparation: In a separate flask, dissolve the indole starting material (1.0 equiv) in a minimum amount of DMF.
-
Reverse Addition: Using a syringe pump for best control, add the indole solution dropwise to the vigorously stirred, pre-cooled nitrosating mixture over a period of 30-60 minutes. Monitor the temperature closely to ensure it does not rise above 5 °C.
-
Reaction: Stir the mixture at 0 °C for an additional 1-2 hours after the addition is complete. Monitor progress by TLC.
-
Work-up: Once the reaction is complete, pour the mixture into ice-water and extract with ethyl acetate. Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 3. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
- 4. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. reddit.com [reddit.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis-Beirut Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cadogan–Sundberg indole synthesis - Wikipedia [en.wikipedia.org]
- 15. Studies on the mechanism of the Cadogan–Sundberg indole synthesis: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
Technical Support Center: Optimizing Suzuki Coupling for Bromo-Fluoro-Indazoles
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving bromo-fluoro-indazole substrates. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of C-C bond formation with this challenging, yet pharmaceutically relevant, heterocyclic scaffold.[1][2][3] The presence of both a bromine atom and a fluorine atom, coupled with the inherent electronic properties and potential for N-H reactivity of the indazole ring, presents a unique set of optimization challenges.[4][5]
This document provides in-depth, experience-driven troubleshooting advice and answers to frequently asked questions, moving beyond simple protocol recitation to explain the underlying chemical principles.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental failures in a question-and-answer format.
Q1: My reaction shows low or no conversion of the bromo-fluoro-indazole starting material. What are the likely causes and how can I fix it?
A1: Low or no conversion is a common starting problem and typically points to issues with catalyst activation or stability. Bromo-fluoro-indazoles can be challenging substrates due to the electron-withdrawing nature of the fluorine and the potential for the indazole nitrogen to coordinate with and inhibit the palladium catalyst.[4][5]
Primary Causes & Step-by-Step Solutions:
-
Inefficient Oxidative Addition: The first step of the catalytic cycle, oxidative addition of the aryl bromide to the Pd(0) species, may be sluggish.[6]
-
Solution: Switch to a more electron-rich and bulky phosphine ligand. Ligands like SPhos, XPhos, or RuPhos are designed to accelerate oxidative addition and are often effective for heteroaryl halides.[4] N-heterocyclic carbene (NHC) ligands can also be highly effective.[7] If using a Pd(II) precatalyst like PdCl₂(dppf), ensure your conditions are sufficient to generate the active Pd(0) species in situ.[1][8]
-
-
Catalyst Inhibition: The unprotected N-H of the indazole can coordinate to the palladium center, effectively poisoning the catalyst.[5]
-
Solution 1 (Protecting Group): Protect the indazole nitrogen with a group like Boc (tert-butoxycarbonyl) or an alkyl group.[1][9] This is often the most robust solution, as it physically blocks the nitrogen from interfering with the catalyst.[1]
-
Solution 2 (Ligand Choice): Use very bulky ligands (e.g., XPhos) that sterically hinder the indazole nitrogen from accessing the palladium center. This can sometimes be effective without N-H protection.
-
-
Poor Precatalyst Activation: If you are using a stable Pd(II) precatalyst, it may not be reducing to the active Pd(0) form efficiently.
-
Incorrect Base/Solvent System: The choice of base is critical for the transmetalation step and overall catalyst performance.[11]
-
Solution: Screen a panel of bases. Start with a moderately weak inorganic base like K₂CO₃ or K₃PO₄.[1][4] Stronger bases like Cs₂CO₃ can sometimes be more effective but may also promote side reactions.[1] Ensure your solvent is appropriate for the chosen base and temperature (e.g., dioxane/water, toluene/water, or DMF).[1][12]
-
Q2: I'm observing a significant amount of debromination, where the bromine atom is replaced by hydrogen. How can I suppress this side reaction?
A2: Debromination is a frequent and frustrating side reaction, particularly with electron-deficient N-heterocyclic halides.[4][7] It occurs when a palladium-hydride (Pd-H) species forms and participates in a competing reductive elimination pathway.[4][12]
Primary Causes & Step-by-Step Solutions:
-
Formation of Pd-H Species: The Pd-H intermediate can be generated from the base, solvent (especially alcohols), or residual water.[4][12]
-
Solution 1 (Base Selection): Avoid strong alkoxide bases if possible. Switch to carbonate (K₂CO₃, Cs₂CO₃) or phosphate (K₃PO₄) bases, which are less likely to be hydride sources.[4]
-
Solution 2 (Solvent Choice): Avoid alcohol-based solvents if debromination is severe. Anhydrous solvents like dioxane or toluene are often better choices, though a small amount of water is typically necessary for the Suzuki reaction.[12]
-
Solution 3 (Water Content): While some water is needed, excess water can promote Pd-H formation. Use a carefully controlled amount of water in your solvent system (e.g., 10:1 dioxane:water).
-
-
Slow Reductive Elimination of Product: If the desired C-C bond formation is slow, the competing debromination pathway has more time to occur.[4]
-
Substrate Electronics: Bromo-fluoro-indazoles are inherently electron-deficient, making them more susceptible to nucleophilic attack by hydride species.
-
Solution: While you cannot change the substrate, you can ensure the forward reaction is as fast as possible by optimizing all other parameters (catalyst, ligand, base, temperature) to outcompete the debromination pathway.
-
Q3: My boronic acid/ester is decomposing, leading to low yields and protodeboronated byproducts. What's happening and what can I do?
A3: Boronic acids, especially heteroaryl and polyfluorinated variants, can be unstable under the basic conditions of the Suzuki coupling, primarily through a process called protodeboronation where the C-B bond is cleaved by a proton source.[13][14]
Primary Causes & Step-by-Step Solutions:
-
Base-Promoted Protodeboronation: The base required for the catalytic cycle can also catalyze the decomposition of the boronic acid.[14]
-
Solution 1 (Use Milder Bases): Test weaker bases like K₂CO₃ or even potassium fluoride (KF), which can be effective while minimizing boronic acid degradation.[6]
-
Solution 2 (Use Boronic Esters): Convert the boronic acid to a more stable derivative, such as a pinacol ester (Bpin).[13][14] These are generally more robust and release the boronic acid slowly under the reaction conditions.
-
Solution 3 (Slow Addition): If using a particularly sensitive boronic acid, consider adding it slowly to the reaction mixture to maintain a low instantaneous concentration, thus minimizing its decomposition over time.
-
-
Slow Transmetalation: If the transmetalation step is slow, the boronic acid spends more time in the basic reaction mixture, increasing the opportunity for decomposition.[13]
-
Solution: Use a catalyst/ligand system known to promote rapid transmetalation. Buchwald's biarylphosphine ligands and their associated precatalysts are excellent for this purpose, even enabling reactions at room temperature for sensitive substrates.[15]
-
-
Oxidation: Boronic acids can be oxidized to the corresponding phenol, especially in the presence of air and ethereal solvents.[13][14]
-
Solution: Ensure the reaction is thoroughly degassed with an inert gas (Argon or Nitrogen) before heating. Using freshly distilled, peroxide-free solvents is also critical.
-
Frequently Asked Questions (FAQs)
Q4: Which palladium catalysts and ligands are the best starting points for bromo-fluoro-indazoles?
A4: There is no single "best" system, but excellent starting points are modern palladacycle precatalysts paired with bulky, electron-rich biaryl monophosphine ligands.
| Catalyst/Precatalyst | Ligand | Typical Loading | Rationale & Comments |
| Pd₂(dba)₃ | XPhos or SPhos | 1-2 mol% Pd | A classic combination. Provides a source of Pd(0) and a highly active ligand. Good for troubleshooting.[4] |
| XPhos Pd G2/G3 | (Internal) | 1-2 mol% | Excellent for challenging substrates. The precatalyst is designed for rapid generation of the active monoligated Pd(0) species, often leading to higher yields and lower catalyst loadings.[10] |
| PdCl₂(dppf) | (Internal) | 2-5 mol% | A robust, air-stable catalyst. Often effective for less challenging couplings and a good benchmark. May require higher temperatures.[1][2][8] |
Q5: How does the position of the fluorine atom on the indazole ring affect the reaction?
A5: The position of the electron-withdrawing fluorine atom significantly impacts the electronics of the C-Br bond and the indazole ring itself.
-
Fluorine near the Bromine: If the fluorine is ortho or para to the bromine, it will make the carbon of the C-Br bond more electron-deficient (more positive). This generally accelerates the oxidative addition step, which can be beneficial.[6]
-
Fluorine on the Benzenoid Ring: A fluorine on the benzene portion of the indazole will generally increase the substrate's susceptibility to side reactions like debromination due to its overall electron-withdrawing effect.
-
Impact on Basicity: The fluorine's position can also influence the pKa of the indazole N-H, potentially affecting its tendency to coordinate with the palladium catalyst.
Q6: Should I protect the indazole N-H group?
A6: For initial screening, it is highly recommended to run parallel reactions with both the N-H free indazole and an N-protected version (e.g., N-Boc or N-benzyl). In many cases, protection prevents catalyst inhibition and dramatically improves yields.[5][9] While successful couplings on unprotected indazoles are possible, they often require more specialized and carefully optimized conditions.[5]
Visualizing the Process
General Suzuki Coupling Workflow
The following diagram outlines a logical workflow for optimizing the Suzuki coupling of a novel bromo-fluoro-indazole.
Caption: A systematic workflow for Suzuki coupling optimization.
The Suzuki Catalytic Cycle & Common Pitfalls
This diagram illustrates the key steps of the Suzuki-Miyaura catalytic cycle and highlights where issues like debromination and catalyst inhibition can occur with bromo-fluoro-indazole substrates.
Caption: Suzuki catalytic cycle with potential side reactions.
References
- 1. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04633A [pubs.rsc.org]
- 3. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. scribd.com [scribd.com]
- 10. researchgate.net [researchgate.net]
- 11. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 12. Yoneda Labs [yonedalabs.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 15. A new palladium precatalyst allows for the fast Suzuki-Miyaura coupling reactions of unstable polyfluorophenyl and 2-heteroaryl boronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Halogenated Indazole Derivatives
Welcome to the technical support guide for researchers, scientists, and drug development professionals. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the unique and often complex challenges encountered during the purification of halogenated indazole derivatives. The inherent properties of the indazole core, combined with the influence of halogen substituents, necessitate specialized purification strategies. This guide is designed to explain the causality behind these challenges and offer field-proven, actionable solutions.
Introduction: Why are Halogenated Indazoles So Challenging to Purify?
Halogenated indazoles are prevalent scaffolds in medicinal chemistry, valued for their role as kinase inhibitors and other therapeutic agents.[1][2] However, their purification is frequently complicated by several factors:
-
Isomer Formation: Synthetic routes often yield a mixture of regioisomers, particularly N1- and N2-substituted indazoles, which possess very similar physical and chemical properties, making them difficult to separate.[3]
-
Halogen Bonding: The halogen atom (I, Br, Cl) can act as a Lewis acid, forming a "halogen bond" with electron-donating atoms or π-systems.[4][5] This non-covalent interaction, with strengths varying in the order of I > Br > Cl > F, can cause unpredictable behavior during chromatography and crystallization.[4][6]
-
Similar Polarity of Impurities: Byproducts such as dehalogenated analogs or isomers with different halogen positions can have polarities very close to the target compound, leading to co-elution in chromatography.[7]
-
Poor Crystallization Behavior: The rigidity of the indazole core combined with intermolecular interactions can lead to "oiling out" or the formation of amorphous powders instead of well-defined crystals.[8][9]
This guide provides a structured approach to overcoming these common hurdles.
Part 1: Troubleshooting Chromatographic Purification
Chromatography is the workhorse for purifying indazole derivatives, but standard methods often fail. Success lies in understanding and manipulating the intermolecular forces between the analyte, the stationary phase, and the mobile phase.[10]
FAQ 1: My halogenated indazole isomers are co-eluting on a standard C18 reversed-phase column. What should I do?
This is the most common challenge. C18 columns separate primarily based on hydrophobicity.[11] Since isomers often have nearly identical hydrophobic character, C18 lacks the necessary selectivity.
Root Cause Analysis: The stationary phase is not providing a differential interaction mechanism for the isomers. You must introduce alternative interactions beyond simple hydrophobicity.
Solutions:
-
Switch to an Alternative Stationary Phase:
-
Pentafluorophenyl (PFP) Phase: This is often the first and best choice. The electron-rich fluorinated rings of the stationary phase can engage in π-π stacking, dipole-dipole, and ion-exchange interactions with your halogenated indazoles, providing unique selectivity that C18 lacks.[7][12]
-
Phenyl Phase (e.g., Phenyl-Hexyl): Like PFP, phenyl phases offer π-π interactions, which can be effective for separating aromatic compounds and their isomers.[7]
-
-
Modify the Mobile Phase:
-
Change the Organic Modifier: If you are using acetonitrile, try methanol, or vice-versa. Methanol is a hydrogen-bond donor and acceptor, while acetonitrile is a dipole. This change can alter how the analytes interact with the stationary phase.[11]
-
Utilize Halogen-π Interactions in Normal Phase: For preparative separations, consider normal-phase liquid chromatography (NPLC). A silica or alumina stationary phase combined with a non-polar mobile phase (e.g., hexane/ethyl acetate) can exploit the halogen-π interactions between your compound and the polar stationary phase, often providing excellent separation of isomers.[6][13][14]
-
Workflow for Selecting a Chromatographic Strategy
Caption: Workflow for purification strategy selection.
FAQ 2: My compound is showing significant tailing or is irreversibly stuck on the column.
This issue points to strong, undesirable interactions between your compound and the stationary phase.
Root Cause Analysis:
-
Acidic Silanols (Reversed-Phase): Free silanol groups on the silica backbone of the stationary phase can strongly and ionically interact with the basic nitrogen atoms of the indazole ring, causing peak tailing.
-
Strong Adsorption (Normal-Phase): The polar indazole core can bind very strongly to silica or alumina, especially with a non-polar mobile phase, preventing elution.[15]
Solutions:
-
For Reversed-Phase:
-
Add a Mobile Phase Modifier: Add a small amount of an acid (e.g., 0.1% trifluoroacetic acid or formic acid) or a base (e.g., 0.1% ammonia or triethylamine) to the mobile phase. This will protonate or deprotonate your compound and/or the silanol groups, preventing strong ionic interactions.
-
Use an End-Capped Column: Modern, high-quality columns are "end-capped" to minimize the number of free silanols. Ensure you are using such a column.
-
-
For Normal-Phase:
-
Increase Mobile Phase Polarity: Gradually increase the percentage of the more polar solvent (e.g., ethyl acetate in a hexane/ethyl acetate system).[15] If necessary, add a small amount of a highly polar solvent like methanol (0.5-2%) to act as a "displacer" and elute your compound.
-
Table 1: Troubleshooting Common Chromatography Issues
| Problem | Possible Cause(s) | Suggested Solutions |
| Co-elution of Isomers | Insufficient selectivity of the stationary phase (e.g., C18). | 1. Switch to a PFP or Phenyl-Hexyl column.[7][12]2. Change the organic modifier (ACN vs. MeOH).3. Try Normal Phase Liquid Chromatography (NPLC).[6] |
| Poor Peak Shape (Tailing) | Strong interaction with residual silanols on the stationary phase. | 1. Add 0.1% TFA or Formic Acid to the mobile phase.2. Use a modern, end-capped column. |
| Compound Won't Elute | Mobile phase is too non-polar (NPLC).Compound is too polar for the column (RPLC). | 1. (NPLC) Gradually increase eluent polarity (e.g., more EtOAc or add MeOH).[15]2. (RPLC) Consider Hydrophilic Interaction Liquid Chromatography (HILIC).[9] |
| Low Recovery | Irreversible adsorption or on-column degradation. | 1. Check compound stability at the mobile phase pH.2. Passivate the system if metal chelation is suspected. |
Part 2: Overcoming Crystallization Challenges
Recrystallization is a powerful, cost-effective method for achieving high purity, especially for separating isomers on a large scale.[3][10] However, halogenated indazoles can be stubborn.
FAQ 3: I can't find a suitable solvent for recrystallization. My compound is either soluble in everything or nothing.
This is a common frustration. The ideal solvent should dissolve your compound well when hot but poorly when cold.[8]
Solution: The Two-Solvent System
This is the most effective approach when a single solvent fails. You need one "good" solvent in which the compound is highly soluble and one "poor" or "anti-solvent" in which it is poorly soluble. The two solvents must be miscible.[9][16]
Detailed Protocol: Two-Solvent Recrystallization
-
Solvent Selection: Place ~20 mg of your crude product in a test tube. Add a few drops of a potential "good" solvent (e.g., ethanol, acetone, ethyl acetate). If it dissolves instantly at room temperature, the solvent is too good. Find a solvent that requires heating to dissolve the compound. For the "anti-solvent," find a miscible solvent where the compound is insoluble (e.g., water, hexanes).[8][17]
-
Dissolution: In an Erlenmeyer flask, dissolve the crude solid (e.g., 1.0 g) in the minimum amount of the chosen hot "good" solvent (e.g., hot ethanol). Stir until fully dissolved.
-
Induce Cloudiness: While the solution is still hot, add the "poor" solvent (e.g., water) dropwise with swirling until the solution becomes persistently cloudy. This indicates you have reached the saturation point.
-
Re-clarify: Add a few more drops of the hot "good" solvent until the solution just becomes clear again.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Do not disturb it. Slow cooling is critical for forming large, pure crystals. If no crystals form, try gently scratching the inside of the flask with a glass rod or placing it in an ice bath.[9]
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold "poor" solvent, and dry.
Table 2: Common Solvent Systems for Indazole Recrystallization
| Good Solvent | Anti-Solvent | Polarity Mismatch | Typical Use Case |
| Ethanol / Methanol | Water | High | For moderately polar to polar indazoles.[16] |
| Acetone | Water / Hexanes | High / Medium | Versatile system for many derivatives.[3][16] |
| Ethyl Acetate | Hexanes / Heptane | Medium | Excellent for less polar compounds.[16] |
| Dichloromethane (DCM) | Hexanes / Pentane | Low | For non-polar compounds, but use slow evaporation. |
| Tetrahydrofuran (THF) | Hexanes | Medium | Good general mixture.[17] |
FAQ 4: My compound "oils out" instead of forming crystals. What's wrong?
"Oiling out" occurs when the compound's melting point is lower than the boiling point of the solvent, or when the solution becomes supersaturated too quickly at a temperature above the compound's melting point.[8][9]
Root Cause Analysis & Solutions:
-
Cooling Rate is Too Fast: The solution is being cooled too rapidly, causing the compound to crash out as a liquid.
-
Solution: Re-heat the solution to re-dissolve the oil. Allow it to cool much more slowly. Insulating the flask can help.[9]
-
-
Solvent Polarity is Too High: The chosen solvent is too good at dissolving the compound, even at lower temperatures.
-
Solution: Add more of the "anti-solvent" to the hot solution before cooling to decrease the overall solubility.
-
-
Insoluble Impurities: The presence of impurities can inhibit crystal lattice formation.
-
Solution: Perform a hot gravity filtration to remove any insoluble material before allowing the solution to cool.[9]
-
Troubleshooting a Failed Crystallization
Caption: Decision tree for troubleshooting crystallization.
Part 3: Purity Assessment and Impurity Identification
Purification is meaningless without accurate analysis. A combination of techniques is required to confirm the purity and structure of your final compound.[18]
FAQ 5: How do I confirm the purity of my final compound and identify potential impurities?
A single analytical technique is rarely sufficient. A multi-pronged approach is necessary for authoritative characterization.
Recommended Analytical Workflow:
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity assessment.[19]
-
Method: Use a high-resolution column (e.g., C18 or PFP) and run a gradient elution. Purity is determined by integrating the area of the main peak relative to all other peaks. Aim for >98% purity for most applications.
-
Common Impurities to Look For: Unreacted starting materials, reagents, and closely related byproducts like dehalogenated or isomeric species.[7][20]
-
-
Mass Spectrometry (MS): Typically coupled with HPLC (LC-MS), this confirms the molecular weight of your target compound and provides masses for any impurities observed in the HPLC trace.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: This is essential for structural confirmation.[21]
-
¹H NMR: Confirms the overall structure and can reveal the presence of impurities, including residual solvents from the purification.[21] A D₂O shake can confirm the presence of the exchangeable N-H proton of the indazole ring.[21]
-
¹³C NMR: Confirms the carbon skeleton of the molecule.
-
¹⁹F NMR (if applicable): If your compound is fluorinated, this technique is highly sensitive and excellent for identifying fluorine-containing impurities.
-
Table 3: Analytical Techniques for Purity and Structural Confirmation
| Technique | Information Provided | Common Pitfalls / What to Look For |
| HPLC-UV | Purity (%), presence of non-volatile impurities. | Co-elution of impurities. Ensure peak is symmetrical. Use a diode array detector (DAD) to check for peak purity. |
| LC-MS | Molecular weight confirmation of the main peak and impurities. | Ion suppression effects. Compound may not ionize well. |
| ¹H NMR | Structural confirmation, ratio of isomers, presence of solvent/reagent impurities. | Broad N-H peak. Overlapping aromatic signals. Check for unexpected peaks corresponding to starting materials.[21] |
| Melting Point | Indication of purity. | A sharp melting point indicates high purity. A broad range (>2 °C) suggests the presence of impurities.[22] |
By systematically addressing the challenges of chromatography and crystallization and confirming the results with a robust analytical workflow, researchers can confidently and efficiently purify even the most challenging halogenated indazole derivatives.
References
- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents [patents.google.com]
- 4. Halogens On, H-Bonds Off—Insights into Structure Control of Dihalogenated Imidazole Derivatives | MDPI [mdpi.com]
- 5. The Halogen Bond in the Design of Functional Supramolecular Materials: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon materials - Chemical Science (RSC Publishing) DOI:10.1039/C9SC04906A [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. openaccesspub.org [openaccesspub.org]
- 11. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Aqueous normal-phase chromatography - Wikipedia [en.wikipedia.org]
- 14. mdpi.com [mdpi.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. reddit.com [reddit.com]
- 17. Reagents & Solvents [chem.rochester.edu]
- 18. biomedres.us [biomedres.us]
- 19. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. jchr.org [jchr.org]
"preventing decomposition of Methyl 5-bromo-6-fluoro-1H-indazole-4-carboxylate"
Welcome to the technical support guide for Methyl 5-bromo-6-fluoro-1H-indazole-4-carboxylate. This resource is designed for researchers, medicinal chemists, and drug development professionals to ensure the stability and integrity of this key synthetic intermediate. Given its functionalized indazole core, this molecule requires specific handling and storage protocols to prevent decomposition and ensure experimental reproducibility. This guide provides in-depth answers to common questions, troubleshooting advice for potential degradation issues, and best-practice protocols.
Frequently Asked Questions (FAQs)
Q1: What are the primary decomposition pathways for this compound?
A1: Based on the chemistry of the indazole scaffold and its substituents, there are four primary degradation pathways to be aware of:
-
Hydrolysis: The methyl ester at the C4 position is susceptible to both acid and base-catalyzed hydrolysis, yielding the corresponding carboxylic acid. The indazole ring itself can also be sensitive to extreme pH conditions.[1][2]
-
Photodegradation: Like many indazole derivatives, this compound is prone to rearrangement upon exposure to UV light (e.g., from direct sunlight or certain laboratory lighting). The most common phototransposition is a rearrangement of the indazole ring to a more stable benzimidazole structure.[1]
-
Oxidative Degradation: The electron-rich indazole ring system can be susceptible to oxidation.[1] This can be initiated by atmospheric oxygen over long-term storage or by oxidizing reagents in a reaction mixture.
-
Thermal Degradation: High temperatures can lead to decomposition. While specific data on this molecule is limited, indazoles as a class can degrade under excessive heat.[1]
Q2: My compound shows a new, unexpected peak in the HPLC analysis after being in solution for a day. What is likely happening?
A2: The most probable cause is hydrolysis of the methyl ester group, especially if your solvent is aqueous or contains trace amounts of acid or base. This would result in the formation of 5-bromo-6-fluoro-1H-indazole-4-carboxylic acid, which will have a different retention time. To confirm this, you can intentionally hydrolyze a small sample with a mild acid or base and compare the HPLC chromatogram. Another possibility, if the solution was exposed to light, is photodegradation.
Q3: What are the ideal storage conditions for this compound in its solid state?
A3: For maximum long-term stability, the solid compound should be stored under the following conditions:
-
Temperature: Cool conditions (2-8°C) are recommended. For long-term archival, storage at -20°C is preferable.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation.
-
Light: Protect from light by using an amber vial or by wrapping the container in aluminum foil.
-
Moisture: Keep in a tightly sealed container with a desiccant to prevent hydrolysis from atmospheric moisture.
Q4: Can I protect the N-H group on the indazole ring to prevent certain side reactions?
A4: Yes, protecting the indazole N-H is a common strategy to prevent N-alkylation or other unwanted reactions. Various protecting groups can be used, such as 2-(trimethylsilyl)ethoxymethyl (SEM), which can be selectively introduced at the N-2 position.[3] However, the choice of protecting group depends heavily on the subsequent reaction conditions, and deprotection steps must be considered in your synthetic plan.[4]
Troubleshooting Guide: Common Experimental Issues
| Observed Issue | Potential Cause | Troubleshooting Steps & Solutions |
| Low Assay/Purity of Starting Material | Improper Storage: Gradual decomposition due to light, moisture, or oxygen exposure. | 1. Verify Storage: Confirm that the compound has been stored according to the recommended conditions (cool, dark, dry, inert atmosphere). 2. Re-analyze: Use a validated analytical method (e.g., HPLC, qNMR) to confirm the purity before use. 3. Purify if Necessary: If purity is compromised, re-purification by column chromatography or recrystallization may be required. |
| Formation of Benzimidazole Impurity | Photodegradation: Exposure of the solid or solution to UV light. | 1. Work in Subdued Light: Handle the compound and prepare solutions under yellow light or in a fume hood with the sash lowered to block overhead lighting. 2. Use Amber Glassware: For all solutions and reactions, use amber-colored flasks and vials. 3. Protect Reactions: Wrap reaction vessels in aluminum foil.[1] |
| Variable Reaction Yields | Hydrolysis of Ester: Inconsistent amounts of water or acidic/basic impurities in reagents or solvents. | 1. Use Anhydrous Solvents: Ensure all solvents are freshly dried using appropriate methods. 2. Control pH: If aqueous conditions are unavoidable, buffer the solution to a neutral or slightly acidic pH (pH 4-6 is often optimal for ester stability). 3. Prepare Fresh Solutions: Always prepare solutions of the compound immediately before use. |
| Appearance of Multiple Unidentified Byproducts | Oxidative Degradation: Dissolved oxygen in solvents or exposure to air during heating. | 1. Degas Solvents: Before use, sparge solvents with an inert gas like argon or nitrogen for 15-30 minutes. 2. Run Reactions Under Inert Atmosphere: Set up your reaction under a positive pressure of argon or nitrogen. 3. Consider Antioxidants: For long-term solution storage (not generally recommended), adding a small amount of an antioxidant like BHT could be tested, but its compatibility must be verified.[5] |
Visualizing Decomposition Pathways
The following diagram illustrates the primary degradation routes for this compound. Understanding these pathways is crucial for developing effective preventative strategies.
Caption: Major decomposition pathways of the target compound.
Experimental Protocols
Protocol 1: Recommended Storage and Handling Workflow
This workflow minimizes exposure to common degradation triggers.
Caption: Recommended workflow for handling and storage.
Protocol 2: Forced Degradation Study
This protocol helps identify potential degradants and establish the stability-indicating nature of your analytical method.[6][7]
1. Preparation of Stock Solution:
-
Prepare a 1 mg/mL stock solution of this compound in acetonitrile.
2. Stress Conditions (run in parallel):
-
Control: Dilute 1 mL of stock solution with 1 mL of purified water. Keep at room temperature, protected from light.
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 8 hours. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place a solid sample of the compound in a 60°C oven for 48 hours. Dissolve in acetonitrile for analysis.
-
Photolytic Degradation: Expose a solution of the compound (e.g., 100 µg/mL in acetonitrile:water) to a calibrated light source according to ICH Q1B guidelines.
3. Analysis:
-
Analyze all samples, including the control, using a suitable stability-indicating HPLC method (e.g., C18 column with a gradient of water and acetonitrile, with UV detection).
-
Compare the chromatograms to identify and quantify the parent compound and any new peaks corresponding to degradation products.
References
- 1. benchchem.com [benchchem.com]
- 2. echemi.com [echemi.com]
- 3. Regioselective protection at N-2 and derivatization at C-3 of indazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Selected heterocyclic compounds as antioxidants. Synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Solubility of Indazole Carboxylates for Biological Assays
Welcome to the technical support center dedicated to addressing the solubility challenges of indazole carboxylates in biological assays. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common issues encountered in the laboratory. Here, we move beyond simple protocols to explain the underlying principles, enabling you to make informed decisions and troubleshoot effectively.
Introduction: The Indazole Carboxylate Solubility Challenge
Indazole derivatives are a significant class of heterocyclic compounds with a wide range of pharmacological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.[1][2][3] The inclusion of a carboxylate group can be crucial for modulating the pharmacological profile of these molecules. However, this functional group, along with the overall molecular structure, often leads to poor aqueous solubility, creating a significant hurdle for accurate and reproducible biological assays.
This guide provides a structured approach to understanding and overcoming these solubility issues, ensuring the integrity and reliability of your experimental data.
Frequently Asked Questions (FAQs)
Here we address the most common questions our team receives regarding the solubility of indazole carboxylates.
Q1: My indazole carboxylate won't dissolve in my aqueous assay buffer. What's the first thing I should do?
A1: The first step is to prepare a concentrated stock solution in an appropriate organic solvent. Dimethyl sulfoxide (DMSO) is the most common choice for initial stock solution preparation due to its broad solubilizing power.[4][5] However, it is crucial to ensure your compound is fully dissolved in the DMSO stock before any dilution into aqueous buffers. Gentle warming (to 37°C) or brief sonication can aid in dissolving the compound in DMSO.[4]
Q2: I've prepared a DMSO stock, but my compound precipitates when I dilute it into my cell culture medium. What's happening?
A2: This phenomenon, often called "precipitation upon dilution" or "solvent shock," is common for hydrophobic compounds.[4] When the DMSO stock is introduced into the aqueous medium, the dramatic change in solvent polarity reduces the compound's solubility, causing it to crash out of solution. The key is to manage this transition carefully.
Q3: How does the pH of the buffer affect the solubility of my indazole carboxylate?
A3: The pH of your aqueous buffer is a critical factor. Indazole carboxylates are generally weakly acidic due to the carboxylic acid group.[6][7] In an acidic environment (pH below the pKa of the carboxylic acid), the compound will be in its neutral, less soluble form.[7][8] Increasing the pH of the buffer above the pKa will deprotonate the carboxylic acid, forming a more water-soluble carboxylate salt.[8][9] The indazole ring itself is amphoteric, meaning it can also be protonated at one of the nitrogen atoms in a strongly acidic medium, which could also affect solubility.[10]
Q4: What is the maximum concentration of DMSO I can use in my cell-based assay?
A4: The tolerance to DMSO varies significantly between cell lines.[5][11] A general guideline is to keep the final DMSO concentration at or below 0.5%, with many researchers aiming for ≤0.1% to avoid cytotoxicity and off-target effects.[4][12][13] It is imperative to perform a vehicle control experiment to determine the maximum tolerable DMSO concentration for your specific cell line and assay duration.[11]
Q5: My compound seems to be precipitating over the course of a long incubation. Why is this happening and what can I do?
A5: This delayed precipitation can occur if your initial solution is supersaturated and thermodynamically unstable.[14] Over time, especially with temperature fluctuations (e.g., in an incubator), the compound can nucleate and crystallize.[15] Preparing fresh working solutions immediately before use is the best practice to avoid this.[14] If long incubations are necessary, consider incorporating solubilizing agents into your media.
Troubleshooting Guide: From Precipitation to Clear Solutions
This section provides a systematic approach to troubleshooting common solubility problems.
| Observation | Potential Cause | Recommended Solutions & Rationale |
| Immediate, heavy precipitation upon dilution of DMSO stock into aqueous buffer. | The final concentration of the indazole carboxylate far exceeds its aqueous solubility. The rapid solvent shift causes the compound to "crash out."[4] | 1. Decrease Final Concentration: The simplest solution is to test a lower concentration of your compound. 2. Optimize Dilution Technique: Add the DMSO stock drop-wise into the vortex of the stirring aqueous buffer to promote rapid dispersion and avoid localized high concentrations. Pre-warming the aqueous buffer to 37°C can also help.[7][14] 3. Stepwise Dilution: Create an intermediate dilution in a small volume of buffer before adding it to the final volume. This gradual change in solvent polarity can prevent precipitation.[16] |
| The solution is cloudy or opalescent after dilution. | Formation of fine, colloidal particles or a micro-emulsion. The compound is not fully dissolved. | 1. Filtration: For biochemical assays, you can filter the solution through a 0.22 µm filter to remove precipitated material. However, this will reduce the effective concentration of your compound.[6] 2. Incorporate Solubilizing Agents: Consider adding excipients like cyclodextrins or non-ionic surfactants to your buffer to improve solubility.[16][17] |
| Inconsistent results (e.g., variable IC50 values) across experiments. | Incomplete dissolution of the stock solution or precipitation in the assay plate can lead to variability in the effective compound concentration. This can lead to significant noise in the data. | 1. Verify Stock Solution Integrity: Always ensure your DMSO stock is fully dissolved before each use. Visually inspect for any particulate matter.[4] 2. Prepare Fresh Dilutions: Prepare fresh serial dilutions for each experiment to avoid issues with compound stability in solution.[14] 3. Consider Assay Format: In 96- or 384-well plates, precipitation can be more pronounced in the wells with the highest concentrations. Be mindful of this when analyzing your dose-response curves. |
| Low apparent potency in cell-based assays compared to biochemical assays. | The compound may be precipitating in the lower DMSO concentration tolerated by the cells. Serum proteins in the cell culture medium can also bind to the compound, reducing its free concentration. | 1. Determine Kinetic Solubility: Perform a kinetic solubility assay in your final cell culture medium to determine the maximum soluble concentration under your experimental conditions. 2. Adjust Assay Conditions: If possible, modify the biochemical assay to more closely match the final DMSO and protein concentration of the cell-based assay to allow for a more direct comparison. |
Experimental Protocols & Methodologies
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
This protocol describes the standard procedure for preparing a high-concentration stock solution of an indazole carboxylate in DMSO.
Materials:
-
Indazole carboxylate powder
-
Anhydrous, research-grade DMSO
-
Sterile microcentrifuge tubes or amber glass vials
-
Vortex mixer
-
Sonicator water bath (optional)
-
Calibrated analytical balance
Procedure:
-
Calculate the required mass: Determine the mass of the indazole carboxylate needed to prepare a stock solution of the desired concentration (e.g., 10 mM or 20 mM).
-
Weigh the compound: Carefully weigh the powder into a sterile microcentrifuge tube or amber glass vial.
-
Add DMSO: Add the calculated volume of anhydrous DMSO to the tube.
-
Dissolve the compound: Vortex the solution vigorously for 1-2 minutes. If the compound does not fully dissolve, gently warm the solution to 37°C for 5-10 minutes or sonicate in a water bath for 5-10 minutes.
-
Visual Inspection: Visually confirm that no solid particles remain and the solution is clear.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.[4]
Protocol 2: Kinetic Solubility Assay by Nephelometry
This high-throughput method provides a rapid assessment of the concentration at which an indazole carboxylate begins to precipitate from an aqueous solution.[6][10]
Materials:
-
Indazole carboxylate DMSO stock solution
-
Aqueous buffer of interest (e.g., PBS, pH 7.4)
-
384-well clear microplate
-
Nephelometer (light-scattering plate reader)
Procedure:
-
Prepare Serial Dilutions in DMSO: In a 384-well plate, perform a serial dilution of your DMSO stock solution.
-
Transfer to Assay Plate: Transfer a small, fixed volume (e.g., 1 µL) of each DMSO dilution to a new 384-well clear microplate.
-
Add Aqueous Buffer: Rapidly add a fixed volume of the aqueous buffer (e.g., 99 µL) to each well to achieve the desired final compound concentrations and a consistent final DMSO concentration.
-
Incubate: Incubate the plate at room temperature for a set period (e.g., 1-2 hours).
-
Measure Light Scattering: Read the plate on a nephelometer. An increase in light scattering indicates the formation of a precipitate.
-
Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant increase in light scattering is observed compared to the vehicle control.
Advanced Solubilization Strategies
If basic troubleshooting and protocol optimization are insufficient, consider these advanced strategies.
pH Adjustment
For indazole carboxylates, which are weakly acidic, increasing the pH of the aqueous buffer can significantly enhance solubility.[8][9]
-
Rationale: At a pH above the pKa of the carboxylic acid group, the compound will exist predominantly in its ionized, more water-soluble salt form.[7]
-
Considerations: Ensure the chosen pH is compatible with your biological assay. Extreme pH values can denature proteins or affect cell viability.
Co-solvents
Incorporating a water-miscible organic solvent in your aqueous buffer can increase the solubility of hydrophobic compounds.[14]
-
Common Co-solvents:
-
Ethanol
-
Propylene glycol (PG)
-
Polyethylene glycol 400 (PEG 400)
-
-
Rationale: Co-solvents reduce the polarity of the aqueous medium, making it more favorable for dissolving hydrophobic molecules.
-
Considerations: Co-solvents can impact biological activity and may not be suitable for all assays, especially at higher concentrations. Always perform a vehicle control to assess the effect of the co-solvent on your system.
Excipients and Formulations
For more challenging compounds, formulation with solubilizing excipients may be necessary.
-
Cyclodextrins: These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic exterior. They can encapsulate hydrophobic molecules, forming inclusion complexes that are more water-soluble.[13][17]
-
Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can form micelles that entrap hydrophobic compounds, increasing their apparent solubility.
-
Solid Dispersions: For preclinical studies, creating an amorphous solid dispersion of the indazole carboxylate in a hydrophilic polymer can dramatically improve its dissolution rate and solubility.
Visualizing the Workflow
Diagram 1: Troubleshooting Workflow for Compound Precipitation
Caption: A logical workflow for troubleshooting precipitation of indazole carboxylates.
Diagram 2: The Role of pH in Indazole Carboxylate Solubility
Caption: The effect of pH on the ionization state and solubility of indazole carboxylates.
Conclusion
Improving the solubility of indazole carboxylates is a critical step in obtaining reliable data from biological assays. By understanding the physicochemical properties of these compounds and applying a systematic approach to troubleshooting, researchers can overcome these challenges. This guide provides a foundation for developing robust experimental protocols and making informed decisions to advance your research.
References
- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 2. btsjournals.com [btsjournals.com]
- 3. enamine.net [enamine.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. researchgate.net [researchgate.net]
- 7. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 8. researchgate.net [researchgate.net]
- 9. jagiellonskiecentruminnowacji.pl [jagiellonskiecentruminnowacji.pl]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. asianpubs.org [asianpubs.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Engineering Cocrystals of Poorly Water-Soluble Drugs to Enhance Dissolution in Aqueous Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
"byproduct identification in Methyl 5-bromo-6-fluoro-1H-indazole-4-carboxylate synthesis"
Welcome to the technical support center for the synthesis of Methyl 5-bromo-6-fluoro-1H-indazole-4-carboxylate. This guide is designed for researchers, medicinal chemists, and process development professionals who are actively working with this important heterocyclic building block. Here, we address common challenges and frequently encountered byproducts in a practical, question-and-answer format, grounding our advice in established chemical principles to ensure you can troubleshoot effectively and optimize your synthetic outcomes.
Troubleshooting Guide: Identifying and Mitigating Byproducts
This section addresses specific experimental issues, their probable causes rooted in byproduct formation, and actionable solutions to rectify them.
Question 1: "My final product's LC-MS shows a mass peak at M-14, and the ¹H NMR shows a broad singlet instead of the methyl ester singlet. What is this impurity?"
Answer:
This analytical signature strongly suggests the presence of 5-bromo-6-fluoro-1H-indazole-4-carboxylic acid , the hydrolyzed form of your target molecule. The M-14 peak corresponds to the loss of a methyl group (CH₃, 15 Da) and the gain of a proton (H, 1 Da), resulting in a net loss of 14 Da. The disappearance of the methyl singlet (~4.0 ppm) and the appearance of a broad carboxylic acid proton signal (>10 ppm, often exchangeable with D₂O) in the ¹H NMR confirms this assignment.
Probable Cause:
Ester hydrolysis can occur under either acidic or basic conditions, particularly during aqueous workups or chromatography if the pH is not carefully controlled. The presence of residual acid from a diazotization step or base from a deprotection step can catalyze this unwanted reaction.
Recommended Actions:
-
Neutralize with Care: During your aqueous workup, ensure the pH is brought to neutral (pH ~7) using a mild base like sodium bicarbonate (NaHCO₃) solution before extraction. Avoid using strong bases like NaOH or KOH, which can accelerate hydrolysis.
-
Anhydrous Conditions: Ensure all solvents and reagents for the final purification steps are anhydrous.
-
Chromatography Considerations: If using silica gel chromatography, be aware that standard silica can be slightly acidic. To mitigate hydrolysis, you can either:
-
Neutralize the silica gel by preparing a slurry with a small amount of a non-nucleophilic base (e.g., 0.1-1% triethylamine in the eluent).
-
Expedite the chromatography to minimize contact time.
-
-
Re-esterification: If a significant amount of the carboxylic acid has formed, the mixture can be recovered and re-esterified. A common method is to dissolve the crude material in methanol with a catalytic amount of concentrated sulfuric acid and reflux for several hours.[1]
Question 2: "I'm seeing a second major product with the same mass as my target, but it has a different retention time on HPLC and distinct NMR shifts. What could it be?"
Answer:
The most likely culprit is a regioisomer formed during the bromination step, specifically Methyl 7-bromo-6-fluoro-1H-indazole-4-carboxylate . Electrophilic aromatic substitution on substituted benzene rings can often yield a mixture of isomers if the directing effects of the substituents are not overwhelmingly selective for one position.
Probable Cause:
The formation of the 7-bromo isomer occurs if the brominating agent (e.g., N-Bromosuccinimide, NBS) attacks the C7 position of the indazole precursor. The regiochemical outcome is highly dependent on the reaction conditions and the directing effects of the existing substituents on the aniline or indazole precursor.
Recommended Actions:
-
Control Bromination Temperature: Run the bromination at the lowest temperature that allows for a reasonable reaction rate (e.g., 0 °C or below). This often increases the selectivity for the thermodynamically favored product. A patent for a similar synthesis specifies temperatures between -10 and 10 °C for this step.[2]
-
Choice of Brominating Agent and Solvent: The selectivity of bromination can be solvent-dependent. Acetonitrile is a common choice.[2] If isomer formation is persistent, screening other non-polar solvents may be beneficial.
-
Purification: While prevention is ideal, careful column chromatography can often separate the 5-bromo and 7-bromo isomers. Developing a precise HPLC method is key to monitoring the separation.
Question 3: "My reaction is complete by TLC, but after workup, I have a significant amount of a colored, water-soluble impurity and my yield is low. The reaction is the indazole ring formation."
Answer:
This issue is characteristic of side reactions occurring during the diazotization of the precursor aniline, a critical step for forming the indazole ring. The diazonium salt intermediate is highly reactive and can undergo undesired reactions if not handled correctly.
Probable Causes & Associated Byproducts:
-
Phenol Formation: The diazonium salt intermediate can react with water to form a phenol, replacing the diazonium group (-N₂⁺) with a hydroxyl group (-OH). This is especially problematic if the reaction temperature rises above the recommended 0-5 °C range.[3]
-
Azo Coupling: The diazonium salt is an electrophile and can react with any electron-rich aromatic compounds present in the mixture (such as the starting aniline) to form highly colored azo compounds. This is a common source of colored impurities.
-
Incomplete Cyclization: If the intramolecular cyclization to form the pyrazole ring is slow or incomplete, the diazonium salt may be quenched by other nucleophiles upon workup, leading to a complex mixture of byproducts.
Recommended Actions:
-
Strict Temperature Control: Maintain the temperature of the diazotization reaction rigorously between 0-5 °C using an ice/salt bath. Diazonium salts are notoriously unstable at higher temperatures.
-
Controlled Reagent Addition: Add the sodium nitrite (NaNO₂) solution slowly and subsurface to the acidic solution of the aniline precursor. This ensures localized concentration of the reactive nitrous acid is minimized, reducing side reactions.
-
Optimize Acidity: The stability of the diazonium salt is pH-dependent. Ensure sufficient strong acid (e.g., HCl, H₂SO₄) is used to maintain a low pH throughout the addition.
-
Use of an Organic Co-solvent: In some cases, performing the diazotization and subsequent cyclization in a mixture of aqueous acid and an organic solvent like acetic acid can improve solubility and favor the desired intramolecular reaction.
Summary of Potential Byproducts
| Byproduct Name | Molecular Weight Change | Key Analytical Signature(s) |
| 5-bromo-6-fluoro-1H-indazole-4-carboxylic acid | -14 Da | Loss of O-CH₃ signal in ¹H/¹³C NMR; appearance of broad -COOH proton; M-14 peak in MS. |
| Methyl 7-bromo-6-fluoro-1H-indazole-4-carboxylate | No Change | Same mass in MS; different HPLC retention time; distinct aromatic proton splitting pattern in ¹H NMR. |
| Dimerized Azo Compound | ~ Doubled MW | Intense color (yellow/orange/red); MS peak corresponding to the coupled product. |
| Phenolic Byproduct | -27 Da (loss of N₂, gain of OH) | MS peak corresponding to replacement of -NH₂ with -OH in the precursor; broad phenolic -OH peak in ¹H NMR. |
Experimental Workflow & Diagrams
Protocol: Analytical Identification of Key Byproducts
-
Sample Preparation: Dissolve ~1-2 mg of the crude reaction mixture in 1 mL of a suitable solvent (e.g., Methanol, Acetonitrile).
-
LC-MS Analysis:
-
Inject the sample onto a C18 reverse-phase HPLC column.
-
Use a gradient elution method, for example: 10% to 90% Acetonitrile (containing 0.1% formic acid) in Water (containing 0.1% formic acid) over 15 minutes.
-
Monitor the elution using a UV detector (e.g., at 254 nm) and a mass spectrometer in positive ion mode.
-
Analyze the mass spectra of all observed peaks to identify the molecular ions corresponding to the target product and potential byproducts listed in the table above.
-
-
¹H NMR Analysis:
-
Prepare a sample of the crude product in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Acquire a ¹H NMR spectrum.
-
Look for the characteristic methyl ester singlet of the product (~4.0 ppm).
-
Check for the absence of starting material signals.
-
Integrate aromatic signals to check for isomeric impurities and look for the broad signal of a carboxylic acid proton (>10 ppm).
-
Diagrams
Caption: Proposed synthetic pathway for the target molecule.
Caption: Key side reactions leading to common byproducts.
Caption: A logical workflow for troubleshooting impurities.
Frequently Asked Questions (FAQs)
Q1: What is the most critical step in this synthesis for ensuring high purity? A: The diazotization and cyclization step is arguably the most critical. The diazonium salt intermediate is unstable and prone to multiple side reactions. Maintaining a low temperature (0-5 °C), ensuring slow addition of reagents, and controlling the pH are paramount to prevent the formation of phenolic impurities and azo dyes, which are often difficult to remove.
Q2: Can I use a different base for the workup instead of sodium bicarbonate? A: It is highly recommended to use a weak base like sodium bicarbonate or a phosphate buffer. Strong bases such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) will significantly increase the rate of methyl ester hydrolysis, leading to the formation of the corresponding carboxylic acid byproduct.
Q3: My bromination step is giving a mixture of isomers. How can I improve the selectivity for the desired 5-bromo product? A: Regioselectivity in electrophilic bromination is governed by temperature, solvent, and the electronic nature of the substrate. First, ensure your reaction is run at a low temperature (e.g., 0 °C or below). Second, consider the solvent; switching from a polar to a non-polar solvent can sometimes alter selectivity. Finally, if the precursor is an aniline, protecting the amine group before bromination can change the directing effects and may improve selectivity, although this adds extra steps to the synthesis.
Q4: Is it possible to N-alkylate the final product? What should I watch out for? A: Yes, the indazole N-H bond can be alkylated. However, this reaction often produces a mixture of N1 and N2 alkylated isomers. The ratio of these isomers is highly sensitive to the base, solvent, and alkylating agent used. Generally, using a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent like THF tends to favor the formation of the thermodynamically more stable N1-alkylated product.
References
Technical Support Center: Optimizing Reaction Times for Indazole Functionalization
Welcome to the technical support center for indazole functionalization. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to streamline their synthetic routes and overcome common hurdles that lead to prolonged reaction times. Here, we move beyond simple protocols to explain the "why" behind the "how," providing you with the expert insights needed to troubleshoot effectively and innovate in your work.
Frequently Asked Questions (FAQs)
Here are some of the most common initial questions we receive regarding indazole functionalization reaction times.
Q1: My N-alkylation/arylation reaction is sluggish and giving me a mixture of N1 and N2 isomers. How can I speed it up and improve selectivity?
A1: This is a classic challenge in indazole chemistry, stemming from the tautomeric nature of the indazole ring.[1][2][3] The thermodynamically more stable 1H-indazole often predominates, but reaction conditions can favor the kinetically accessible 2H-indazole.[1][2][3] To accelerate the reaction and control regioselectivity, focus on the base and solvent system. For high N1 selectivity , a common and effective combination is sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF).[3][4][5] The sodium cation can coordinate with the N2 nitrogen, sterically hindering attack at that position.[5] For N2 selectivity , Mitsunobu conditions (e.g., triphenylphosphine and diethyl azodicarboxylate) are often preferred as they can favor the kinetic product.[3][4][5]
Q2: My palladium-catalyzed C-H functionalization is not proceeding, or the yields are very low. What are the first things I should check?
A2: The inertness of C-H bonds in indazoles can make these reactions challenging.[3] Key factors to investigate immediately are the catalyst system (palladium source and ligand), the oxidant, and the solvent. The choice of ligand is critical; bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands often improve catalytic activity.[6][7] Ensure your oxidant is appropriate for the desired transformation and that your solvent is anhydrous, as water can poison the catalyst. For challenging substrates, increasing the catalyst loading or switching to a more active pre-catalyst can be beneficial.[6][7]
Q3: I'm considering using microwave synthesis to reduce reaction times. Is it generally effective for indazole functionalization?
A3: Absolutely. Microwave-assisted organic synthesis (MAOS) is a well-established technique for dramatically reducing reaction times in indazole chemistry, often from hours to minutes, while also improving yields.[8][9][10][11][12] The rapid, uniform heating provided by microwave irradiation can overcome activation energy barriers more efficiently than conventional heating.[8][12] It has been successfully applied to a variety of reactions, including cross-coupling, alkylation, and cyclization reactions to form the indazole core itself.[8][9][10][11]
Troubleshooting Guides
Issue 1: Slow or Incomplete N-Arylation Reactions
Question: I am attempting a copper- or palladium-catalyzed N-arylation of my indazole, but the reaction stalls at low conversion even after 24 hours. What are the likely causes and solutions?
Answer: Sluggish N-arylation reactions with indazoles often point to issues with catalyst activity, substrate reactivity, or interfering functional groups.
Potential Cause 1: Catalyst Deactivation or Insufficient Activity
-
Causality: The chosen catalyst system (e.g., CuI with a diamine ligand or a palladium complex) may not be robust enough for your specific substrate.[13] Ligand dissociation or catalyst aggregation can lead to a loss of activity over time.
-
Solution:
-
Ligand Choice: For copper-catalyzed reactions, consider switching to a different diamine ligand.[13] For palladium-catalyzed reactions, bulky, electron-rich phosphine ligands can enhance catalyst stability and turnover.[6]
-
Catalyst Source: Use a well-defined pre-catalyst or ensure your catalyst is freshly prepared and handled under inert conditions.
-
Additives: In some cases, additives can stabilize the catalytic species. For example, in Suzuki-Miyaura couplings, the choice of base can significantly impact the reaction rate.[6]
-
Potential Cause 2: Poor Substrate Solubility or Reactivity
-
Causality: The indazole or the aryl halide may have poor solubility in the chosen solvent at the reaction temperature, limiting their availability to the catalyst. Electron-poor indazoles or electron-rich aryl halides can also be less reactive.
-
Solution:
-
Solvent Screening: Test a range of solvents with different polarities and boiling points. Aprotic polar solvents like DMF, DMSO, or dioxane are common choices.[2][14]
-
Temperature Adjustment: Increasing the reaction temperature can improve both solubility and reaction rate. However, be mindful of potential side reactions or catalyst decomposition at higher temperatures.
-
Microwave Irradiation: As mentioned in the FAQs, microwave heating can be highly effective in accelerating these reactions.[8][10][11]
-
Potential Cause 3: Steric Hindrance
-
Causality: Bulky substituents near the reacting nitrogen (N1) or on the aryl halide can sterically impede the approach of the catalyst and the coupling partners.[3]
-
Solution:
-
Less Bulky Ligands: Counterintuitively, sometimes a less bulky ligand can provide a better outcome if the substrate itself is sterically demanding.
-
Alternative Coupling Partners: If possible, consider using a less sterically hindered aryl halide or a different boronic acid/ester in the case of Suzuki coupling.
-
Issue 2: Inefficient C-3 Functionalization via Cross-Coupling
Question: My Suzuki-Miyaura coupling at the C-3 position of a 3-iodo-1H-indazole is giving low yields and significant dehalogenation byproducts. How can I optimize this?
Answer: C-3 functionalization of indazoles is crucial for accessing many biologically active molecules.[6][15] Low yields and dehalogenation in Suzuki-Miyaura reactions are typically linked to the stability of the palladium catalyst and the kinetics of the catalytic cycle.
Potential Cause 1: Unfavorable Transmetalation or Reductive Elimination
-
Causality: The key steps in the Suzuki-Miyaura cycle are oxidative addition, transmetalation, and reductive elimination. A slow transmetalation step (transfer of the aryl group from boron to palladium) can allow for side reactions like proto-dehalogenation to occur.
-
Solution:
-
Base Selection: The base plays a critical role in activating the boronic acid for transmetalation. A thorough screening of bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is essential.
-
Solvent System: The addition of water or using a biphasic solvent system can sometimes accelerate the transmetalation step.
-
Boronic Acid vs. Ester: In some cases, using a boronic ester (e.g., a pinacol ester) can lead to cleaner and faster reactions.
-
Potential Cause 2: Catalyst Choice and Stability
-
Causality: Simple palladium sources like Pd(OAc)₂ or PdCl₂ may not form a sufficiently stable and active catalytic species. Ferrocene-based ligands like dppf (1,1'-bis(diphenylphosphino)ferrocene) are known to form robust catalysts that promote efficient cross-coupling.[6]
-
Solution:
-
Advanced Catalysts: Employ a catalyst with a sophisticated ligand, such as PdCl₂(dppf) or PdCl₂(dtbpf).[6] These have been shown to provide higher catalytic output in indazole functionalization.[6]
-
Ionic Liquids: The use of imidazolium ionic liquids as solvents or co-solvents can stabilize the palladium catalyst, prevent the formation of inactive palladium black, and improve yields.[6]
-
| Entry | Catalyst | Average Yield (%) | Reference |
| 1 | Pd(PPh₃)₄ | 16.33 | [6] |
| 2 | PdCl₂ | 38.00 | [6] |
| 3 | Pd(OAc)₂ | 42.33 | [6] |
| 4 | PdCl₂(dppf) | 86.33 | [6] |
| 5 | PdCl₂(dtbpf) | 86.66 | [6] |
Table based on data for the coupling of 3-iodo-1H-indazole with phenylboronic acid.[6]
Experimental Protocols & Workflows
Protocol 1: Microwave-Assisted Synthesis of Tetrahydroindazole Derivatives
This protocol demonstrates the significant reduction in reaction time achievable with microwave synthesis compared to conventional methods.[12]
Reactants:
-
2-acetylcyclohexanone (1.0 mmol)
-
Substituted hydrazine (1.0 mmol)
-
Acetic acid (optional, as solvent or catalyst)
Conventional Method (Reflux):
-
Combine 2-acetylcyclohexanone and the substituted hydrazine in a round-bottom flask with a suitable solvent (e.g., acetic acid or DMF).[10]
-
Heat the mixture to reflux for 4-8 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction, and process the workup (e.g., precipitation, filtration, recrystallization).
Microwave-Assisted Method:
-
In a microwave-safe reaction vessel, combine 2-acetylcyclohexanone and the substituted hydrazine. If needed, add a minimal amount of a high-boiling solvent like DMF or use acetic acid.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate at a set power (e.g., 300 W) for 10-15 minutes.[12] The temperature will rise rapidly.
-
After the irradiation period, cool the vessel to room temperature before opening.
-
Proceed with the standard workup.
| Compound | R Group | Method | Reaction Time | Yield (%) | Reference |
| 3a | H | Reflux | 4 h | 60 | [12] |
| Microwave (300 W) | 10 min | 80 | [12] | ||
| 3b | Phenyl | Reflux | 6 h | 70 | [12] |
| Microwave (300 W) | 15 min | 85 | [12] | ||
| 3c | 4-Bromophenyl | Reflux | 6 h | 75 | [12] |
| Microwave (300 W) | 15 min | 90 | [12] |
Troubleshooting Workflow: Slow Cross-Coupling Reaction
This workflow provides a logical sequence of steps to diagnose and solve issues with slow cross-coupling reactions.
Caption: A logical troubleshooting workflow for slow indazole cross-coupling reactions.
References
- 1. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
- 2. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. One moment, please... [jchr.org]
- 10. Efficient MW-Assisted Synthesis, Spectroscopic Characterization, X-ray and Antioxidant Properties of Indazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ajrconline.org [ajrconline.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles [organic-chemistry.org]
- 14. researchgate.net [researchgate.net]
- 15. soc.chim.it [soc.chim.it]
Validation & Comparative
A Comparative Guide to Substituted Indazoles for Drug Discovery: Featuring Methyl 5-bromo-6-fluoro-1H-indazole-4-carboxylate
Abstract: The indazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds.[1][2] These bicyclic nitrogen-containing heterocycles exhibit a vast range of pharmacological activities, including potent kinase inhibition, anti-inflammatory effects, and modulation of ion channels.[3][4] This guide provides a comparative analysis of Methyl 5-bromo-6-fluoro-1H-indazole-4-carboxylate, a highly functionalized intermediate, against other strategically substituted indazoles. By examining the structure-activity relationships (SAR) derived from experimental data, we aim to elucidate the functional role of each substituent and guide researchers in leveraging this versatile scaffold for the development of next-generation therapeutics.
The Indazole Scaffold: A Versatile Blueprint for Drug Design
Indazoles, or benzopyrazoles, are bicyclic aromatic heterocycles consisting of a benzene ring fused to a pyrazole ring. They primarily exist in two stable tautomeric forms, 1H-indazole and 2H-indazole, with the 1H-tautomer being the most predominant and thermodynamically stable.[1][5] This structural motif is featured in several FDA-approved drugs, a testament to its favorable pharmacological and pharmacokinetic properties. Notable examples include:
-
Entrectinib: A potent tyrosine kinase inhibitor targeting ALK, ROS1, and TRK, approved for treating specific types of solid tumors.[3]
-
Granisetron: A 5-HT₃ receptor antagonist used as an antiemetic to manage nausea and vomiting caused by chemotherapy and radiation.[5]
-
Benzydamine: A non-steroidal anti-inflammatory drug (NSAID) used for its analgesic and anti-inflammatory properties.[2]
The broad utility of the indazole core stems from its ability to engage in various non-covalent interactions within biological targets and the synthetic tractability that allows for precise decoration of the ring system at multiple positions (C3, C4, C5, C6, C7, N1, and N2).
In Focus: this compound
This compound is a strategically designed chemical building block, poised for elaboration into more complex drug candidates. An analysis of its constituent parts reveals its potential utility in a drug discovery context.
| Property | Data | Source(s) |
| Molecular Formula | C₉H₆BrFN₂O₂ | [6] |
| Molecular Weight | ~273.06 g/mol | [6] |
| CAS Number | 1037841-25-0 | [6] |
Strategic Analysis of Substituents:
-
4-Carboxylate Group: The methyl ester at the C4 position is a critical synthetic handle. It can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a diverse range of amines to form amides. This is particularly significant as 4-carboxamide indazole derivatives have been identified as potent inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1), a key target in oncology.[1]
-
5-Bromo Substituent: The bromine atom at the C5 position serves two main purposes. Firstly, it provides a site for further functionalization via metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the introduction of aryl, heteroaryl, or alkyl groups to explore new binding pockets. Secondly, it contributes to the molecule's lipophilicity and can form halogen bonds with protein residues.
-
6-Fluoro Substituent: Fluorine substitution is a well-established strategy in medicinal chemistry to enhance metabolic stability, improve binding affinity (through favorable electrostatic interactions), and increase membrane permeability.[7] Structure-activity relationship studies on various indazole series have shown that substitution at the C6 position is often well-tolerated and can be beneficial for potency.[8]
Collectively, these features render this compound an advanced intermediate, primed for fragment-based drug design or lead optimization campaigns.
Comparative Analysis: The Impact of Substitution Patterns on Biological Activity
The biological function of an indazole derivative is dictated by the nature and position of its substituents. Below, we compare the potential of the title compound's substitution pattern with other experimentally validated indazole series.
C4/C6 vs. C3/C7 Substitution
The positioning of substituents dramatically alters target specificity. For instance, 4,6-disubstituted-1H-indazoles have been developed as highly selective phosphoinositide 3-kinase delta (PI3Kδ) inhibitors for treating respiratory diseases.[1] Similarly, substitutions at the C4 and C6 positions have been shown to be crucial for indoleamine 2,3-dioxygenase (IDO1) inhibition.[1][3] This contrasts with indazole-3-carboxamides, where the unique regiochemistry of the amide linker at C3 is critical for blocking calcium-release activated calcium (CRAC) channels, a key mechanism in mast cell stabilization.[9] Meanwhile, for cardiovascular applications, substitutions at the C7 position of the indazole nucleus have led to compounds with enhanced hypotensive activity.[5]
The Role of N1-Alkylation
While this compound is unsubstituted at the N1 position, this site is a primary target for modification to improve pharmacokinetic properties. In a series of indazole arylsulfonamides developed as CCR4 antagonists, the introduction of meta-substituted benzyl groups at the N1 position was paramount for achieving high potency.[8] However, these modifications must be carefully balanced, as strongly basic amino groups can lead to low oral absorption, whereas less basic analogs may suffer from high clearance.[8][10]
Comparative Data on Substituted Indazoles
| Substitution Pattern | Target Class | Example Compound/Series | Potency (IC₅₀ / pKᵢ) | Reference(s) |
| 4,6-Disubstituted | PI3Kδ | 4,6-disubstituted-1H-indazoles | pKᵢ = 9.9 - 10.1 | [1] |
| 4-Carboxamide | FGFR1 | 6-(2,6-dichloro-3,5-dimethoxyphenyl)-N-(3-(4–methylpiperazin-1-yl)phenyl)-1H-indazole-4-carboxamide | IC₅₀ = 30.2 nM | [1] |
| 3-Carboxamide | CRAC Channel | Indazole-3-carboxamide 12d | Sub-μM IC₅₀ | [9] |
| N1-Benzyl, C4-Methoxy | CCR4 | Indazole arylsulfonamides | Potent antagonism (specific values proprietary) | [8] |
| C7-Fluoro | Cardiovascular | 7-Fluoro indazole derivative | High hypotensive activity | [5] |
This data underscores a critical principle: the core scaffold provides the foundation, but the precise arrangement of functional groups determines the ultimate biological activity and therapeutic potential.
Experimental Methodologies
To facilitate further research, we provide established protocols for the synthesis and evaluation of substituted indazoles.
General Synthesis of a Substituted 1H-Indazole Core
This protocol is adapted from established literature procedures for the synthesis of indazoles from substituted 2-fluorobenzonitriles.[8][11] The causality behind this choice is the high reactivity of the ortho-fluoro group towards nucleophilic aromatic substitution by hydrazine, followed by an intramolecular cyclization to efficiently form the pyrazole ring of the indazole system.
Step-by-Step Protocol:
-
Reaction Setup: To a solution of the appropriately substituted 2-fluorobenzonitrile (1.0 eq.) in n-butanol (5-10 mL per mmol of nitrile), add hydrazine hydrate (5.0-10.0 eq.).
-
Cyclization: Heat the reaction mixture to reflux (approx. 118 °C) for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the mixture to room temperature and concentrate under reduced pressure to remove the solvent.
-
Purification: The crude product, typically a 3-amino-indazole, can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
-
Further Modification (e.g., Diazotization/Sandmeyer): The resulting 3-amino group can be subsequently removed or converted to other functionalities if desired, providing access to a wide range of C3-unsubstituted indazoles.
Caption: General workflow for the synthesis of 3-amino-indazoles.
Representative In Vitro Kinase Inhibition Assay
To evaluate the biological performance of newly synthesized indazole derivatives, a robust in vitro assay is essential. This protocol describes a generic, fluorescence-based kinase assay. The choice of a fluorescence-based method is driven by its high throughput, sensitivity, and reduced reliance on radioactive materials compared to traditional radiometric assays.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Prepare solutions of the kinase, a suitable peptide substrate, and ATP at 2x the final desired concentration. Prepare serial dilutions of the test indazole compound in DMSO.
-
Assay Plate Setup: Add 2.5 µL of the serially diluted test compound to the wells of a low-volume 384-well plate. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Enzyme/Substrate Addition: Add 5 µL of the 2x enzyme/substrate solution to each well. Incubate for 10-15 minutes at room temperature.
-
Initiate Reaction: Add 2.5 µL of the 2x ATP solution to each well to start the kinase reaction. Incubate for 60 minutes at room temperature.
-
Stop and Detect: Add 10 µL of a detection reagent (e.g., ADP-Glo™, Promega) that quantifies the amount of ADP produced, which is directly proportional to kinase activity.
-
Data Analysis: Read the luminescence or fluorescence signal on a plate reader. Calculate the percent inhibition for each compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Caption: Influence of substituent position on biological target class.
Conclusion and Future Perspectives
This compound stands out as a highly valuable and versatile scaffold for drug discovery. Its strategic halogenation and functional group placement provide multiple avenues for synthetic elaboration. Comparative analysis with other substituted indazoles reveals clear structure-activity relationships, where the specific substitution pattern dictates the ultimate biological target and potency.
Future efforts should focus on leveraging the key functional handles of this molecule. Derivatization of the 4-carboxylate to explore a range of amides, strategic substitution at the N1 position to optimize pharmacokinetic profiles, and palladium-catalyzed cross-coupling at the 5-bromo position are all logical next steps. By applying the principles and protocols outlined in this guide, researchers can effectively harness the power of the indazole scaffold to develop novel and potent therapeutic agents.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caribjscitech.com [caribjscitech.com]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1037841-25-0|this compound|BLD Pharm [bldpharm.com]
- 7. CAS # 1784678-61-0, 5-Bromo-4-fluoro-1-methyl-1h-indazole - chemBlink [chemblink.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Systematic Study of the In Vitro Pharmacokinetics and Estimated Human In Vivo Clearance of Indole and Indazole-3-Carboxamide Synthetic Cannabinoid Receptor Agonists Detected on the Illicit Drug Market - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
A Comparative Guide to the Biological Activity of Methyl 5-bromo-6-fluoro-1H-indazole-4-carboxylate and Structurally Related Analogs
Introduction
The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1] Its unique bicyclic aromatic system, composed of a fused benzene and pyrazole ring, provides a versatile framework for designing molecules that can interact with a wide array of biological targets. Consequently, indazole derivatives have been successfully developed as potent agents in various therapeutic areas, including oncology, inflammation, and infectious diseases.[1][2] Several FDA-approved drugs, such as the kinase inhibitors pazopanib and axitinib, feature the indazole core, underscoring its clinical significance.[2][3]
This guide focuses on the biological activity of Methyl 5-bromo-6-fluoro-1H-indazole-4-carboxylate, a halogenated indazole derivative. While direct experimental data for this specific molecule is not extensively available in the public domain, we can infer its potential biological profile by conducting a comparative analysis of structurally similar compounds. By examining the structure-activity relationships (SAR) of analogs with halogen substitutions at the 5 and 6 positions and a carboxylate or related functional group at the 4-position, we can provide valuable insights for researchers and drug development professionals. This guide will objectively compare the performance of these alternatives, supported by experimental data from peer-reviewed literature, and detail the methodologies used in their evaluation.
Comparative Analysis of Biological Activity: A Focus on Anticancer Properties
The primary therapeutic area where indazole derivatives have demonstrated significant promise is oncology, largely through the inhibition of protein kinases that are critical for cancer cell proliferation, survival, and angiogenesis.[2] Our comparative analysis will, therefore, focus on the anti-proliferative and kinase inhibitory activities of indazole analogs related to this compound.
The Role of the Indazole Scaffold and C4-Position Substituents
The indazole nucleus itself serves as a crucial pharmacophore. Modifications at various positions of this scaffold dramatically influence the biological activity. The C4 position, where our target molecule bears a methyl carboxylate group, has been shown to be a key site for modulating potency and selectivity. For instance, a study on indazole derivatives as inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1) revealed that a carboxamide at the C4 position is a critical feature for potent inhibitory activity. One of the most potent compounds identified in this study was 6-(2,6-dichloro-3,5-dimethoxyphenyl)-N-(3-(4-methylpiperazin-1-yl)phenyl)-1H-indazole-4-carboxamide , which exhibited an IC50 value of 30.2 nM against FGFR1. This highlights the importance of the C4-carboxamide in facilitating key interactions within the kinase active site.
Influence of Halogenation at the C5 and C6 Positions
Halogenation is a common strategy in medicinal chemistry to enhance the biological activity and pharmacokinetic properties of a molecule. The bromine at the C5 position and fluorine at the C6 position of our target compound are expected to significantly influence its biological profile.
While direct data on a 5-bromo-6-fluoro substitution pattern is limited, studies on other halogenated indazoles provide valuable insights. For example, a series of N-(6(4)-indazolyl)-benzenesulfonamides were evaluated for their anti-proliferative activity against various cancer cell lines. Within this series, compounds with chloro-substitutions demonstrated potent activity, with IC50 values in the low micromolar range against A2780 (human ovarian carcinoma) and A549 (human lung adenocarcinoma) cell lines.[4] Specifically, a compound designated as 2c in the study showed an IC50 of 0.50 µM against the A2780 cell line.[4] This suggests that halogenation on the benzene ring of the indazole scaffold is a favorable modification for enhancing anticancer activity.
Furthermore, a study on indazole derivatives as anti-cancer agents identified a compound, designated 2f , with potent growth inhibitory activity against several cancer cell lines, exhibiting IC50 values ranging from 0.23 to 1.15 µM.[3] This compound features a substituted styryl group at the C3 position and a substituted phenyl group at the C6 position. While not a direct analog, the potent activity of this C6-substituted indazole further supports the importance of substitutions on the benzene ring portion of the scaffold.
The following table summarizes the anti-proliferative activity of selected indazole derivatives with relevant substitutions.
| Compound ID | Structure | Cancer Cell Line | IC50 (µM) | Reference |
| 2c | N-(2-allyl-2H-indazol-6-yl)-4-chlorobenzenesulfonamide | A2780 (Ovarian) | 0.50 | [4] |
| 3c | N-(2-allyl-2H-indazol-4-yl)-4-chlorobenzenesulfonamide | A2780 (Ovarian) | 0.58 | [4] |
| 2f | (E)-3-(2-chloro-3,5-dimethoxystyryl)-6-(4-(dimethylamino)phenyl)-1H-indazole | 4T1 (Breast) | 0.23 | [3] |
| 6o | 2-(4-(1H-indazol-1-yl)piperazin-1-yl)-N-(4-methoxyphenyl)acetamide | K562 (Leukemia) | 5.15 | [5] |
Table 1: Anti-proliferative activity of selected indazole derivatives.
Kinase Inhibition: A Primary Mechanism of Action
Many indazole-based anticancer agents exert their effects by inhibiting protein kinases. The structural features of this compound suggest it could also function as a kinase inhibitor. The indazole ring can act as a hinge-binding motif, a common feature of ATP-competitive kinase inhibitors.
A study on 3-aryl-indazole 5- and 7-carboxylic acids identified novel inhibitors of protein kinase CK2, with IC50 values in the range of 3.1–6.5 µM.[6] This demonstrates that the presence of a carboxyl group on the indazole ring is compatible with kinase inhibition.
The following diagram illustrates a general signaling pathway involving protein kinases that are often targeted by indazole derivatives.
Experimental Protocols
To ensure the reproducibility and validity of the findings presented, this section details the typical experimental workflows and specific protocols used to assess the biological activity of indazole derivatives.
Experimental Workflow for Anticancer Drug Evaluation
The evaluation of a potential anticancer agent follows a structured workflow, from initial in vitro screening to more complex cellular and in vivo models.
Protocol: In Vitro Kinase Inhibition Assay
This protocol provides a general framework for determining the half-maximal inhibitory concentration (IC50) of a test compound against a specific protein kinase. A common method is the LanthaScreen™ Eu Kinase Binding Assay.[7]
Materials:
-
Kinase of interest (e.g., FGFR1, CK2)
-
Europium (Eu)-labeled anti-tag antibody (specific to the kinase)
-
Alexa Fluor™ 647-labeled ATP-competitive kinase tracer
-
Test compound (indazole derivative)
-
Kinase assay buffer
-
384-well microplate
-
Plate reader capable of Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in 100% DMSO. Further dilute these stock solutions in the kinase assay buffer to the final desired concentrations.
-
Assay Plate Setup: Add the diluted test compound or DMSO (as a vehicle control) to the wells of a 384-well plate.
-
Kinase/Antibody Mixture: Prepare a solution containing the kinase and the Eu-labeled antibody in the kinase assay buffer. Add this mixture to each well of the assay plate.
-
Tracer Addition: Prepare a solution of the Alexa Fluor™ 647-labeled tracer in the kinase assay buffer. Add this solution to each well to initiate the binding reaction.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.
-
Data Acquisition: Read the plate on a TR-FRET-capable plate reader. The TR-FRET signal is proportional to the amount of tracer bound to the kinase.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.
Protocol: Cell Proliferation Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.[5]
Materials:
-
Cancer cell line of interest (e.g., A549, K562)
-
Complete cell culture medium
-
Test compound (indazole derivative)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (and a vehicle control) and incubate for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells with active metabolism will reduce the yellow MTT to a purple formazan.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the control group. Determine the IC50 value, the concentration of the compound that inhibits cell proliferation by 50%.
Conclusion and Future Perspectives
While direct biological data for this compound is not yet widely reported, a comparative analysis of structurally similar compounds strongly suggests its potential as a biologically active molecule, particularly in the realm of oncology. The indazole scaffold, coupled with halogen substitutions and a C4-carboxylate moiety, are features consistently found in potent anti-proliferative agents and kinase inhibitors.
The structure-activity relationships discussed in this guide indicate that the specific placement and nature of substituents on the indazole ring are critical for determining both the potency and selectivity of these compounds. The presence of bromine and fluorine in this compound likely enhances its interaction with biological targets and may confer favorable pharmacokinetic properties.
Future research should focus on the synthesis and direct biological evaluation of this compound. In vitro kinase profiling against a panel of cancer-relevant kinases and anti-proliferative screening against various cancer cell lines would be crucial first steps. Subsequent mechanistic studies, including apoptosis and cell cycle analysis, would further elucidate its mode of action. The insights provided in this guide, based on the extensive research into related indazole derivatives, offer a solid foundation and rationale for pursuing the development of this promising compound.
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis, antiproliferative and apoptotic activities of N-(6(4)-indazolyl)-benzenesulfonamide derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biopolymers.org.ua [biopolymers.org.ua]
- 7. pdf.benchchem.com [pdf.benchchem.com]
"comparing the reactivity of bromine vs fluorine in Methyl 5-bromo-6-fluoro-1H-indazole-4-carboxylate"
For researchers and professionals in drug development, understanding the nuanced reactivity of functional groups on a heterocyclic scaffold is paramount. The indazole core, a prominent feature in numerous therapeutic agents, often comes decorated with halogens that serve as crucial handles for molecular elaboration.[1][2] This guide provides an in-depth comparison of the reactivity of the bromine and fluorine substituents in Methyl 5-bromo-6-fluoro-1H-indazole-4-carboxylate[3][4], a versatile building block in medicinal chemistry. We will dissect the underlying principles of their differential reactivity, supported by theoretical mechanisms and a proposed experimental framework.
The Theoretical Bedrock: Nucleophilic Aromatic Substitution (SNAr)
The primary pathway for substituting a halogen on an electron-deficient aromatic ring is the Nucleophilic Aromatic Substitution (SNAr) reaction. Unlike the familiar SN1 and SN2 reactions at sp3 hybridized carbons, the SNAr mechanism is a two-step process involving addition followed by elimination.[5][6]
-
Addition Step (Rate-Determining): A nucleophile attacks the electron-poor carbon atom bearing the halogen, breaking the ring's aromaticity to form a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[6][7][8]
-
Elimination Step (Fast): The aromaticity is restored as the leaving group (the halide ion) is expelled.
The critical insight for understanding halogen reactivity in this context is that the first step—the nucleophilic attack—is the slow, rate-determining step.[9][10] Consequently, any factor that stabilizes the negatively charged Meisenheimer intermediate will lower the activation energy and accelerate the overall reaction rate.
The "Element Effect": An Inverted Order of Reactivity
In SN2 reactions, the leaving group ability follows the order I > Br > Cl > F, which correlates with the strength of the carbon-halogen bond and the stability of the resulting halide anion.[11] However, in SNAr reactions, this trend is inverted: F > Cl ≈ Br > I .[5][12][13]
This "element effect" is a direct consequence of the rate-determining step. Fluorine, being the most electronegative element, exerts a powerful electron-withdrawing inductive effect.[14][15] This effect strongly stabilizes the negative charge of the Meisenheimer complex, thereby lowering the energy of the transition state for the initial nucleophilic attack.[7][8] The superior ability of fluorine to stabilize this key intermediate far outweighs its poor leaving group ability (due to the strong C-F bond), making it the most reactive halogen in SNAr reactions.[10]
Analyzing the Target Molecule: A Tale of Two Halogens
In this compound, the indazole ring is rendered electron-deficient by the fused pyrazole ring and, notably, by the strong electron-withdrawing methyl carboxylate group at the C4 position. This overall electron deficiency primes the molecule for SNAr.
-
The C6-Fluorine Bond: The fluorine atom at the C6 position is poised for high reactivity. Its inherent, powerful inductive effect makes the C6 carbon highly electrophilic and provides substantial stabilization for the Meisenheimer complex upon nucleophilic attack at this position.
-
The C5-Bromine Bond: The bromine atom at the C5 position is less electronegative than fluorine.[14] While it contributes to the activation of the ring, its ability to stabilize the negative charge of the Meisenheimer intermediate via induction is significantly weaker than that of fluorine.[8]
Prediction: Based on the established principles of SNAr chemistry, the fluorine atom at the C6 position is predicted to be the primary site of nucleophilic attack. The reaction will exhibit high regioselectivity, with substitution of fluorine occurring much more readily than substitution of bromine.
Caption: The two-step Addition-Elimination mechanism of SNAr reactions.
Experimental Validation Protocol
To empirically determine the relative reactivity, a competitive substitution experiment can be designed.
Objective:
To demonstrate the preferential substitution of fluorine over bromine in this compound.
Materials:
-
This compound
-
Nucleophile: Morpholine (a common secondary amine)
-
Base: Potassium Carbonate (K₂CO₃)
-
Solvent: Dimethyl Sulfoxide (DMSO)
-
Analytical standards of starting material and potential products
Step-by-Step Methodology:
-
Reaction Setup: In a reaction vial, dissolve this compound (1.0 eq) in DMSO.
-
Addition of Reagents: Add morpholine (1.1 eq) and potassium carbonate (2.0 eq) to the solution.
-
Reaction Conditions: Seal the vial and heat the mixture to 100 °C with stirring.
-
Monitoring: Monitor the reaction progress by taking aliquots at regular intervals (e.g., 1, 4, 8, and 24 hours) and analyzing them by High-Performance Liquid Chromatography (HPLC) to quantify the consumption of starting material and the formation of products.
-
Product Identification: Upon reaction completion (or after 24 hours), quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). The crude product should be analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the mass of the major product.
-
Structural Confirmation: Purify the major product using column chromatography and confirm its structure unequivocally using ¹H and ¹⁹F NMR spectroscopy. The disappearance of the fluorine signal and the characteristic shifts in the aromatic proton signals will confirm substitution at the C6 position.
Caption: Experimental workflow for the competitive substitution reaction.
Data Summary and Expected Outcomes
The theoretical principles and the proposed experiment are expected to converge on a clear result, as summarized below.
Table 1: Comparison of Halogen Properties in SNAr
| Property | Fluorine (at C6) | Bromine (at C5) | Impact on SNAr Reactivity |
| Electronegativity | ~3.98 | ~2.96 | Higher electronegativity strongly stabilizes the Meisenheimer complex, accelerating the rate-determining step. |
| Inductive Effect | Strong (-I) | Moderate (-I) | Fluorine's strong inductive effect makes C6 more electrophilic and better able to support the negative charge in the intermediate. |
| C-X Bond Strength | High (~485 kJ/mol) | Lower (~285 kJ/mol) | Less important, as C-X bond breaking occurs in the fast, non-rate-determining step. |
| Leaving Group Ability | Poor | Good | Inverted in SNAr; stabilization of the intermediate is the dominant factor. |
Table 2: Hypothetical Experimental Results
| Time (h) | Starting Material (%) | Product A (Fluoro-substituted) (%) | Product B (Bromo-substituted) (%) |
| 0 | 100 | 0 | 0 |
| 4 | ~40 | ~60 | <1 |
| 24 | <5 | >95 | <1 |
graph "Reactivity Comparison" { rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];center [label="Reactivity in SNAr", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; F_Node [label="C6-Fluorine", fillcolor="#34A853", fontcolor="#FFFFFF"]; Br_Node [label="C5-Bromine", fillcolor="#EA4335", fontcolor="#FFFFFF"]; F_Factor1 [label="High Electronegativity", fillcolor="#F1F3F4", fontcolor="#202124"]; F_Factor2 [label="Strong Stabilization of\nMeisenheimer Complex", fillcolor="#F1F3F4", fontcolor="#202124"]; F_Result [label="High Reactivity\n(Major Product)", shape= Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Br_Factor1 [label="Lower Electronegativity", fillcolor="#F1F3F4", fontcolor="#202124"]; Br_Factor2 [label="Weaker Stabilization of\nMeisenheimer Complex", fillcolor="#F1F3F4", fontcolor="#202124"]; Br_Result [label="Low Reactivity\n(Minor/No Product)", shape=Mdiamond, fillcolor="#5F6368", fontcolor="#FFFFFF"]; center -- F_Node; center -- Br_Node; F_Node -> F_Factor1; F_Factor1 -> F_Factor2; F_Factor2 -> F_Result; Br_Node -> Br_Factor1; Br_Factor1 -> Br_Factor2; Br_Factor2 -> Br_Result;
}
Caption: Factors governing the differential reactivity of Fluorine vs. Bromine.
Conclusion
In the context of nucleophilic aromatic substitution on this compound, the fluorine atom at the C6 position is unequivocally the more reactive site compared to the bromine atom at C5. This regioselectivity is dictated by the fundamental mechanism of the SNAr reaction, where the stabilization of the rate-determining Meisenheimer complex is the dominant factor. Fluorine's unparalleled electronegativity provides superior stabilization, making it the preferred site for nucleophilic attack. For synthetic chemists, this predictable reactivity allows for the selective functionalization of the indazole core, enabling the strategic elaboration of this privileged scaffold in the pursuit of novel therapeutic agents.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound;1037841-25-0 [abichem.com]
- 4. 1037841-25-0|this compound|BLD Pharm [bldpharm.com]
- 5. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. gauthmath.com [gauthmath.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. 7.3 Other Factors that Affect SN2 Reactions – Organic Chemistry I [kpu.pressbooks.pub]
- 12. One moment, please... [chemistrysteps.com]
- 13. The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. wyzant.com [wyzant.com]
- 15. quora.com [quora.com]
A Definitive Spectroscopic Guide to the Structural Elucidation of Methyl 5-bromo-6-fluoro-1H-indazole-4-carboxylate
For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor. This guide provides an in-depth, comparative analysis of the spectroscopic techniques required to definitively elucidate the structure of Methyl 5-bromo-6-fluoro-1H-indazole-4-carboxylate, a polysubstituted heterocyclic compound with potential applications in medicinal chemistry.
This document moves beyond a simple recitation of data, offering a rationale for the application of each technique and a logical workflow for integrating the resulting data into a cohesive and irrefutable structural assignment. We will explore the nuances of ¹H, ¹³C, and ¹⁹F Nuclear Magnetic Resonance (NMR), High-Resolution Mass Spectrometry (HRMS), and Fourier-Transform Infrared (FT-IR) spectroscopy, providing both predicted and comparative experimental data to guide the analytical chemist.
The Analytical Challenge: Isomeric Ambiguity
The synthesis of this compound can potentially yield several isomers. The primary analytical challenge lies in definitively confirming the substitution pattern on the indazole ring. Spectroscopic analysis, therefore, must provide clear evidence for the precise location of the bromine and fluorine atoms, as well as the methyl carboxylate group.
A Multi-faceted Spectroscopic Approach
A combination of spectroscopic techniques is essential for a comprehensive structural confirmation. Each method provides a unique piece of the structural puzzle, and their combined interpretation provides a self-validating system of analysis.
¹H NMR Spectroscopy: Mapping the Proton Environment
Proton NMR provides the initial overview of the molecule's proton framework. For this compound, we expect to observe signals for the aromatic protons, the N-H proton of the indazole ring, and the methyl ester protons.
Predicted ¹H NMR Data:
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| N-H | ~13-14 | Broad Singlet | - | The acidic proton of the indazole N-H is typically deshielded and often appears as a broad signal due to hydrogen bonding and exchange.[1][2] |
| H-3 | ~8.0-8.2 | Singlet | - | The proton at the 3-position of the indazole ring is typically a singlet and appears downfield.[3] |
| H-7 | ~7.8-8.0 | Doublet | ~8-9 Hz (⁴JHF) | The proton at the 7-position will be a doublet due to coupling with the fluorine at the 6-position. |
| O-CH₃ | ~3.9-4.1 | Singlet | - | The methyl ester protons will appear as a sharp singlet in the typical range for such functional groups.[4] |
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended to ensure the observation of the exchangeable N-H proton.
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
Parameters:
-
Acquire a standard one-dimensional ¹H spectrum.
-
Reference the spectrum to the residual DMSO peak at 2.50 ppm.
-
Integrate all signals to determine the relative proton ratios.
-
¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton
Carbon NMR spectroscopy is invaluable for determining the number of unique carbon environments and confirming the presence of key functional groups. The influence of the electronegative fluorine and bromine atoms, as well as the carbonyl group, will be evident in the chemical shifts.
Predicted ¹³C NMR Data:
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Key Features |
| C=O (ester) | ~160-165 | Downfield signal characteristic of a carbonyl carbon in an ester.[4] |
| C-6 (C-F) | ~155-160 (d, ¹JCF ≈ 240-250 Hz) | Large one-bond coupling to fluorine is a key diagnostic feature.[5] |
| C-5 (C-Br) | ~110-115 | The carbon bearing the bromine atom will be significantly shielded compared to an unsubstituted carbon. |
| Aromatic & Heterocyclic Carbons | ~110-145 | The remaining aromatic and heterocyclic carbons will appear in this region, with their specific shifts influenced by the surrounding substituents. |
| O-CH₃ | ~52-54 | Typical chemical shift for a methyl ester carbon.[4] |
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
Parameters:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Reference the spectrum to the central peak of the DMSO-d₆ septet at 39.52 ppm.
-
A long relaxation delay (e.g., 5 seconds) may be necessary to observe the quaternary carbons.
-
¹⁹F NMR Spectroscopy: The Definitive Fluorine Locator
Fluorine-19 NMR is the most direct method for confirming the presence and environment of the fluorine atom. The chemical shift and coupling patterns will provide unequivocal evidence for its position at C-6.[6]
Predicted ¹⁹F NMR Data:
| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| C6-F | -110 to -130 | Doublet of Doublets | ⁴JFH-7 ≈ 8-9 Hz, ⁵JFH-3 ≈ 1-2 Hz | The fluorine at C-6 will couple to the proton at C-7 (⁴J) and potentially show a smaller, long-range coupling to the proton at C-3 (⁵J). The chemical shift is typical for a fluorine atom on a benzene ring.[7][8] |
Experimental Protocol: ¹⁹F NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrument: A 400 MHz or higher field NMR spectrometer equipped with a fluorine probe.
-
Parameters:
-
Acquire a proton-coupled ¹⁹F spectrum.
-
Reference the spectrum to an external standard such as CFCl₃ (0 ppm).
-
High-Resolution Mass Spectrometry (HRMS): Elemental Composition and Fragmentation
HRMS provides the exact mass of the molecule, which allows for the determination of its elemental formula. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximately 1:1 ratio) will be a key diagnostic feature in the mass spectrum.
Predicted HRMS Data:
| Ion | Calculated m/z | Expected Isotopic Pattern |
| [M+H]⁺ | 272.9830 | A+2 peak of nearly equal intensity to the A peak, characteristic of a single bromine atom. |
Experimental Protocol: HRMS
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile.
-
Instrument: An ESI-TOF or Orbitrap mass spectrometer.
-
Parameters:
-
Acquire the spectrum in positive ion mode.
-
Observe the molecular ion peak and its isotopic pattern.
-
Tandem MS (MS/MS) can be used to study fragmentation patterns for further structural confirmation.
-
FT-IR Spectroscopy: Identifying Functional Groups
Infrared spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule.
Predicted FT-IR Data:
| Functional Group | Wavenumber (cm⁻¹) | Appearance |
| N-H Stretch | 3200-3400 | Broad |
| C-H Stretch (aromatic) | 3000-3100 | Sharp |
| C=O Stretch (ester) | 1710-1730 | Strong, sharp |
| C=C Stretch (aromatic) | 1450-1600 | Medium to strong |
| C-F Stretch | 1000-1300 | Strong |
| C-Br Stretch | 500-600 | Medium |
Experimental Protocol: FT-IR Spectroscopy
-
Sample Preparation: The sample can be analyzed as a solid using an ATR (Attenuated Total Reflectance) accessory or as a KBr pellet.
-
Instrument: A standard FT-IR spectrometer.
-
Parameters:
-
Acquire the spectrum over the range of 4000-400 cm⁻¹.
-
Identify the characteristic absorption bands corresponding to the functional groups.
-
Data Integration and Structural Confirmation Workflow
The definitive structural confirmation of this compound is achieved through a logical integration of the data from all spectroscopic techniques.
Caption: Workflow for the integrated spectroscopic confirmation of the target molecule.
Alternative Analytical Techniques
While the combination of NMR, HRMS, and FT-IR is highly effective, other techniques could be employed for further confirmation or in situations where the primary methods are inconclusive.
-
2D NMR (COSY, HSQC, HMBC): These experiments can definitively establish the connectivity between protons and carbons, providing an unambiguous assignment of all signals.
-
X-ray Crystallography: For crystalline materials, single-crystal X-ray diffraction provides the ultimate, unambiguous structural determination.
Conclusion
The structural elucidation of this compound requires a systematic and multi-pronged spectroscopic approach. By carefully acquiring and interpreting data from ¹H, ¹³C, and ¹⁹F NMR, HRMS, and FT-IR, researchers can achieve an unequivocal confirmation of the molecular structure. This guide provides the foundational knowledge and experimental framework to confidently undertake this analysis, ensuring the integrity and reliability of research in the field of drug discovery and development.
References
- 1. rsc.org [rsc.org]
- 2. application.wiley-vch.de [application.wiley-vch.de]
- 3. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. 19F [nmr.chem.ucsb.edu]
A Comparative Guide to Purity Analysis of Synthetic Methyl 5-bromo-6-fluoro-1H-indazole-4-carboxylate by HPLC
In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or its intermediates is not merely a quality metric; it is a critical determinant of safety and efficacy. For novel heterocyclic compounds like Methyl 5-bromo-6-fluoro-1H-indazole-4-carboxylate, a key building block in the synthesis of various bioactive molecules, rigorous purity assessment is paramount.[1] This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) for the purity analysis of this synthetic indazole derivative against other viable analytical techniques. We will delve into the causality behind experimental choices, present detailed protocols, and offer supporting data to empower researchers, scientists, and drug development professionals in making informed analytical decisions.
The Central Role of Purity in Drug Synthesis
Indazole derivatives are a significant class of nitrogen-containing heterocyclic compounds that form the scaffold of numerous therapeutic agents.[2] The synthesis of a multi-functionalized indazole like this compound involves a series of chemical transformations.[2][3] Each step in the synthetic route carries the potential for the introduction of impurities, which can include starting materials, intermediates, by-products, and degradation products.[4] The presence of these impurities, even in trace amounts, can have significant implications for the final drug product's safety, stability, and therapeutic effect. Therefore, a robust and validated analytical method for purity determination is a non-negotiable aspect of quality control.
High-Performance Liquid Chromatography (HPLC): The Gold Standard
HPLC is widely regarded as the gold standard for the purity analysis of non-volatile and thermally labile pharmaceutical compounds due to its high resolution, sensitivity, and reproducibility.[5] For a halogenated aromatic compound such as this compound, a reversed-phase HPLC (RP-HPLC) method is the most appropriate choice.
Causality Behind Experimental Choices in HPLC Method Development
The development of a robust HPLC method is a systematic process guided by the physicochemical properties of the analyte.
-
Column Selection: A C18 column is the workhorse for reversed-phase chromatography, offering excellent retention for moderately polar to non-polar compounds. The aromatic nature and the presence of bromo and fluoro substituents on the indazole ring suggest a good interaction with the hydrophobic C18 stationary phase.
-
Mobile Phase Composition: A mixture of an aqueous buffer and an organic modifier is used to elute the analyte from the column.
-
Organic Modifier: Acetonitrile is often preferred over methanol due to its lower viscosity, which results in lower backpressure and better peak efficiency.
-
Aqueous Buffer: A phosphate buffer at a slightly acidic pH (e.g., pH 3.0) is chosen to ensure the consistent ionization state of the indazole moiety, leading to sharp and symmetrical peaks.
-
-
Detection Wavelength: The extended aromatic system of the indazole ring is expected to have a strong UV absorbance. A Diode Array Detector (DAD) is ideal for scanning a range of wavelengths to determine the optimal absorbance maximum (λmax) for sensitive detection of the main compound and any potential impurities. A wavelength of around 254 nm is a common starting point for aromatic compounds.[6]
-
Gradient Elution: A gradient elution, where the proportion of the organic modifier is increased over time, is often necessary to ensure the timely elution of both the main compound and any less polar impurities, while also providing good resolution for more polar impurities that elute earlier.
Experimental Workflow for HPLC Analysis
The logical flow of an HPLC purity analysis is depicted below.
Caption: Workflow for HPLC Purity Analysis.
Detailed Experimental Protocol for HPLC Purity Analysis
1. Instrumentation:
-
High-Performance Liquid Chromatograph equipped with a quaternary pump, autosampler, column oven, and Diode Array Detector (DAD).
-
Chromatography data acquisition and processing software.
2. Chemicals and Reagents:
-
This compound reference standard and test sample.
-
Acetonitrile (HPLC grade).
-
Potassium dihydrogen phosphate (analytical grade).
-
Phosphoric acid (analytical grade).
-
Water (HPLC grade).
3. Chromatographic Conditions:
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.02 M Potassium Dihydrogen Phosphate buffer, pH adjusted to 3.0 with phosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
Time (min) % Mobile Phase B 0 40 15 80 20 80 21 40 | 25 | 40 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
4. Preparation of Solutions:
-
Buffer Preparation (Mobile Phase A): Dissolve 2.72 g of potassium dihydrogen phosphate in 1000 mL of HPLC grade water. Adjust the pH to 3.0 with phosphoric acid. Filter through a 0.45 µm membrane filter and degas.
-
Standard Solution Preparation: Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water.
-
Sample Solution Preparation: Accurately weigh about 10 mg of the synthetic this compound test sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water.
5. System Suitability:
-
Inject the standard solution five times. The relative standard deviation (RSD) of the peak area for the main peak should be not more than 2.0%.
-
The theoretical plates for the main peak should be not less than 2000.
-
The tailing factor for the main peak should be not more than 2.0.
6. Analysis:
-
Inject the sample solution in duplicate.
-
Calculate the percentage purity by the area normalization method.
Comparative Analysis with Alternative Techniques
While HPLC is the predominant technique, other analytical methods offer complementary information and can be advantageous in specific scenarios.
| Feature | HPLC | GC-MS | Supercritical Fluid Chromatography (SFC) | Capillary Electrophoresis (CE) |
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase. | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase, with mass spectrometry for identification. | Partitioning between a supercritical fluid mobile phase and a solid stationary phase.[7] | Separation in a capillary based on charge-to-mass ratio in an electric field.[8][9] |
| Applicability to Analyte | Ideal for non-volatile and thermally labile compounds. | Suitable for volatile and thermally stable compounds. Derivatization may be required for non-volatile compounds. | Good for thermally labile and chiral compounds; a "green" alternative to normal phase HPLC.[10][11] | Excellent for charged species and high-resolution separation of isomers.[12] |
| Potential Impurities Detected | Non-volatile starting materials, intermediates, by-products, and degradation products. | Volatile residual solvents, volatile by-products. | Chiral impurities (enantiomers), non-polar impurities.[7][13] | Isomeric impurities, charged impurities.[14] |
| Advantages | High resolution, high sensitivity, well-established, and versatile.[5] | Excellent for identifying unknown volatile impurities through mass spectral libraries.[15][16][17] | Fast separations, reduced organic solvent consumption, and unique selectivity.[18][19][20] | Extremely high separation efficiency, minimal sample and reagent consumption.[8][21] |
| Limitations | Higher consumption of organic solvents compared to other techniques. | Not suitable for non-volatile or thermally labile compounds without derivatization. | Higher initial instrument cost, less universally available than HPLC. | Lower sensitivity for some detectors, can be sensitive to matrix effects.[22] |
In-depth Comparison and Rationale
-
Gas Chromatography-Mass Spectrometry (GC-MS): For the purity analysis of this compound, GC-MS would primarily be a complementary technique.[15] Its main role would be to detect and quantify volatile impurities, such as residual solvents from the synthesis and purification steps (e.g., methanol, ethyl acetate).[23][24] The target compound itself is likely not sufficiently volatile or thermally stable for direct GC analysis without derivatization.
-
Supercritical Fluid Chromatography (SFC): SFC presents a compelling "green" alternative to normal-phase HPLC and can offer unique selectivity.[10][11] It utilizes supercritical carbon dioxide as the primary mobile phase, significantly reducing organic solvent consumption.[7] For the analysis of the target compound, SFC could be particularly advantageous if chiral impurities are a concern or if separation from closely related non-polar impurities is challenging with RP-HPLC.[13][20][25]
-
Capillary Electrophoresis (CE): CE offers exceptionally high separation efficiency, making it a powerful tool for resolving complex mixtures and isomeric impurities.[8][12][14] For this compound, CE could be valuable for separating positional isomers that might be difficult to resolve by HPLC. The separation is based on the charge-to-mass ratio, providing an orthogonal separation mechanism to chromatography.[9][22]
Logical Relationship of Analytical Techniques
Caption: Relationship of Analytical Techniques.
Conclusion: An Integrated Approach to Purity Analysis
For a comprehensive purity assessment of synthetic this compound, a multi-faceted approach is recommended. Reversed-phase HPLC stands as the primary and most robust technique for quantifying the main component and detecting the majority of non-volatile, process-related impurities. Its well-established methodology, high resolution, and sensitivity make it indispensable for routine quality control.
However, to ensure a complete impurity profile, orthogonal techniques should be employed . GC-MS is essential for the analysis of residual solvents, which are critical process-related impurities. SFC and CE offer powerful, alternative selectivities that can be invaluable for resolving challenging separations, such as chiral or isomeric impurities, that may be missed by the primary HPLC method. By integrating these techniques, researchers and drug development professionals can build a comprehensive and scientifically sound understanding of the purity of this compound, thereby ensuring the quality and safety of the downstream API.
References
- 1. nbinno.com [nbinno.com]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indazole synthesis [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. drawellanalytical.com [drawellanalytical.com]
- 6. pp.bme.hu [pp.bme.hu]
- 7. Supercritical fluid chromatography - Wikipedia [en.wikipedia.org]
- 8. Capillary electrophoresis - Wikipedia [en.wikipedia.org]
- 9. sciex.com [sciex.com]
- 10. ujps.twistingmemoirs.com [ujps.twistingmemoirs.com]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 14. Capillary electrochromatography-mass spectrometry for the separation and identification of isomeric polyaromatic hydrocarbon DNA adducts derived from in vitro reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. omicsonline.org [omicsonline.org]
- 16. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 17. youtube.com [youtube.com]
- 18. Comparison of sfc, gc and hplc | PPTX [slideshare.net]
- 19. What is Supercritical Fluid Chromatography (SFC) Chromatography? | Teledyne LABS [teledynelabs.com]
- 20. chromatographytoday.com [chromatographytoday.com]
- 21. The Capillary Electrophoresis (CE) Capillary | Separation Science [sepscience.com]
- 22. Comparison of high-performance liquid chromatography, supercritical fluid chromatography and capillary zone electrophoresis in drug analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. agilent.com [agilent.com]
- 24. labcompare.com [labcompare.com]
- 25. researchgate.net [researchgate.net]
"cell-based assay validation for compounds derived from Methyl 5-bromo-6-fluoro-1H-indazole-4-carboxylate"
A Senior Scientist's Guide to Validating Cell-Based Assays for Novel Indazole-Based Kinase Inhibitors
Introduction: The 1H-indazole scaffold is a well-established "privileged structure" in medicinal chemistry, particularly for the development of potent and selective protein kinase inhibitors. Compounds derived from precursors like Methyl 5-bromo-6-fluoro-1H-indazole-4-carboxylate are frequently synthesized to target a wide range of kinases implicated in oncology and inflammatory diseases. However, the journey from a promising hit in a biochemical assay to a validated lead candidate is fraught with challenges. Many compounds that potently inhibit a purified enzyme fail in a cellular context due to poor permeability, rapid metabolism, or off-target effects.[1]
This guide provides a comprehensive framework for the robust validation of cell-based assays tailored for these novel indazole-based kinase inhibitors. We will move beyond simplistic protocols to compare and contrast orthogonal assay methodologies, explaining the causal logic behind experimental design. The objective is to build a self-validating workflow that ensures the data is reliable, reproducible, and translatable, providing a solid foundation for critical project decisions.
Part 1: The Validation Framework: A Triad of Cellular Evidence
Effective validation requires a multi-faceted approach that confirms not just if a compound can act on its target, but if it does so in a physiologically relevant system and elicits the desired biological response. We advocate for a triad of evidence: direct target binding, modulation of proximal target activity, and a resulting cellular phenotype.
Caption: Integrated workflow for validating kinase inhibitor hits.
Part 2: Comparison of Core Cell-Based Assay Methodologies
The selection of appropriate assays is the cornerstone of the validation process. No single assay can provide a complete picture. Therefore, employing a panel of orthogonal assays—which rely on different principles and detection technologies—is critical for building confidence in a compound's mechanism of action (MOA).[2]
| Assay Category | Specific Example | Principle | Advantages | Disadvantages |
| 1. Target Engagement | NanoBRET™ Target Engagement Assay | Bioluminescence Resonance Energy Transfer (BRET) measures compound binding to a NanoLuc®-tagged kinase in live cells by detecting displacement of a fluorescent tracer. | - Measures direct target binding in live cells.- Provides quantitative affinity (IC50) data.- Physiologically relevant (intact cells, 37°C).[1] | - Requires genetic engineering of cells to express the fusion kinase.- Assay outcome can be influenced by the tracer's binding mode.- Indirectly measures binding via competition. |
| 2. Target Activity | Cellular Phosphorylation Assay (AlphaLISA®) | An immunoassay that quantifies the phosphorylation of a specific kinase substrate. Inhibition of the kinase leads to a decrease in the phosphorylated substrate, detected by antibody pairs.[3] | - Direct measure of functional kinase inhibition.- High-throughput and sensitive.- Can be developed for endogenous kinases without overexpression. | - Requires highly specific phospho-antibodies, which are not always available.- Signal window can be narrow.- Susceptible to antibody cross-reactivity. |
| 3. Phenotypic Response | BaF3 Cell Proliferation Assay | Murine pro-B cells (BaF3) are dependent on IL-3 for survival. When transfected with an oncogenic kinase, they become IL-3 independent. Inhibition of the driver kinase restores IL-3 dependence and induces cell death.[4] | - Clear, functional readout (cell viability).- Excellent model for oncogene-addicted cancers.- Integrates compound effects on the entire signaling pathway. | - Only applicable to kinases that can act as oncogenic drivers.- Does not distinguish between on-target and off-target cytotoxicity.- An indirect measure of target inhibition. |
| Counter-Screen | Cell Viability/Cytotoxicity Assay (CellTiter-Glo®) | Measures cellular ATP levels as an indicator of metabolic activity and viability. A decrease in signal indicates cell death or growth arrest. | - Simple, robust, and high-throughput.- Essential for identifying non-specific cytotoxic compounds.- Distinguishes targeted anti-proliferative effects from general toxicity.[5] | - Does not provide any information about the mechanism of action.- Can be confounded by compounds that directly affect cellular ATP metabolism. |
Part 3: The Self-Validating Protocol: An Integrated Workflow in Practice
Here, we present a detailed, integrated workflow for a hypothetical compound, "Cmpd-X," a derivative of this compound, targeting a hypothetical Receptor Tyrosine Kinase (RTK).
Caption: Simplified signaling pathway for a Receptor Tyrosine Kinase (RTK).
Protocol 1: Primary Screen - Cellular RTK Phosphorylation Assay (AlphaLISA®)
This assay serves as the primary screen to confirm that Cmpd-X inhibits the kinase's functional activity within a cellular context.
Objective: To quantify the dose-dependent inhibition of ligand-induced RTK substrate phosphorylation by Cmpd-X.
Methodology:
-
Cell Culture: Plate A549 cells (endogenously expressing RTK) in 96-well plates and allow them to adhere overnight. Causality: Seeding cells the day before ensures they are in a healthy, logarithmic growth phase for the experiment.[6]
-
Serum Starvation: Replace the growth medium with a serum-free medium and incubate for 18-24 hours. Causality: Serum contains growth factors that activate basal signaling. Starvation quiesces the cells, reducing background phosphorylation and maximizing the signal window upon specific ligand stimulation.
-
Compound Treatment: Prepare a 10-point, 3-fold serial dilution of Cmpd-X in serum-free media. Add the compound dilutions to the cells and incubate for 2 hours at 37°C. Include DMSO vehicle (negative control) and a known RTK inhibitor (positive control).
-
Ligand Stimulation: Add the specific growth factor ligand for the RTK to all wells (except for unstimulated controls) at a pre-determined EC80 concentration and incubate for 15 minutes at 37°C.
-
Cell Lysis: Aspirate the medium and add 50 µL of AlphaLISA® Lysis Buffer. Agitate for 10 minutes at room temperature.
-
Detection: Transfer 5 µL of lysate to a 384-well ProxiPlate®. Add a mixture of AlphaLISA® Acceptor beads conjugated to an antibody for the total substrate and Donor beads conjugated to an anti-phospho-substrate antibody.
-
Incubation & Reading: Incubate in the dark for 2 hours at room temperature. Read the plate on an EnVision® reader capable of AlphaScreen® detection.
-
Data Analysis: Normalize the data to DMSO (100% activity) and positive control (0% activity) wells. Fit the dose-response curve using a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Orthogonal Validation - NanoBRET™ Target Engagement Assay
This orthogonal assay validates the primary screen result by confirming that Cmpd-X physically binds to the RTK target inside living cells.
Objective: To quantify the apparent cellular affinity of Cmpd-X for the RTK target.
Methodology:
-
Cell Preparation: Transfect HEK293T cells with a plasmid encoding for RTK fused to NanoLuc® luciferase. The day after transfection, harvest the cells and resuspend them in Opti-MEM™ medium.
-
Assay Plating: In a white 96-well assay plate, add the NanoBRET™ Tracer (a fluorescent ligand for the RTK) at a pre-optimized concentration.
-
Compound Addition: Add the same serial dilution of Cmpd-X used in the primary assay.
-
Cell Addition: Add the transfected HEK293T cells to all wells.
-
Incubation: Incubate the plate for 2 hours at 37°C in a CO2 incubator. Causality: This equilibration period allows the compound and tracer to compete for binding to the target kinase within the living cells.
-
Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate, which is cell-permeable.
-
Reading: Read the plate immediately on a luminometer equipped with two filters to detect the donor (NanoLuc®, 460 nm) and acceptor (Tracer, 610 nm) signals simultaneously.
-
Data Analysis: Calculate the raw BRET ratio (Acceptor Emission / Donor Emission). Normalize the data and plot the corrected BRET ratio against the compound concentration to determine the cellular IC50.
Protocol 3: Counter-Screen - General Cell Viability Assay
This counter-screen is essential to ensure that the observed effects in the primary and phenotypic assays are not due to non-specific cytotoxicity.
Objective: To assess the general cytotoxic effect of Cmpd-X on the parental cell line.
Methodology:
-
Cell Plating: Plate A549 cells in a 96-well plate at a low density and allow them to adhere overnight.
-
Compound Treatment: Add a serial dilution of Cmpd-X (covering the same concentration range and higher) and incubate for 72 hours. Causality: A longer incubation period (e.g., 72 hours) is used to capture effects on multiple rounds of cell division and assess long-term toxicity.
-
Reagent Addition: Add CellTiter-Glo® Reagent, which lyses the cells and provides the substrate (luciferin) for the luciferase enzyme, generating a luminescent signal proportional to the amount of ATP present.
-
Incubation & Reading: Incubate for 10 minutes at room temperature to stabilize the signal. Read the luminescence on a plate reader.
-
Data Analysis: Calculate the IC50 for cell viability. A potent hit should have a viability IC50 that is significantly higher (ideally >10-fold) than its target engagement and phosphorylation IC50 values.
Part 4: Data Interpretation and Key Validation Parameters
A successful validation process integrates data from all three assays to build a compelling case for a compound's on-target activity.
Hypothetical Data Summary for "Cmpd-X"
| Assay Type | Endpoint Measured | Result (IC50) | Interpretation |
| Cellular Phosphorylation | Inhibition of Substrate-P | 50 nM | Potently inhibits kinase function in cells. |
| NanoBRET™ Target Engagement | Binding to RTK-NanoLuc® | 45 nM | Binds to the target with high affinity in live cells. |
| Cell Viability | Reduction in Cellular ATP | 2,500 nM (2.5 µM) | Not cytotoxic at concentrations where it inhibits the target. |
This data profile is indicative of a high-quality hit. The close correlation between the target engagement and functional phosphorylation IC50 values suggests that the observed activity is directly mediated by binding to the intended target. The >50-fold window between the functional IC50 and the cytotoxicity IC50 provides a strong therapeutic index.
Caption: Decision-making logic for kinase inhibitor hit validation.
Adherence to Regulatory Standards
While these assays are for discovery, adopting principles from regulatory guidance early on ensures data integrity.[7] According to guidelines like the FDA's Bioanalytical Method Validation, key parameters must be considered.[8][9]
-
Specificity: Demonstrated by comparing ligand-stimulated vs. unstimulated cells and showing that a known inactive analog of Cmpd-X has no effect.
-
Precision & Accuracy: Assessed by running replicates within the same assay (intra-assay precision) and on different days (inter-assay precision). The coefficient of variation (%CV) should typically be <20%.[10]
-
Range & Linearity: The dose-response curve should have a clear top and bottom plateau with a linear portion that allows for accurate IC50 calculation.
Conclusion
Validating cell-based assays for novel kinase inhibitors derived from scaffolds like this compound is a rigorous, multi-step process. Moving beyond a single readout to an integrated, orthogonal workflow is not merely best practice; it is essential for mitigating risk and avoiding the costly pursuit of artifactual hits. By systematically confirming target engagement, functional inhibition, and a clean cytotoxicity profile, researchers can build a robust data package that provides high confidence in a compound's mechanism of action, paving the way for successful lead optimization and downstream development.
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Immuno-oncology Cell-based Kinase Assay Service - Creative Biolabs [creative-biolabs.com]
- 4. Cell-based Kinase Assays - Profacgen [profacgen.com]
- 5. bmglabtech.com [bmglabtech.com]
- 6. marinbio.com [marinbio.com]
- 7. marinbio.com [marinbio.com]
- 8. fda.gov [fda.gov]
- 9. fda.gov [fda.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Structure-Activity Relationship (SAR) of Methyl 5-bromo-6-fluoro-1H-indazole-4-carboxylate Analogs
For researchers, scientists, and drug development professionals, the indazole scaffold represents a "privileged" structure in medicinal chemistry, forming the foundation of numerous therapeutic agents.[1][2] This guide provides an in-depth comparative analysis of the structure-activity relationship (SAR) of a specific class of indazole derivatives: methyl 5-bromo-6-fluoro-1H-indazole-4-carboxylate analogs. While direct SAR studies on this exact molecule are not extensively published, this guide synthesizes data from closely related indazole series to provide a predictive framework for designing and evaluating novel analogs. We will explore the influence of substitutions at key positions on the indazole core, propose a library of analogs for comparative studies, and detail the experimental workflows necessary for their synthesis and biological evaluation.
The Indazole Scaffold: A Versatile Core in Drug Discovery
The 1H-indazole core, a bicyclic heteroaromatic system, is a cornerstone in the development of a wide range of biologically active molecules, particularly as kinase inhibitors.[1][3] Its ability to mimic the purine core of ATP allows it to effectively compete for the ATP-binding pocket of various kinases, leading to the inhibition of their activity.[2] Dysregulation of kinase signaling is a hallmark of numerous diseases, most notably cancer, making indazole-based compounds highly valuable as targeted therapeutics.[1]
Deciphering the Structure-Activity Relationship: A Positional Analysis
The biological activity and selectivity of indazole derivatives are exquisitely sensitive to the nature and position of substituents on the core structure. Based on extensive research on various indazole series, we can infer the likely impact of modifications at the 4-, 5-, and 6-positions of the this compound scaffold.
The Critical Role of the C4-Position Carboxylate
The presence of a substituent at the C4-position of the indazole ring is known to be crucial for the biological activity of many indazole-based inhibitors. Studies on indazole arylsulfonamides as CCR4 antagonists have shown that methoxy or hydroxyl groups at the C4 position are among the most potent substituents.[4][5] While a methyl carboxylate at this position is less common in the reviewed literature, its electronic properties and potential for hydrogen bonding suggest it could play a significant role in target engagement.
For a comparative SAR study, it is logical to explore modifications of the methyl carboxylate group to probe the impact of size, electronics, and hydrogen bonding potential.
Influence of Halogenation at the C5 and C6 Positions
Halogenation is a common strategy in medicinal chemistry to modulate the pharmacokinetic and pharmacodynamic properties of a molecule. The presence of a bromine atom at C5 and a fluorine atom at C6 in the parent structure is likely to significantly influence its biological profile.
Studies on halogenated indazole synthetic cannabinoid receptor agonists have shown that the nature of the halogen at the C5 position can impact potency. For some series, fluorine at C5 resulted in the most potent analogs, followed by chlorine and then bromine.[6][7] However, these SAR trends can be dependent on the specific scaffold and the biological target. In a study of indazole arylsulfonamides, it was noted that only small groups were well-tolerated at the C5 and C6 positions, with a preference for C6 substitution.[4][5] This suggests that the interplay between the C5-bromo and C6-fluoro substituents in our target scaffold is a key area for investigation.
Proposed Analogs for a Comparative SAR Study
To systematically explore the SAR of this compound, a focused library of analogs should be synthesized and evaluated. The following table outlines a proposed set of initial analogs, designed to probe the key structural features discussed above.
| Analog ID | Modification from Parent Compound | Rationale for Modification |
| Parent | This compound | Reference compound |
| A1 | 4-Carboxylic acid | Assess the impact of the ester hydrolysis on activity. |
| A2 | 4-Carboxamide | Introduce a hydrogen bond donor and acceptor. |
| A3 | 4-(N-methyl)carboxamide | Explore the effect of N-alkylation on the amide. |
| B1 | 5-Chloro-6-fluoro analog | Evaluate the effect of a smaller halogen at C5. |
| B2 | 5-Fluoro-6-fluoro analog | Investigate the impact of a highly electronegative atom at C5. |
| C1 | 5-Bromo-6-chloro analog | Assess the effect of a larger halogen at C6. |
| C2 | 5-Bromo-6-methyl analog | Explore the influence of a small alkyl group at C6. |
| D1 | N1-methylated parent | Determine the importance of the N1-H for activity. |
Experimental Workflows: Synthesis and Biological Evaluation
A robust and reproducible experimental workflow is essential for generating high-quality, comparable data. This section outlines a plausible synthetic approach and key biological assays.
Synthetic Protocol
The synthesis of the proposed analogs can be achieved through a multi-step sequence, likely starting from a substituted aniline. A plausible, generalized synthetic pathway is outlined below.
Caption: Generalized synthetic workflow for the preparation of target analogs.
Step-by-Step Synthesis of the Core Indazole (A Plausible Route):
A detailed, step-by-step protocol for the synthesis of the core 5-bromo-4-fluoro-1H-indazole has been described in the patent literature.[8] A generalized laboratory-scale procedure based on such methods is as follows:
-
Bromination of 3-fluoro-2-methylaniline: Dissolve 3-fluoro-2-methylaniline in a suitable solvent (e.g., acetonitrile) and cool to 0-5 °C. Add N-bromosuccinimide (NBS) portion-wise while maintaining the temperature. Stir for 1-2 hours until the reaction is complete (monitored by TLC).
-
Ring Closure to form 5-bromo-4-fluoro-1H-indazole: The brominated intermediate is then subjected to a diazotization reaction followed by an intramolecular cyclization. This can often be achieved using reagents like isoamyl nitrite in an appropriate solvent.
-
Carboxylation and Esterification at C4: The C4 position can be functionalized through methods like directed ortho-metalation using a strong base (e.g., LDA) followed by quenching with a source of CO2 (e.g., dry ice) and subsequent esterification with methanol under acidic conditions.
-
Analog Synthesis: The resulting this compound can then be carried forward for the synthesis of the proposed analogs through standard chemical transformations such as ester hydrolysis, amide coupling, and N-alkylation.
Biological Evaluation: In Vitro Kinase Inhibition Assay
Given that the indazole scaffold is a prominent kinase inhibitor, a primary biological evaluation should involve screening the synthesized analogs against a panel of relevant protein kinases.
Caption: Experimental workflow for an in vitro kinase inhibition assay.
Detailed Protocol for a Representative Kinase Assay (e.g., using a mobility shift assay):
-
Compound Preparation: Prepare a stock solution of each analog in 100% DMSO. Create a serial dilution series of each compound in an appropriate assay buffer.
-
Reaction Mixture Preparation: In a multi-well plate, combine the kinase, a fluorescently labeled peptide substrate, and the test compound at various concentrations.
-
Reaction Initiation: Initiate the kinase reaction by adding a solution of ATP.
-
Incubation: Allow the reaction to proceed for a specified time at a controlled temperature (e.g., 30 °C).
-
Reaction Termination: Stop the reaction by adding a stop solution containing a chelating agent (e.g., EDTA).
-
Detection: Analyze the reaction mixture using a microfluidic capillary electrophoresis system. The phosphorylated and unphosphorylated peptide substrates will have different mobilities, allowing for their quantification.
-
Data Analysis: Determine the percentage of kinase inhibition at each compound concentration. Plot the inhibition data against the compound concentration and fit the data to a suitable dose-response curve to calculate the IC50 value.
Comparative Performance and Data Interpretation
The following table provides a template for summarizing the biological data that would be generated from the proposed SAR study. This structured presentation allows for a clear and objective comparison of the analogs' performance.
| Analog ID | Modification | Kinase A IC50 (nM) | Kinase B IC50 (nM) | Cell Proliferation GI50 (µM) |
| Parent | - | Experimental Value | Experimental Value | Experimental Value |
| A1 | 4-COOH | |||
| A2 | 4-CONH2 | |||
| A3 | 4-CONHMe | |||
| B1 | 5-Cl, 6-F | |||
| B2 | 5-F, 6-F | |||
| C1 | 5-Br, 6-Cl | |||
| C2 | 5-Br, 6-Me | |||
| D1 | N1-Me |
Conclusion and Future Directions
This guide provides a comprehensive, albeit predictive, framework for understanding the structure-activity relationship of this compound analogs. By leveraging the wealth of existing knowledge on the indazole scaffold, we have proposed a rational approach to the design, synthesis, and evaluation of a focused library of new chemical entities. The experimental protocols provided herein offer a starting point for the practical implementation of these studies.
The insights gained from such a comparative analysis will be invaluable for optimizing the potency, selectivity, and drug-like properties of this promising class of compounds, ultimately paving the way for the development of novel therapeutics.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and structure-activity relationships of indazole arylsulfonamides as allosteric CC-chemokine receptor 4 (CCR4) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. In vitro CB1 receptor activity of halogenated indazole synthetic cannabinoid receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google Patents [patents.google.com]
A Senior Application Scientist's Guide to the Synthesis of Functionalized Indazoles: A Comparative Analysis
Introduction
The indazole nucleus, a bicyclic heterocycle composed of fused benzene and pyrazole rings, is a cornerstone of modern medicinal chemistry. Its derivatives are prevalent in a multitude of clinically approved drugs, including the anti-cancer agent Pazopanib and the PARP inhibitor Niraparib, underscoring the scaffold's significance.[1][2] The development of efficient, versatile, and scalable synthetic routes to access structurally diverse indazoles is therefore a critical endeavor for researchers in drug discovery and development.[3]
This guide provides an in-depth, objective comparison of prominent synthetic strategies for constructing functionalized indazoles. Moving beyond a simple recitation of methods, we will dissect the mechanistic underpinnings, evaluate the strategic advantages and inherent limitations of each route, and provide validated, step-by-step protocols. This analysis is designed to empower researchers to make informed decisions when selecting a synthetic pathway tailored to their specific target molecules and research objectives.
Comparative Overview of Key Synthetic Strategies
The choice of a synthetic route is a multifactorial decision, balancing yield, substrate scope, cost, scalability, and desired isomer (1H- vs. 2H-indazole). The following table provides a high-level comparison of three powerful and distinct modern methodologies.
| Synthetic Route | Typical Yields | Substrate Scope | Key Advantages | Key Limitations |
| Davis-Beirut Reaction | Good (60-90%)[4] | Tolerates various alkyl and some aryl amines; sensitive to solvent choice.[4][5] | Metal-free, utilizes inexpensive starting materials, versatile for 2H-indazoles and indazolones.[6][7] | Can be low-yielding for certain substrates (e.g., N-aryl targets); may require careful optimization of reaction conditions.[5][8] |
| Transition-Metal-Catalyzed C-H Activation | Moderate to High (50-95%)[4][9] | Broad scope for both coupling partners, good functional group tolerance.[10][11] | High atom economy, direct functionalization of C-H bonds, access to complex and diverse derivatives of both 1H and 2H isomers.[9][12] | Requires expensive transition-metal catalysts (e.g., Rh, Pd); may require screening of ligands and additives.[4] |
| [3+2] Dipolar Cycloaddition (Sydnones & Arynes) | Good to Excellent (>80%)[4][13] | Broad tolerance for functional groups on both sydnone and aryne precursors.[14] | High yields, excellent and exclusive regioselectivity for 2H-indazoles, very mild reaction conditions.[13][14] | Requires multi-step synthesis of sydnone and aryne precursors; some electron-deficient sydnones can be unreactive.[4][13] |
The Davis-Beirut Reaction: A Classic Metal-Free Approach
The Davis-Beirut reaction is a powerful, metal-free method for synthesizing 2H-indazoles and their derivatives through an N-N bond-forming heterocyclization.[6] Its appeal lies in the use of simple, inexpensive starting materials, typically an o-nitrobenzaldehyde derivative and a primary amine, under either basic or acidic conditions.[6][15]
Mechanistic Rationale and Experimental Causality
The reaction's success hinges on the in-situ formation of a highly reactive o-nitroso intermediate.[5] In the base-catalyzed pathway, a base (e.g., KOH, DBU) deprotonates the benzylic position of an o-nitrobenzylamine, which is pre-formed from the condensation of an o-nitrobenzaldehyde and a primary amine followed by reduction.[15] This generates a carbanion that intramolecularly abstracts an oxygen atom from the nitro group, leading to a key o-nitrosobenzylidine imine intermediate. This intermediate then undergoes a rapid N-N bond-forming heterocyclization to furnish the 2H-indazole ring system.[5][15]
The choice of solvent and base is critical. The reaction is often performed in an alcohol, but the presence of water can be detrimental for certain substrates, particularly anilines, as it can lead to competitive imine bond cleavage, reducing the overall yield.[5] For N-aryl targets, which are traditionally challenging via the base-mediated route, a photochemical approach using Brønsted acid catalysis has been developed to favor the desired N-N bond formation.[8]
Visualizing the Davis-Beirut Reaction (Base-Catalyzed)
Caption: Base-catalyzed Davis-Beirut reaction mechanism.
Detailed Experimental Protocol: Synthesis of 2-Amino-2H-indazole Derivatives[16]
-
Starting Material Synthesis: Treat the appropriate o-nitrobenzaldehyde (1.0 equiv) with a primary amine (1.0 equiv), such as 6-methoxybenzo[d]thiazol-2-amine.
-
Imine Formation: Stir the mixture in a suitable solvent (e.g., ethanol) at room temperature until imine formation is complete (monitored by TLC).
-
Reduction: Cool the reaction mixture in an ice bath and add sodium borohydride (NaBH₄) (1.5 equiv) portion-wise. Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Work-up: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude o-nitrobenzylamine.
-
Davis-Beirut Cyclization: Dissolve the crude o-nitrobenzylamine (1.0 equiv) in anhydrous THF.
-
Base Addition: Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 equiv) and stir the reaction at room temperature for 12-24 hours.
-
Purification: Upon completion, concentrate the reaction mixture and purify the residue by flash column chromatography on silica gel to afford the desired 2-amino-2H-indazole product.
Transition-Metal-Catalyzed C-H Activation/Annulation
Transition-metal catalysis has revolutionized heterocycle synthesis, and the construction of indazoles is no exception.[9] These methods, often employing rhodium, palladium, or cobalt, enable the direct coupling of C-H bonds with various partners in an atom- and step-economical fashion.[9][16] Rhodium(III)-catalyzed C-H activation, in particular, has emerged as a robust strategy for accessing both 1H- and 2H-indazoles.[9][10][17]
Mechanistic Rationale and Experimental Causality
A common strategy involves the use of a directing group on one of the aromatic precursors to orchestrate a regioselective C-H bond metalation. For the synthesis of N-aryl-2H-indazoles, azobenzenes are excellent starting materials where the azo moiety acts as the directing group.[10] The catalytic cycle typically begins with the coordination of the Rh(III) catalyst to the directing group, followed by a concerted metalation-deprotonation (CMD) step to form a five-membered rhodacycle intermediate.[11]
This rhodacycle then undergoes migratory insertion with a coupling partner, such as an aldehyde.[10] The resulting intermediate undergoes cyclative capture and aromatization, often through reductive elimination and subsequent dehydration, to yield the final indazole product and regenerate the active Rh(III) catalyst.[10] The choice of oxidant (e.g., Cu(OAc)₂) and additives (e.g., AgSbF₆) is crucial for facilitating the catalytic cycle, often by reoxidizing the metal center or acting as a halide scavenger.[9][11] This approach offers exceptional functional group tolerance and allows for the construction of highly complex indazole cores in a single step.[9][10]
Visualizing the Rh(III)-Catalyzed C-H Activation Workflow
Caption: General workflow for Rh(III)-catalyzed indazole synthesis.
Detailed Experimental Protocol: Rh(III)-Catalyzed Synthesis of N-Aryl-2H-Indazoles[11]
-
Reaction Setup: To an oven-dried Schlenk tube, add the azobenzene (0.20 mmol, 1.0 equiv), [Cp*RhCl₂]₂ (5 mol%), AgSbF₆ (20 mol%), and anhydrous magnesium sulfate (MgSO₄) (100 mg).
-
Atmosphere Control: Evacuate the tube and backfill with an inert atmosphere (e.g., Argon or Nitrogen).
-
Reagent Addition: Add the aldehyde (0.40 mmol, 2.0 equiv) and anhydrous solvent (e.g., dioxane or THF, 1.0 mL) via syringe.
-
Heating: Seal the tube and place it in a preheated oil bath at 80-100 °C. Stir the reaction for 24 hours.
-
Work-up: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., dichloromethane) and filter through a pad of Celite to remove inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to isolate the desired N-aryl-2H-indazole product.
[3+2] Dipolar Cycloaddition of Sydnones and Arynes
For the selective and high-yielding synthesis of 2H-indazoles, the [3+2] dipolar cycloaddition between sydnones and arynes is an exceptionally efficient and elegant strategy.[13] Sydnones are stable, mesoionic aromatic 1,3-dipoles, and their reaction with highly reactive arynes proceeds under very mild conditions to deliver the indazole core with complete regiocontrol.[13][14]
Mechanistic Rationale and Experimental Causality
This process is a cascade reaction. First, an aryne intermediate is generated in situ, typically from an o-(trimethylsilyl)aryl triflate precursor upon treatment with a fluoride source like cesium fluoride (CsF) or tetrabutylammonium fluoride (TBAF).[14] The choice of fluoride source and solvent can be tuned to control the rate of aryne generation.
The highly electrophilic aryne is immediately trapped by the sydnone in a [3+2] cycloaddition reaction to form an unstable bicyclic adduct.[13] This adduct spontaneously undergoes a retro-[4+2] cycloaddition (cycloreversion), extruding a molecule of carbon dioxide (CO₂) to rearomatize and form the stable 2H-indazole product.[14] The key advantages of this method are the mild, often room temperature, conditions, the excellent yields, and the fact that it exclusively produces the 2H-indazole isomer, avoiding the separation issues that can plague other methods.[13][14]
Visualizing the Sydnone-Aryne Cycloaddition
Caption: Workflow for 2H-indazole synthesis via sydnone-aryne cycloaddition.
Detailed Experimental Protocol: Synthesis of 2H-Indazoles via [3+2] Cycloaddition[5][15]
-
Reaction Setup: To a solution of the sydnone (1.2 equiv) in a suitable anhydrous solvent like acetonitrile (MeCN) in a flask, add the o-(trimethylsilyl)aryl triflate (1.0 equiv).
-
Fluoride Addition: Add cesium fluoride (CsF) (2.0-3.0 equiv) to the mixture.
-
Reaction Conditions: Stir the resulting suspension vigorously at room temperature for 12-24 hours. The reaction progress can be monitored by TLC, often showing a clean conversion from starting materials to a single product spot.
-
Work-up: Once the reaction is complete, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is often of high purity, but can be further purified by flash column chromatography on silica gel if necessary.
Conclusion
The synthesis of functionalized indazoles is a rich and evolving field, with chemists continually developing more efficient and versatile methodologies. For researchers targeting 2H-indazoles with high regioselectivity and yield, the [3+2] dipolar cycloaddition of sydnones and arynes offers an outstanding solution under mild conditions.[13][14] When atom economy and the direct functionalization of C-H bonds are paramount for building complex scaffolds, transition-metal-catalyzed C-H activation provides a powerful and convergent approach.[9] For projects where cost-effectiveness and metal-free conditions are the primary drivers, the classic Davis-Beirut reaction remains a highly relevant and valuable tool, particularly for specific classes of 2H-indazoles and indazolones.[6][7] By understanding the fundamental principles, advantages, and practical considerations of each route, scientists can strategically navigate the synthetic landscape to accelerate the discovery and development of novel indazole-based therapeutics.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Davis–Beirut reaction - Wikipedia [en.wikipedia.org]
- 7. The Davis-Beirut Reaction: a novel entry into 2H-indazoles and indazolones. Recent biological activity of indazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Davis−Beirut Reaction: A Photochemical Brønsted Acid Catalyzed Route to N‑Aryl 2H‑Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rhodium(III)-Catalyzed Indazole Synthesis by C–H Bond Functionalization and Cyclative Capture - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Rh(iii)-catalyzed double C–H activation of aldehyde hydrazones: a route for functionalized 1H-indazole synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis of 2H-Indazoles by the [3+2] Cycloaddition of Arynes and Sydnones - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis of 2H-Indazoles by the [3 + 2] Dipolar Cycloaddition of Sydnones with Arynes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Acid and base catalyzed Davis-Beirut reaction: experimental and theoretical mechanistic studies and synthesis of novel 3-amino-2H-indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cobalt(III)-Catalyzed Synthesis of Indazoles and Furans by C–H Bond Functionalization/Addition/Cyclization Cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Direct synthesis of indazole derivatives via Rh(iii)-catalyzed C–H activation of phthalazinones and allenes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Cytotoxicity Evaluation of Methyl 5-bromo-6-fluoro-1H-indazole-4-carboxylate
For researchers, scientists, and drug development professionals, this guide provides a comprehensive framework for evaluating the cytotoxic potential of the novel indazole derivative, Methyl 5-bromo-6-fluoro-1H-indazole-4-carboxylate. While direct cytotoxic data for this specific molecule is not yet broadly published, this document establishes a robust comparative methodology. By leveraging data from structurally related indazole compounds and outlining gold-standard experimental protocols, we present a clear path for its preclinical assessment.
Introduction: The Therapeutic Promise of Indazole Scaffolds
The indazole nucleus, a bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring, is a privileged scaffold in medicinal chemistry. Its rigid structure and ability to form key hydrogen bonds have made it a cornerstone in the design of numerous therapeutic agents. Notably, several FDA-approved anticancer drugs, such as Pazopanib and Niraparib, feature the indazole core, highlighting its significance in oncology.[1][2][3] These compounds often exert their effects by targeting critical cellular pathways, including protein kinases and DNA repair mechanisms.[3][4]
The subject of this guide, this compound, is a halogenated derivative designed to explore new chemical space and potentially enhance biological activity. The introduction of bromine and fluorine atoms can significantly modulate a molecule's lipophilicity, metabolic stability, and binding affinity to target proteins, making this compound a compelling candidate for cytotoxic evaluation.[5]
This guide will compare the evaluation strategy for this novel compound against established indazole derivatives and standard chemotherapeutic agents, providing the scientific rationale and detailed protocols necessary for a thorough investigation.
Comparative Cytotoxicity Analysis: A Proposed Framework
The initial step in evaluating any potential anticancer agent is to determine its dose-dependent cytotoxic effect across a panel of clinically relevant cancer cell lines. This allows for the determination of the half-maximal inhibitory concentration (IC50), a key metric of a compound's potency.[6][7]
Benchmarking Against Related Indazole Derivatives
Numerous studies have demonstrated the potent in vitro anticancer activity of substituted indazoles.[8][9][10] For instance, certain derivatives have shown IC50 values in the low micromolar and even nanomolar range against various cancer cell lines.[1][10] This existing data provides a crucial benchmark for assessing the performance of this compound.
Table 1: Illustrative Cytotoxicity of Published Indazole Analogs
| Compound Reference | Cancer Cell Line | Assay Type | IC50 (µM) | Source |
| Indazole Derivative 2f | 4T1 (Breast) | Proliferation | 0.23 | [1][4] |
| Indazole Derivative 2f | A549 (Lung) | Proliferation | 1.15 | [1] |
| Indazole Derivative 13j | MCF7 (Breast) | Anticancer | 0.012 | [10] |
| Indazole Derivative 13j | A549 (Lung) | Anticancer | 0.010 | [10] |
| Positive Control: Doxorubicin | A431 (Skin) | Drug Sensitivity | ~0.1 | [11] |
| Positive Control: Cisplatin | Ovarian Cancer | HTCA | ~12 | [12] |
This table presents example data from cited literature for comparative purposes. The performance of this compound would be evaluated against such benchmarks.
The experimental design should include a diverse panel of cancer cell lines, such as:
-
MCF-7: An estrogen receptor-positive breast cancer line.
-
A549: A common non-small cell lung cancer line.
-
HCT116: A colorectal cancer cell line.
-
HepG2: A hepatocellular carcinoma line.
A standard chemotherapeutic agent, such as Doxorubicin or Cisplatin , must be included as a positive control to validate the assay's sensitivity and provide a clinically relevant comparison.[11][12]
Elucidating the Mechanism of Cell Death
A potent cytotoxic effect warrants a deeper investigation into the underlying mechanism. Is the compound causing cell death via apoptosis (programmed cell death) or necrosis (uncontrolled cell lysis)? This distinction is critical, as apoptosis is generally the preferred mechanism for anticancer drugs.
Proposed Mechanism of Action: Induction of Apoptosis
Based on the activities of similar indazole-based anticancer agents, it is hypothesized that this compound may induce apoptosis. This is often achieved by modulating the expression of key regulatory proteins like those in the Bcl-2 family (e.g., upregulating pro-apoptotic Bax and downregulating anti-apoptotic Bcl-2) and activating executioner caspases like caspase-3.[1][4]
The following diagram illustrates a typical intrinsic apoptosis pathway that could be triggered by an active indazole compound.
Caption: Proposed intrinsic apoptosis pathway modulated by the test compound.
To confirm this hypothesis, a series of targeted assays are required, as detailed in the protocols section.
Detailed Experimental Protocols & Workflow
Scientific integrity demands reproducible and self-validating methodologies. The following protocols are gold standards for evaluating cytotoxicity and the mechanism of cell death.
General Experimental Workflow
The overall process follows a logical progression from initial screening to mechanistic validation.
Caption: Standard workflow for cytotoxicity and mechanistic evaluation.
Protocol 1: MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[13][14] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[15][16]
Materials:
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in sterile PBS).[15][16]
-
Dimethyl sulfoxide (DMSO) or other suitable solubilization solution.[14]
-
96-well flat-bottom plates.
-
Multi-well spectrophotometer (plate reader).
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound and controls (e.g., Doxorubicin, vehicle control) in culture medium. Replace the existing medium with 100 µL of the compound-containing medium.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.[17]
-
Solubilization: Carefully aspirate the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[16]
-
Absorbance Reading: Measure the absorbance at 570 nm using a plate reader. A reference wavelength of 630 nm can be used to subtract background noise.[16]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC50 value.[6]
Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase released from cells with damaged plasma membranes.[18][19] It is a reliable method for assessing necrosis or late-stage apoptosis.
Principle: Released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt (e.g., WST) into a colored formazan product. The amount of color formed is proportional to the number of lysed cells.[19][20]
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Supernatant Collection: After incubation, centrifuge the 96-well plate at 400 x g for 5-10 minutes.[20] Carefully transfer 50 µL of the cell culture supernatant from each well to a new, clean 96-well plate.
-
Assay Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing the substrate and dye). Add 50 µL of this mixture to each well containing the supernatant.[21]
-
Incubation: Incubate the plate at room temperature for 10-30 minutes, protected from light.
-
Absorbance Reading: Measure the absorbance at 490 nm.[18][21]
-
Data Analysis: Use a positive control (cells lysed with a detergent like Triton X-100) to determine maximum LDH release. Calculate the percentage of cytotoxicity for each treatment.
Protocol 3: Annexin V-FITC / Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay is the gold standard for differentiating between healthy, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, the membrane phospholipid phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane.[22] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (like FITC) and will bind to these cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can enter late apoptotic and necrotic cells where membrane integrity is compromised.[22][23][24]
Results Interpretation:
-
Annexin V- / PI-: Healthy, viable cells.
-
Annexin V+ / PI-: Early apoptotic cells.[25]
-
Annexin V+ / PI+: Late apoptotic or necrotic cells.[25]
-
Annexin V- / PI+: Necrotic cells (rarely observed).
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the test compound at its IC50 concentration for a predetermined time (e.g., 24 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cells once with cold PBS.[25]
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. The cell concentration should be approximately 1 x 10^6 cells/mL.[25][26]
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 1-5 µL of PI solution (e.g., 100 µg/mL working solution) to the cell suspension.[24][26]
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[25][26]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[24]
Conclusion and Future Directions
This guide provides a robust, evidence-based framework for the comprehensive cytotoxic evaluation of this compound. By employing a multi-assay approach—assessing metabolic viability (MTT), membrane integrity (LDH), and the specific mode of cell death (Annexin V/PI)—researchers can build a detailed profile of the compound's anticancer potential.
The critical first step is to establish the compound's potency (IC50) across a relevant panel of cancer cell lines, comparing its performance against both known indazole analogs and standard chemotherapeutic drugs. Positive results from these initial screens should then be followed by mechanistic studies to confirm the induction of apoptosis.
Future investigations could expand to include cell cycle analysis, measurement of mitochondrial membrane potential, and quantification of caspase activation to further elucidate the specific molecular pathways affected by this promising compound. The methodologies outlined herein provide the essential foundation for these advanced studies, paving the way for potential drug development.
References
- 1. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benthamdirect.com [benthamdirect.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and Evaluation of Anticancer Activity of Indazole Derivatives | Semantic Scholar [semanticscholar.org]
- 11. Comparison of Different Clinical Chemotherapeutical Agents’ Toxicity and Cell Response on Mesenchymal Stem Cells and Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vitro phase II comparison of the cytotoxicity of a novel platinum analog, nedaplatin (254-S), with that of cisplatin and carboplatin against fresh, human ovarian cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. clyte.tech [clyte.tech]
- 15. broadpharm.com [broadpharm.com]
- 16. MTT assay protocol | Abcam [abcam.com]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 19. What is the principle of LDH assay? | AAT Bioquest [aatbio.com]
- 20. assaygenie.com [assaygenie.com]
- 21. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 23. Annexin V-FITC Kit Protocol [hellobio.com]
- 24. documents.thermofisher.com [documents.thermofisher.com]
- 25. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 26. kumc.edu [kumc.edu]
Safety Operating Guide
Operational Guide: Personal Protective Equipment for Handling Methyl 5-bromo-6-fluoro-1H-indazole-4-carboxylate
This guide provides essential safety and operational protocols for researchers, scientists, and drug development professionals handling Methyl 5-bromo-6-fluoro-1H-indazole-4-carboxylate. As a halogenated indazole derivative, this compound requires a robust understanding of its potential hazards and the implementation of meticulous handling procedures to ensure personnel safety and experimental integrity. This document moves beyond a simple checklist, explaining the causality behind each recommendation to build a comprehensive and self-validating safety system in your laboratory.
Hazard Profile Analysis: Understanding the Risk
While comprehensive toxicological data for this compound is not fully established, its structural class provides a strong basis for hazard assessment. Analysis of safety data for closely related halogenated indazoles indicates a consistent profile of irritation and acute toxicity.[1][2][3][4] The primary risks are associated with inhalation of airborne dust, skin contact, and eye exposure.
Table 1: Inferred Hazard Profile based on Structural Analogs
| Hazard Classification | GHS Hazard Statement | Rationale and Primary Risk Pathway |
|---|---|---|
| Acute Oral Toxicity (Category 4) | H302: Harmful if swallowed | Accidental ingestion can lead to systemic effects. This pathway is primarily mitigated by good laboratory hygiene.[3][4] |
| Skin Irritation (Category 2) | H315: Causes skin irritation | Direct contact with the solid compound can cause localized redness, inflammation, or dermatitis. This is a primary exposure risk during handling and weighing.[2][3][4] |
| Serious Eye Irritation (Category 2A) | H319: Causes serious eye irritation | The fine, dust-like nature of the solid poses a significant risk. Airborne particles can easily contact the eyes, causing serious, potentially damaging irritation.[2][3][4] |
| Specific Target Organ Toxicity - Single Exposure (Category 3) | H335: May cause respiratory irritation | Inhalation of dust is a critical concern, especially when handling larger quantities or during procedures that generate airborne particles (e.g., weighing, transferring).[1][2][3] |
The Core PPE Ensemble: A Multi-Layered Defense
The selection of Personal Protective Equipment (PPE) is the final and most personal line of defense against chemical exposure. It must be used in conjunction with primary engineering controls.
Primacy of Engineering Controls: All handling of this compound must, at a minimum, be performed within a certified chemical fume hood. This is the most critical step in minimizing respiratory exposure by capturing dust and vapors at the source.[5]
Tier 1: Routine Handling in a Controlled Environment
For standard operations involving small quantities (milligrams to a few grams) inside a fume hood, the following PPE is mandatory.
-
Eye and Face Protection:
-
Equipment: ANSI Z87.1-rated safety glasses with side shields are the absolute minimum. However, given the risk of irritation from airborne particulates, splash goggles are strongly recommended as they provide a more complete seal around the eyes.[2]
-
Causality: Standard safety glasses protect from direct trajectory splashes but offer little defense against fine dust that can circulate in the air. Goggles create a barrier against this pervasive hazard.
-
-
Hand Protection:
-
Equipment: Nitrile gloves are the standard for providing splash protection against a wide array of laboratory chemicals.[6]
-
Causality & Best Practices: While nitrile is effective for incidental contact, it is crucial to practice immediate removal and disposal upon any known contamination. For tasks involving submersion or extensive handling, consult a glove manufacturer's chemical resistance guide to select a more robust material. Always double-glove if there is a heightened risk of tearing or contamination.
-
-
Body Protection:
-
Equipment: A flame-resistant (FR) lab coat, fully buttoned with sleeves rolled down, is required.
-
Causality: The lab coat protects street clothes and skin from minor spills and surface contamination. It is a removable barrier that prevents the transfer of contaminants outside the laboratory.
-
Tier 2: Elevated Risk Scenarios (Weighing, Bulk Transfers, Spill Cleanup)
When the potential for generating airborne dust or a significant spill increases, the PPE ensemble must be upgraded accordingly.
-
Respiratory Protection:
-
Equipment: A NIOSH-approved half-mask or full-face air-purifying respirator (APR) fitted with P100 (particulate) cartridges.[7][8]
-
Causality: Weighing and transferring solids are high-risk activities for generating inhalable dust.[2] A fume hood's airflow can be disrupted by user movement, and an APR provides a necessary layer of personal respiratory protection against these invisible particles. A full-face APR offers the dual benefit of combined eye and respiratory protection.[6] Note: Use of a respirator requires prior medical clearance and fit-testing as per OSHA regulations.
-
-
Enhanced Body Protection:
-
Foot Protection:
-
Equipment: Closed-toe shoes, preferably made of a non-porous material, are mandatory in all laboratory settings.[7] For spill response, chemical-resistant shoe covers or boots should be used.
-
Causality: Spills can easily reach the floor, and porous shoes (e.g., mesh sneakers) can absorb the chemical, leading to prolonged skin contact.
-
Procedural Protocols: Safe and Methodical Workflows
Protocol 3.1: PPE Donning and Doffing Sequence
The order in which PPE is put on and, more critically, removed is vital to prevent cross-contamination. The goal of doffing is to touch contaminated surfaces only with other contaminated surfaces (i.e., glove-to-glove) and clean surfaces only with clean hands.
Caption: PPE Donning and Doffing Workflow.
Protocol 3.2: Spill Response Plan
Immediate and correct response to a spill is critical. The nature of the response is dictated by the size and location of the spill.[10]
Table 2: Spill Response Levels
| Spill Level | Definition | Immediate Action |
|---|---|---|
| Minor Spill | A small amount of solid (<5g) confined to the fume hood or a small area on the benchtop. | Self-Cleanup. Alert personnel in the immediate area.[11] Obtain the spill kit and don Tier 2 PPE (respirator, gloves, goggles). |
| Major Spill | A large amount of solid (>5g) or any amount spilled outside of a containment area (e.g., on the floor). | Evacuate and Notify. Alert everyone in the lab and evacuate the area immediately, closing doors behind you.[10][11][12] Call your institution's emergency number or 911.[11] |
Step-by-Step Minor Spill Cleanup Procedure:
-
Alert & Secure: Inform colleagues in the immediate vicinity. Restrict access to the spill area.[11]
-
Don PPE: At a minimum, wear double nitrile gloves, splash goggles, a lab coat, and an N95 or half-mask respirator to prevent inhalation of dust.
-
Contain: Gently cover the spill with a dry absorbent medium like vermiculite or sand to prevent further aerosolization.[11]
-
Collect: Carefully sweep up the solid material and absorbent using a brush and scoop.[5][11] Avoid aggressive actions that could create dust. Place the collected material into a heavy-duty, sealable plastic bag or a designated hazardous waste container.[13]
-
Decontaminate: Wipe the spill surface with a cloth dampened with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water.[13] All cleaning materials must be disposed of as hazardous waste.
-
Dispose: Label the waste container clearly as "Spill Debris containing this compound" and arrange for pickup by your institution's environmental health and safety (EHS) office.[5][13]
-
Doff PPE & Wash: Remove personal protective equipment as described in the doffing procedure and wash hands thoroughly.
Caption: Emergency Spill Response Decision Flowchart.
Decontamination and Disposal
Proper disposal is a legal and ethical requirement to protect the environment and public health.
-
PPE Disposal: All single-use PPE (gloves, disposable coveralls, shoe covers) that is contaminated or potentially contaminated must be disposed of as hazardous waste. Place items in a designated, sealed waste container immediately after doffing.
-
Chemical Waste: Unused or waste this compound, as well as spill cleanup debris, must be treated as hazardous waste.[12]
-
Container: Use a clearly labeled, sealed, and non-reactive container.
-
Labeling: The label must include the full chemical name and appropriate hazard warnings.
-
Procedure: Do not mix this waste with other waste streams, particularly solvents. Follow your institution's specific procedures for hazardous waste pickup. It is illegal and unsafe to dispose of this chemical down the drain or in regular trash.[1][4]
-
-
Professional Disposal: The ultimate disposal of brominated compounds often requires high-temperature incineration at a licensed hazardous waste facility to ensure complete destruction and prevent the release of harmful substances into the environment.[14] Always use a licensed professional waste disposal service.[1]
References
- 1. capotchem.cn [capotchem.cn]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. aaronchem.com [aaronchem.com]
- 5. Chemical Spill Procedures - Environmental Health & Safety [ehs.utoronto.ca]
- 6. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 7. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 8. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 9. Personal Protective Equipment - Environmental Health & Safety Services – Syracuse University [ehss.syr.edu]
- 10. documents.uow.edu.au [documents.uow.edu.au]
- 11. offices.austincc.edu [offices.austincc.edu]
- 12. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]
- 13. ehs.princeton.edu [ehs.princeton.edu]
- 14. What is Bromine? Complete Disposal Guide | Ideal Response [idealresponse.co.uk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
